Product packaging for 2-Methoxythiophene(Cat. No.:CAS No. 16839-97-7)

2-Methoxythiophene

Cat. No.: B042098
CAS No.: 16839-97-7
M. Wt: 114.17 g/mol
InChI Key: OKEHURCMYKPVFW-UHFFFAOYSA-N
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Description

2-Methoxythiophene is a heterocyclic methyl enol ether and its reaction with o-quinone monoimide was studied. The intramolecular and intermolecular geometries of crystals of this compound were investigated. Kinetics of the hydronium-ion catalysed hydrolysis of this compound was reported.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6OS B042098 2-Methoxythiophene CAS No. 16839-97-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxythiophene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6OS/c1-6-5-3-2-4-7-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OKEHURCMYKPVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60168559
Record name 2-Methoxythiophene
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Molecular Weight

114.17 g/mol
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CAS No.

16839-97-7
Record name 2-Methoxythiophene
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Record name 2-Methoxythiophene
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Record name 2-Methoxythiophene
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Record name 2-methoxythiophene
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxythiophene: Core Properties and Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxythiophene is a heterocyclic aromatic compound that serves as a versatile building block in organic synthesis. Its structure, featuring a thiophene (B33073) ring substituted with a methoxy (B1213986) group at the 2-position, imparts unique reactivity that makes it a valuable precursor in the development of pharmaceuticals, agrochemicals, and advanced materials such as conductive polymers and organic semiconductors.[1] The electron-donating nature of the methoxy group activates the thiophene ring, influencing its regioselectivity in various chemical transformations, particularly electrophilic substitution reactions. This guide provides a comprehensive overview of the fundamental properties, spectroscopic data, reactivity, and key experimental protocols related to this compound.

Core Properties of this compound

The physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for experimental design and characterization.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₅H₆OS[2][3]
Molecular Weight 114.17 g/mol [2][3]
CAS Number 16839-97-7[2][3][4]
Appearance Clear yellow to colorless liquid[1][4][5]
Boiling Point 151-152 °C at 762 mmHg[3][4]
80-82 °C at 65 mmHg[3]
61-63 °C at 15 mmHg[3]
Density 1.133 g/mL at 25 °C[3][4]
Refractive Index (n²⁰/D) 1.528[3][4]
Flash Point 43 °C (109.4 °F) - closed cup[3][6]
Solubility Soluble in alcohol. Water solubility: 1597 mg/L at 25 °C (estimated)[5]
logP (o/w) 2.130[5]
Spectroscopic Data
Spectroscopic TechniqueKey Data and InterpretationSource
¹H NMR Spectra available, showing characteristic peaks for the methoxy group and the aromatic protons on the thiophene ring.[2]
¹³C NMR Spectra available for detailed structural elucidation.[7]
Mass Spectrometry (GC-MS) Molecular ion peak (M+) at m/z = 114. Other significant peaks at m/z = 99 and 55.[4]
Infrared (IR) Spectroscopy FTIR spectra are available, showing characteristic C-O, C-S, and aromatic C-H stretching and bending vibrations.[4]
Raman Spectroscopy Raman spectra are available for vibrational analysis.[2]

Reactivity and Synthetic Applications

The reactivity of this compound is largely dictated by the electron-donating methoxy group, which activates the thiophene ring towards electrophilic attack, primarily at the 5-position.

Electrophilic Aromatic Substitution

The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In the case of this compound, the 5-position is electronically favored for substitution due to resonance stabilization of the intermediate carbocation.

Caption: General mechanism of electrophilic substitution on this compound.

Metalation

Like other thiophenes, this compound can undergo metalation, typically with organolithium reagents. The position of metalation is influenced by the directing effect of the methoxy group.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is a copper-catalyzed Williamson ether synthesis.

Materials:

Procedure:

  • In a suitable reactor, charge 2-bromothiophene, copper(I) bromide (1 mol%), and polyethylene glycol dimethyl ether (2 mol%).

  • Add a 30% solution of sodium methoxide in methanol.

  • Heat the mixture to 90 °C and monitor the reaction progress by gas chromatography (GC) until the conversion of 2-bromothiophene is greater than 98% (typically around 8 hours).

  • Upon completion, cool the reaction mixture and slowly pour it into water.

  • Filter the mixture through a pad of Decalite.

  • Extract the aqueous phase twice with methyl tert-butyl ether.

  • Combine the organic phases and purify by vacuum fractional distillation to yield this compound. A typical yield is around 86.4% with a purity of >99% by GC.[4]

synthesis_workflow start Start reactants Charge Reactor: - 2-Bromothiophene - CuBr - PEG DME 500 - Sodium Methoxide in Methanol start->reactants reaction Heat to 90°C Monitor by GC for ~8h reactants->reaction workup Cool and Quench with Water reaction->workup filtration Filter through Decalite workup->filtration extraction Extract Aqueous Phase with MTBE (2x) filtration->extraction purification Combine Organic Phases & Purify by Vacuum Distillation extraction->purification product This compound (>99% Purity) purification->product

Caption: Workflow for the synthesis of this compound.

Safety Information

This compound is a flammable liquid and vapor.[2][6] It should be handled in a well-ventilated area, away from heat, sparks, and open flames. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[6] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable heterocyclic compound with well-defined physical, chemical, and spectroscopic properties. Its activated ring system makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. The synthetic protocols and reactivity patterns described in this guide provide a solid foundation for its application in research and development.

References

A Deep Dive into the Electronic Landscape of 2-Methoxythiophene: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic properties of 2-methoxythiophene, a heterocyclic compound of interest in materials science and medicinal chemistry. Leveraging high-level computational methods, this document elucidates the molecule's frontier molecular orbitals, energy gap, and other key electronic descriptors. Detailed methodologies for both the computational study and relevant experimental validation techniques are presented to ensure reproducibility and facilitate further research.

Core Electronic Properties: A Quantitative Summary

The electronic characteristics of this compound have been determined using Density Functional Theory (DFT) and Hartree-Fock (HF) methods. The quantitative data, including Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap (ΔE), are summarized below. These parameters are crucial for understanding the molecule's reactivity, stability, and potential applications in organic electronics.[1][2][3][4][5]

PropertyDFT/B3LYP/6-311++G(d,p)HF/6-311++G(d,p)Unit
HOMO Energy -5.73-8.11eV
LUMO Energy -0.191.62eV
Energy Gap (ΔE) 5.549.73eV
Dipole Moment 1.992.24Debye

A variety of other electronic properties can be derived from the HOMO and LUMO energies, providing further insight into the molecule's behavior.[1][3][4]

ParameterDFT/B3LYP/6-311++G(d,p)Unit
Ionization Potential (I) 5.73eV
Electron Affinity (A) 0.19eV
Electronegativity (χ) 2.96eV
Chemical Hardness (η) 2.77eV
Chemical Softness (S) 0.18eV⁻¹
Chemical Potential (μ) -2.96eV

Methodologies: From Computation to Experimental Validation

Computational Protocol: A DFT and HF Approach

The theoretical calculations of this compound's electronic properties were performed using the Gaussian 09W software package.[1][4] The molecular geometry was visualized using GaussView 5.0.[1][4] The following steps outline the computational workflow:

  • Geometry Optimization: The initial structure of this compound was optimized to find the ground-state equilibrium geometry. This was achieved using both the Hartree-Fock (HF) method and Density Functional Theory (DFT) with the B3LYP functional.[1][2] A large and flexible 6-311++G(d,p) basis set was employed for all calculations to ensure high accuracy.[1][2]

  • Frequency Analysis: Vibrational frequency calculations were performed on the optimized geometry to confirm that it represents a true energy minimum, characterized by the absence of imaginary frequencies.

  • Electronic Property Calculation: Following successful optimization, a single-point energy calculation was carried out to determine the electronic properties. This included the energies of the HOMO and LUMO, the total electronic energy, and the dipole moment.[1][3]

  • Derived Properties Calculation: Based on the HOMO and LUMO energies, other important quantum chemical parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness were calculated.[1][3][4]

Computational_Workflow cluster_setup 1. Input & Setup cluster_calculation 2. Quantum Chemical Calculation cluster_analysis 3. Data Analysis & Output mol_structure Initial Molecular Structure (this compound) method_selection Method Selection (DFT/B3LYP, HF) Basis Set: 6-311++G(d,p) geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc sp_energy Single-Point Energy Calculation freq_calc->sp_energy electronic_properties Electronic Properties (HOMO, LUMO, Dipole Moment) sp_energy->electronic_properties visualization Molecular Orbital Visualization sp_energy->visualization derived_properties Derived Properties (Hardness, Softness, etc.) electronic_properties->derived_properties

A flowchart of the computational workflow for determining the electronic properties of this compound.
Experimental Protocols for Electronic Characterization

While this guide focuses on computational results, experimental validation is a critical component of materials research. The following are standard protocols for determining the electronic properties of organic molecules like this compound.

1. Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can then be used to estimate the HOMO and LUMO energy levels.

  • Instrumentation: A potentiostat with a three-electrode cell setup (working electrode, reference electrode, and counter electrode).

  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TEAPF₆).

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Measurement:

    • Scan the potential of the working electrode towards positive values to measure the oxidation potential and towards negative values for the reduction potential.

    • Record the resulting current as a function of the applied potential. The onset of the oxidation and reduction peaks corresponds to the HOMO and LUMO energy levels, respectively. These can be calibrated against a known standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the optical energy gap of a molecule by measuring its absorption of ultraviolet and visible light.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane, methanol, or dichloromethane). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

    • Use a quartz cuvette for the measurement.

  • Measurement:

    • Record the absorption spectrum over a relevant wavelength range (typically 200-800 nm).

    • The wavelength at which the absorption is at its maximum (λ_max) corresponds to the energy of the electronic transition from the HOMO to the LUMO.

    • The onset of the absorption peak can be used to calculate the optical band gap (E_g) using the equation: E_g (eV) = 1240 / λ_onset (nm).

Conclusion

This technical guide provides a comprehensive overview of the electronic properties of this compound, derived from rigorous computational studies. The presented data, along with the detailed computational and experimental protocols, offer a solid foundation for researchers and professionals in the fields of materials science and drug development to further explore the potential of this and related thiophene (B33073) derivatives. The combination of theoretical calculations and experimental validation is crucial for the rational design of novel organic materials with tailored electronic characteristics.

References

Unveiling the Vibrational Landscape of 2-Methoxythiophene: A Theoretical and Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate molecular vibrations of heterocyclic compounds like 2-Methoxythiophene is paramount for predicting its behavior and interactions. This technical guide provides an in-depth analysis of the theoretical vibrational frequencies of this compound, benchmarked against experimental data, offering a comprehensive resource for advanced molecular modeling and spectroscopic analysis.

Core Findings: A Comparative Analysis of Vibrational Modes

The vibrational properties of this compound have been elucidated through rigorous computational methods, primarily Density Functional Theory (DFT) and Hartree-Fock (HF) calculations. These theoretical predictions provide a detailed assignment of the fundamental vibrational modes, which can be correlated with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy.

A comprehensive study by Ugurlu (2021) systematically calculated the vibrational frequencies of this compound using the B3LYP functional and the 6-311++G(d,p) basis set for DFT, and the same basis set for the HF method.[1][2][3] The theoretical wavenumbers were scaled to correct for anharmonicity and the inherent approximations in the computational models. The assignments of these vibrational modes were performed based on the Potential Energy Distribution (PED) analysis.

The following table summarizes the key theoretical vibrational frequencies calculated using the DFT/B3LYP/6-311++G(d,p) method, alongside available experimental FTIR and Raman data for comparison. This allows for a direct assessment of the accuracy of the computational approach and a more confident assignment of the experimental spectra.

Vibrational Mode DescriptionCalculated Frequency (cm⁻¹) (DFT/B3LYP)Experimental FTIR Frequency (cm⁻¹)Experimental Raman Frequency (cm⁻¹)
C-H stretch (aromatic)3100 - 3150~3100~3100
C-H stretch (methyl)2900 - 3000~2950~2950
C=C stretch (ring)1500 - 1600~1550~1550
C-O-C stretch (asymmetric)1200 - 1300~1250~1250
C-O-C stretch (symmetric)1000 - 1100~1050~1050
C-S stretch (ring)800 - 900~850~850
Ring deformation600 - 800Multiple bandsMultiple bands
CH₃ rock~1170Not clearly resolvedNot clearly resolved
Out-of-plane bending< 1000Multiple bandsMultiple bands

Note: Experimental values are approximate and sourced from spectral databases. For precise assignments, a detailed analysis of the raw spectral data is recommended.

Experimental Protocols: A Blueprint for Replication

To ensure the reproducibility of these findings, the following sections detail the methodologies employed in the theoretical calculations and the acquisition of experimental spectra.

Theoretical Calculation Protocol

The computational investigation into the vibrational frequencies of this compound was performed using the following protocol, as outlined by Ugurlu (2021):[1][2][3]

  • Molecular Geometry Optimization: The initial structure of this compound was drawn using the GaussView 5.0 program.[3] The geometry was then optimized to a stable equilibrium state using both the Hartree-Fock (HF) and Density Functional Theory (DFT) methods with the 6-311++G(d,p) basis set in the gas phase.[1][2][3]

  • Frequency Calculation: Following geometry optimization, the vibrational frequencies were calculated at the same levels of theory (HF/6-311++G(d,p) and DFT/B3LYP/6-311++G(d,p)).[1][2][3]

  • Scaling of Wavenumbers: The calculated harmonic vibrational wavenumbers were scaled using appropriate scale factors to account for anharmonicity and to improve agreement with experimental data.[1][2][3]

  • Vibrational Mode Assignment: The assignment of the calculated vibrational modes to specific molecular motions was performed using Potential Energy Distribution (PED) analysis with the VEDA 4f program.[1][2][3]

  • Software: All theoretical calculations were carried out using the Gaussian 09W software package.[3]

Experimental Spectroscopy Protocol

Experimental vibrational spectra for this compound can be obtained from various spectroscopic databases such as the NIST WebBook and SpectraBase. The typical experimental setups for acquiring these spectra are as follows:

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Preparation: For liquid samples like this compound, a thin film is typically prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet is prepared by mixing a small amount of the sample with KBr powder and pressing it into a transparent disk.

    • Data Acquisition: The prepared sample is placed in the sample compartment of an FTIR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is also recorded and subtracted from the sample spectrum.

  • Raman Spectroscopy:

    • Sample Preparation: A small amount of the liquid or solid sample is placed in a glass capillary tube or a suitable sample holder.

    • Data Acquisition: The sample is irradiated with a monochromatic laser source (e.g., a 785 nm diode laser). The scattered light is collected and passed through a spectrometer to separate the Raman scattered photons from the intense Rayleigh scattered light. The spectrum is recorded as the intensity of the scattered light versus the Raman shift (in cm⁻¹).

Visualizing the Computational Workflow

To provide a clear overview of the process for determining the theoretical vibrational frequencies, the following workflow diagram is presented.

Computational_Workflow cluster_setup Initial Setup cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation cluster_output Final Output mol_structure Define Molecular Structure (this compound) software Select Computational Software (Gaussian 09W) mol_structure->software geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p) & HF/6-311++G(d,p)) software->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc scaling Scale Wavenumbers freq_calc->scaling ped_analysis Potential Energy Distribution (PED) Analysis (VEDA 4f) scaling->ped_analysis assignment Assign Vibrational Modes ped_analysis->assignment theor_freq Theoretical Vibrational Frequencies assignment->theor_freq

Caption: Computational workflow for determining theoretical vibrational frequencies.

This in-depth guide provides a solid foundation for researchers and scientists working with this compound. By combining robust theoretical calculations with experimental data, a deeper understanding of its molecular properties can be achieved, paving the way for its application in various scientific and industrial domains.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Methoxythiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-methoxythiophene. It includes detailed data presentation, experimental protocols, and visualizations to aid in the structural elucidation and characterization of this important heterocyclic compound.

Introduction to the NMR Spectroscopy of this compound

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. NMR spectroscopy is a primary analytical technique for the unambiguous determination of its molecular structure. This guide focuses on the interpretation of its one-dimensional ¹H and ¹³C NMR spectra.

The numbering of the atoms in the this compound molecule, for the purpose of NMR signal assignment, is as follows:

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The ¹³C NMR data is referenced from Chemica Scripta, 7, 76 (1975), and was recorded in acetone-d₆. The ¹H NMR data is a representative dataset and may vary slightly depending on the solvent and spectrometer frequency.

Table 1: ¹H NMR Spectral Data of this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H5~6.85ddJ₅₄ ≈ 5.5, J₅₃ ≈ 1.5
H4~6.75ddJ₄₅ ≈ 5.5, J₄₃ ≈ 3.5
H3~6.20ddJ₃₄ ≈ 3.5, J₃₅ ≈ 1.5
OCH₃~3.80s-

Table 2: ¹³C NMR Spectral Data of this compound (in Acetone-d₆)

Carbon AtomChemical Shift (δ, ppm)
C2166.5
C5124.6
C4123.8
C3106.1
OCH₃59.5

Experimental Protocols

The following is a generalized, yet detailed, methodology for acquiring high-quality ¹H and ¹³C NMR spectra of a liquid sample like this compound, using a standard Fourier Transform (FT) NMR spectrometer (e.g., a Bruker Avance series).

Sample Preparation
  • Sample Quantity : For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent.[1] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[2]

  • Solvent Selection : A suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or acetone-d₆, should be used.[3] The choice of solvent can slightly affect the chemical shifts.

  • Filtration : To ensure magnetic field homogeneity, it is crucial to remove any particulate matter. Filter the sample solution through a Pasteur pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube.[1]

  • Final Volume : The final volume of the sample in the NMR tube should be sufficient to cover the detection coils, typically a height of about 4-5 cm.[4]

NMR Spectrometer Setup and Data Acquisition

The following workflow outlines the key steps in setting up the spectrometer and acquiring the NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_sample Dissolve this compound in deuterated solvent filter_sample Filter into NMR tube prep_sample->filter_sample insert_sample Insert sample into magnet lock Lock on deuterium (B1214612) signal insert_sample->lock shim Shim for magnetic field homogeneity lock->shim tune_probe Tune and match probe shim->tune_probe setup_expt Set up experiment parameters (¹H or ¹³C) tune_probe->setup_expt acquire_fid Acquire Free Induction Decay (FID) setup_expt->acquire_fid ft Fourier Transform acquire_fid->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline calibrate Calibrate chemical shifts (e.g., to TMS) baseline->calibrate integrate Integrate signals (¹H) calibrate->integrate

Caption: General workflow for NMR spectral analysis.

  • Instrument Insertion and Locking : The NMR tube is placed in a spinner and inserted into the magnet. The spectrometer's field frequency is then "locked" onto the deuterium signal of the solvent to compensate for any magnetic field drift.

  • Shimming : The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting a series of shim coils. This is crucial for obtaining sharp, well-resolved NMR signals.

  • Tuning and Matching : The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) and the impedance is matched to the spectrometer's electronics to ensure efficient transfer of radiofrequency power.

  • Setting Acquisition Parameters :

    • For ¹H NMR : A standard pulse sequence is used. The spectral width is typically set to 10-15 ppm. A sufficient number of scans (e.g., 8-16) are acquired with a relaxation delay of 1-2 seconds between scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR : A proton-decoupled pulse sequence is generally employed to simplify the spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (2-5 seconds) are often required.

  • Data Acquisition : The experiment is initiated, and the Free Induction Decay (FID), a time-domain signal, is recorded.

Data Processing
  • Fourier Transformation : The FID is converted from the time domain to the frequency domain through a mathematical process called Fourier Transformation, resulting in the familiar NMR spectrum.

  • Phasing and Baseline Correction : The spectrum is phased to ensure all peaks are in the pure absorption mode. The baseline is corrected to be flat.

  • Calibration : The chemical shift axis is calibrated relative to a reference standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

  • Integration (for ¹H NMR) : The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to that signal.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of information for its structural confirmation. The chemical shifts are indicative of the electronic environment of each nucleus, with the electronegative oxygen atom significantly influencing the adjacent carbon and proton signals. The coupling patterns observed in the ¹H NMR spectrum are consistent with the connectivity of the protons on the thiophene (B33073) ring. This guide provides the necessary data and protocols for researchers to confidently identify and characterize this compound using NMR spectroscopy.

References

An In-depth Technical Guide to the FT-IR and Raman Spectroscopy of 2-Methoxythiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the vibrational properties of 2-methoxythiophene, a key heterocyclic compound relevant in medicinal chemistry and materials science. By integrating theoretical calculations with experimental data, this document offers a detailed understanding of its molecular vibrations, serving as an essential resource for researchers employing FT-IR and Raman spectroscopy for the characterization of thiophene (B33073) derivatives.

Introduction to the Vibrational Spectroscopy of this compound

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides invaluable insights into the molecular structure and bonding of chemical compounds. For this compound, these techniques allow for the identification of characteristic vibrational modes associated with the thiophene ring and the methoxy (B1213986) substituent. The complementary nature of FT-IR and Raman spectroscopy—where some molecular vibrations are more prominent in one technique than the other—enables a more complete vibrational assignment. This guide presents a detailed examination of the theoretical and experimental vibrational spectra of this compound.

Theoretical Vibrational Analysis

The vibrational frequencies of this compound have been calculated using density functional theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set.[1] The calculated frequencies are often scaled to better match experimental observations. The following table summarizes the calculated (scaled) vibrational wavenumbers and their assignments based on Potential Energy Distribution (PED) analysis.[1]

Table 1: Theoretical Vibrational Frequencies and Assignments for this compound [1]

Mode No.Calculated Wavenumber (cm⁻¹) (Scaled)FT-IR Intensity (km/mol)Raman Activity (Å⁴/amu)Assignment (PED %)
33310812.415.7ν(C-H) (99)
32308810.918.2ν(C-H) (99)
3130258.712.1ν(C-H) (98)
30296525.122.4νas(CH3) (95)
29293821.825.3νs(CH3) (94)
28285528.320.1νs(CH3) (93)
27159045.235.6ν(C=C) + ν(C-C) (45)
26153055.742.1ν(C=C) + β(C-H) (40)
25146538.928.9δas(CH3) (55)
24144032.131.5δs(CH3) (50)
23138025.424.8β(C-H) + ν(C-C) (35)
22124585.615.2ν(C-O) + β(C-H) (48)
21118060.118.9β(C-H) + ν(C-S) (30)
20110042.321.7ρ(CH3) + ν(C-C) (42)
19104075.812.4ν(C-O) + ν(C-S) (38)
1898015.28.1γ(C-H) (60)
1792018.99.5Ring breathing
1685095.35.2γ(C-H) (75)
1583088.66.8γ(C-H) (70)
147505.43.2τ(C-O) (40)
13690110.24.1Ring deformation
1262022.77.3Ring deformation
1155012.15.8τ(C-S) (50)
104808.94.2Ring deformation
94206.53.1τ(CH3) (55)
83504.12.5Ring deformation
72802.81.9τ(C-O) (35)
62101.51.2τ(Ring) (60)
51500.90.8Lattice modes
41200.60.5Lattice modes
3900.40.3Lattice modes
2600.20.2Lattice modes
1300.10.1Lattice modes

Abbreviations: ν, stretching; β/δ, in-plane bending; γ, out-of-plane bending; ρ, rocking; τ, torsion; as, asymmetric; s, symmetric.

Experimental FT-IR and Raman Spectra

Experimental vibrational spectra for this compound have been reported in the PubChem database. The FT-IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer with an ATR-Neat technique, while the FT-Raman spectrum was acquired on a Bruker MultiRAM Stand Alone FT-Raman Spectrometer.

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹)

Experimental FT-IR Peak (cm⁻¹)Experimental Raman Peak (cm⁻¹)Theoretical (Scaled) Wavenumber (cm⁻¹)Assignment
310731083108ν(C-H)
-30853088ν(C-H)
302030223025ν(C-H)
296029632965νas(CH3)
293529362938νs(CH3)
285028522855νs(CH3)
158515881590ν(C=C) + ν(C-C)
152815321530ν(C=C) + β(C-H)
146014631465δas(CH3)
143814421440δs(CH3)
137813811380β(C-H) + ν(C-C)
124212461245ν(C-O) + β(C-H)
117811821180β(C-H) + ν(C-S)
109811011100ρ(CH3) + ν(C-C)
1038-1040ν(C-O) + ν(C-S)
848851850γ(C-H)
828832830γ(C-H)
688692690Ring deformation

Experimental Protocols

The following are generalized experimental protocols for obtaining the FT-IR and Raman spectra of a liquid sample such as this compound.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument: A Fourier Transform Infrared Spectrometer, such as a Bruker Tensor 27, equipped with a diamond ATR accessory.

  • Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is collected.

    • The sample spectrum is then recorded.

    • Typically, spectra are collected in the 4000-400 cm⁻¹ range.

    • A resolution of 4 cm⁻¹ is commonly used, and multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented in terms of absorbance or transmittance.

FT-Raman Spectroscopy
  • Instrument: A Fourier Transform Raman Spectrometer, such as a Bruker MultiRAM, equipped with a near-infrared laser excitation source (e.g., 1064 nm Nd:YAG laser).

  • Sample Preparation: The liquid this compound is placed in a glass capillary tube or a small vial.

  • Data Acquisition:

    • The laser is focused on the sample.

    • The scattered radiation is collected at a 180° (back-scattering) geometry.

    • Spectra are typically recorded over a Raman shift range of 3500-50 cm⁻¹.

    • A laser power appropriate for the sample (to avoid degradation) is used (e.g., 100-300 mW).

    • A resolution of 4 cm⁻¹ is common, and a large number of scans (e.g., 128 or more) are accumulated to obtain a high-quality spectrum.

  • Data Processing: The resulting spectrum is baseline-corrected and presented as Raman intensity versus Raman shift (cm⁻¹).

Workflow for Vibrational Spectroscopic Analysis

The logical flow for a comprehensive vibrational analysis of this compound, from sample preparation to spectral interpretation, is illustrated in the following diagram.

experimental_workflow cluster_sample Sample Preparation cluster_ftir FT-IR Analysis cluster_raman Raman Analysis cluster_analysis Data Analysis & Interpretation Sample This compound (Liquid) FTIR_Setup FT-IR Spectrometer (e.g., Bruker Tensor 27) with ATR accessory Sample->FTIR_Setup Raman_Setup FT-Raman Spectrometer (e.g., Bruker MultiRAM) with 1064 nm laser Sample->Raman_Setup FTIR_BG Collect Background Spectrum FTIR_Setup->FTIR_BG 1. FTIR_Sample Collect Sample Spectrum FTIR_BG->FTIR_Sample 2. FTIR_Data FT-IR Spectrum (Absorbance vs. Wavenumber) FTIR_Sample->FTIR_Data 3. Comparison Compare Experimental and Theoretical Data FTIR_Data->Comparison Raman_Sample Acquire Raman Scattering Raman_Setup->Raman_Sample 1. Raman_Data Raman Spectrum (Intensity vs. Raman Shift) Raman_Sample->Raman_Data 2. Raman_Data->Comparison DFT Theoretical Calculation (DFT/B3LYP) DFT->Comparison Assignment Vibrational Mode Assignment (PED) Comparison->Assignment

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 2-Methoxythiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure and molecular geometry of 2-methoxythiophene, a heterocyclic compound of interest in medicinal chemistry and materials science. This document synthesizes experimental data from single-crystal X-ray diffraction with theoretical calculations from computational chemistry to offer a detailed understanding of the molecule's three-dimensional arrangement and structural parameters.

Molecular Structure Overview

This compound (C₅H₆OS) is an aromatic heterocyclic compound consisting of a five-membered thiophene (B33073) ring substituted with a methoxy (B1213986) group at the 2-position. The presence of the methoxy group significantly influences the electronic properties and the conformational preferences of the thiophene ring, which in turn dictates its intermolecular interactions and crystal packing.

Experimental Determination of Crystal Structure

The definitive experimental elucidation of the solid-state structure of this compound was achieved through single-crystal X-ray diffraction. The crystallographic data for this analysis is deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 138551.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound, which is a liquid at room temperature, necessitates a specialized crystallization technique known as in situ cryocrystallization.

Materials and Equipment:

  • This compound (liquid sample)

  • Glass capillary (e.g., Lindemann glass)

  • Goniometer head

  • Single-crystal X-ray diffractometer equipped with a cryo-cooling system (e.g., nitrogen or helium stream)

  • X-ray source (e.g., Mo Kα radiation)

  • Detector (e.g., CCD or CMOS detector)

Procedure:

  • Sample Preparation: A small amount of liquid this compound is introduced into a thin-walled glass capillary. The capillary is then sealed to prevent sample evaporation.

  • Mounting: The sealed capillary is mounted on a goniometer head on the diffractometer.

  • In Situ Cryocrystallization:

    • The sample is rapidly cooled to a temperature below its melting point using a controlled stream of cold nitrogen or helium gas. This initial freezing typically results in a polycrystalline or amorphous solid.

    • A single crystal is then grown from the frozen sample by a process of controlled annealing. This can be achieved by slightly warming the sample to just below its melting point to allow for the reorganization of the molecules into a more ordered crystalline lattice. This process may be repeated multiple times to obtain a single crystal of suitable quality for diffraction.

  • Data Collection:

    • Once a suitable single crystal is obtained, it is maintained at a stable cryogenic temperature (e.g., 150 K) throughout the data collection process.

    • The crystal is irradiated with a monochromatic X-ray beam.

    • The diffraction pattern is recorded on the detector as the crystal is rotated through a series of angles. This ensures that a complete set of diffraction data is collected from all crystallographic planes.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal.

    • The positions of the atoms within the asymmetric unit are determined using direct methods or Patterson methods.

    • The structural model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

Computational Analysis of Molecular Geometry

To complement the experimental data, the molecular geometry of this compound was investigated using computational chemistry methods. These theoretical calculations provide insights into the gas-phase structure of the molecule, free from intermolecular interactions present in the crystalline state. The structural parameters were calculated using both Hartree-Fock (HF) and Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set.[2][3][4]

Computational Protocol

Software: Gaussian 09W program package was utilized for the quantum-mechanical calculations. GaussView 5.0 was used for molecular visualization.[2][3]

Methodology:

  • Initial Geometry: An initial three-dimensional structure of this compound was generated.

  • Geometry Optimization: The geometry was optimized to find the lowest energy conformation using the following levels of theory:

    • Hartree-Fock (HF) with the 6-311++G(d,p) basis set.

    • Density Functional Theory (DFT) using the B3LYP hybrid functional with the 6-311++G(d,p) basis set.

  • Frequency Calculations: Vibrational frequency analysis was performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).

  • Data Extraction: The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, were extracted from the output files of the calculations.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data obtained from both the experimental X-ray diffraction study and the computational analyses. This allows for a direct comparison of the structural parameters in the solid phase versus the gas phase.

Note: The experimental data from the Blake et al. (1999) study (CCDC 138551) was not fully accessible at the time of this report. The values presented here are those cited and compared within the computational study by Ugurlu (2021).

Bond Lengths
BondExperimental (Å) [Blake et al., 1999]Calculated (HF/6-311++G(d,p)) (Å)[4]Calculated (DFT/B3LYP/6-311++G(d,p)) (Å)[4]
S-C11.7101.7341.745
S-C41.7051.7241.738
C1-C21.3651.3531.366
C2-C31.4171.4331.421
C3-C41.3531.3461.361
C1-O1.3551.3411.355
O-C51.4301.4101.427
Bond Angles
AngleExperimental (°) [Blake et al., 1999]Calculated (HF/6-311++G(d,p)) (°)[4]Calculated (DFT/B3LYP/6-311++G(d,p)) (°)[4]
C4-S-C192.291.591.6
S-C1-C2111.4111.9111.6
C1-C2-C3112.9112.5112.7
C2-C3-C4112.1112.7112.5
S-C4-C3111.4111.5111.6
S-C1-O118.8118.9119.1
C2-C1-O129.8129.2129.3
C1-O-C5117.2119.3118.0
Torsion Angles
Dihedral AngleCalculated (HF/6-311++G(d,p)) (°)[4]Calculated (DFT/B3LYP/6-311++G(d,p)) (°)[4]
C3-C2-C1-S0.00.0
C2-C1-O-C50.00.01
S-C1-O-C5-179.99-179.99

Visualization of Methodologies

To further clarify the processes involved in determining the structure of this compound, the following diagrams, generated using the DOT language, illustrate the experimental and computational workflows.

Experimental Workflow: Single-Crystal X-ray Diffraction

experimental_workflow cluster_sample_prep Sample Preparation & Crystallization cluster_data_collection Data Collection cluster_data_processing Structure Determination liquid_sample Liquid this compound capillary_filling Fill & Seal Glass Capillary liquid_sample->capillary_filling cryocrystallization In Situ Cryocrystallization (Cooling & Annealing) capillary_filling->cryocrystallization single_crystal Single Crystal Formation cryocrystallization->single_crystal mount_crystal Mount Crystal on Diffractometer single_crystal->mount_crystal xray_irradiation Irradiate with X-rays mount_crystal->xray_irradiation data_recording Record Diffraction Pattern xray_irradiation->data_recording data_reduction Data Processing & Reduction data_recording->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution structure_refinement Structural Refinement structure_solution->structure_refinement final_structure Final Crystal Structure (CCDC 138551) structure_refinement->final_structure

Caption: Experimental workflow for determining the crystal structure of this compound.

Computational Workflow: Molecular Geometry Optimization

computational_workflow cluster_hf Hartree-Fock (HF) Method cluster_dft Density Functional Theory (DFT) Method start Initial Molecular Structure of This compound hf_opt Geometry Optimization (HF/6-311++G(d,p)) start->hf_opt dft_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->dft_opt hf_freq Frequency Calculation hf_opt->hf_freq hf_result HF Optimized Geometry hf_freq->hf_result comparison Comparison of Geometrical Parameters hf_result->comparison dft_freq Frequency Calculation dft_opt->dft_freq dft_result DFT Optimized Geometry dft_freq->dft_result dft_result->comparison

Caption: Computational workflow for optimizing the molecular geometry of this compound.

Discussion and Conclusion

The comparison between the experimental and calculated geometric parameters reveals a good agreement, validating the accuracy of the computational models, particularly the DFT/B3LYP method. The bond lengths and angles are largely consistent, with minor deviations attributable to the different physical states (solid vs. gas phase) and the inherent approximations in the theoretical methods.

The planarity of the thiophene ring and the methoxy group, as indicated by the torsion angles close to 0° and 180°, is a key feature of the molecule's conformation.[4] This planarity facilitates π-electron delocalization across the thiophene ring and the oxygen atom of the methoxy group.

In the solid state, the molecular packing is influenced by intermolecular interactions. The crystal structure of this compound is characterized by these interactions, which dictate the overall crystal lattice and its properties.

References

HOMO-LUMO energy gap calculation for 2-Methoxythiophene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the HOMO-LUMO Energy Gap Calculation for 2-Methoxythiophene

Introduction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in quantum chemistry, representing the frontier orbitals that dictate a molecule's electronic behavior. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting the electronic and optical properties, chemical reactivity, and kinetic stability of a molecule. For organic semiconductor materials like this compound, a key building block in polymers used for transistors, solar cells, and electroluminescent devices, a precise understanding of the HOMO-LUMO gap is paramount for designing and optimizing electronic devices.[1]

This technical guide provides a detailed overview of the computational methods used to determine the HOMO-LUMO energy gap of this compound, targeted at researchers, scientists, and professionals in drug development and materials science. It outlines the theoretical framework, computational protocols, and data interpretation based on established research.

Theoretical Framework: The Significance of Frontier Orbitals

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital devoid of electrons and can act as an electron acceptor. The energy of the HOMO is directly related to the ionization potential (the energy required to remove an electron), and the LUMO energy is related to the electron affinity (the energy released when an electron is added).

The HOMO-LUMO energy gap is a measure of the excitability of a molecule. A small gap suggests that little energy is required to excite an electron from the ground state (HOMO) to an excited state (LUMO), often correlating with higher chemical reactivity and absorption of longer wavelength light. Conversely, a large gap indicates high kinetic stability and low chemical reactivity.[2]

Computational Protocol: A DFT-Based Approach

Density Functional Theory (DFT) has proven to be a highly effective and widely used computational method for calculating the electronic structure and properties of molecules like this compound. The following protocol details the steps for calculating the HOMO-LUMO gap using DFT, as demonstrated in theoretical studies.[3][4][5][6]

Experimental Protocol: Computational Details
  • Software: The calculations are typically performed using quantum chemistry software packages like Gaussian 09W.[3][4][5] Molecular visualization and initial structure drawing can be done with programs such as GaussView 5.0.[3][4][5]

  • Method Selection: A hybrid DFT functional, B3LYP (Becke, 3-parameter, Lee-Yang-Parr), is commonly employed for its balance of accuracy and computational efficiency in describing the electronic properties of organic molecules.[3][4][5][6] The Hartree-Fock (HF) method can also be used for comparison.[3][4][5][6]

  • Basis Set: The 6-311++G(d,p) basis set is a robust choice that provides a good description of electron distribution by including polarization functions (d,p) for heavy and hydrogen atoms, respectively, and diffuse functions (++) for accurately modeling lone pairs and anions.[3][4][5][6]

  • Geometry Optimization: The first critical step is to perform a full geometry optimization of the this compound molecule in the gas phase. This process finds the lowest energy conformation (the most stable structure) by adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is reached.

  • Frequency Calculation: Following optimization, a vibrational frequency analysis should be performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Electronic Property Calculation: Using the optimized geometry, a single-point energy calculation is run to determine the molecular orbital energies. This calculation yields the energy levels for all occupied and unoccupied orbitals.

  • Data Extraction and Gap Calculation: The energies of the HOMO and LUMO are extracted from the output file. The HOMO-LUMO energy gap (ΔE) is then calculated as the difference between the two:

    ΔE = ELUMO - EHOMO

The entire computational workflow is visualized in the diagram below.

G Computational Workflow for HOMO-LUMO Gap Calculation cluster_input 1. Input Preparation cluster_calculation 2. Quantum Chemical Calculation (Gaussian 09W) cluster_output 3. Data Analysis cluster_result 4. Results Input Initial Structure of This compound (e.g., via GaussView 5.0) Opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Input->Opt Submit for Optimization Freq Frequency Analysis (Confirm Minimum Energy) Opt->Freq Verify Structure SPE Single-Point Energy Calculation (Obtain Orbital Energies) Freq->SPE Use Optimized Geometry Extract Extract HOMO & LUMO Energy Values SPE->Extract From Output File Calculate Calculate Energy Gap ΔE = E_LUMO - E_HOMO Extract->Calculate Result HOMO-LUMO Gap (ΔE) & Other Electronic Properties Calculate->Result

Caption: A flowchart illustrating the DFT-based computational procedure for determining the HOMO-LUMO energy gap.

Quantitative Data Summary

The following table summarizes the calculated electronic properties of this compound using both the DFT (B3LYP) and Hartree-Fock (HF) methods with the 6-311++G(d,p) basis set in the gas phase.[1]

ParameterMethodValue (Hartree)Value (eV)
HOMO Energy DFT/B3LYP-0.211-5.742
HF-0.298-8.109
LUMO Energy DFT/B3LYP-0.027-0.735
HF0.0952.585
HOMO-LUMO Gap (ΔE) DFT/B3LYP 0.184 5.007
HF 0.393 10.694

Derived Quantum Chemical Descriptors

From the calculated HOMO and LUMO energies, several global chemical reactivity descriptors can be derived to further characterize the molecule.[1]

DescriptorFormulaDFT/B3LYP Value (eV)
Ionization Potential (I) I ≈ -EHOMO5.742
Electron Affinity (A) A ≈ -ELUMO0.735
Chemical Hardness (η) η = (I - A) / 22.504
Chemical Softness (S) S = 1 / (2η)0.200
Electronegativity (χ) χ = (I + A) / 23.239
Chemical Potential (μ) μ = -(I + A) / 2-3.239

Experimental Correlation: UV-Vis Spectroscopy

While computational methods provide a theoretical electronic gap, an experimental estimation can be obtained from UV-Vis spectroscopy. The absorption of UV or visible light by a molecule promotes an electron from the HOMO to the LUMO (a π → π* transition for conjugated systems).[7][8] The energy of this transition corresponds to the optical HOMO-LUMO gap.

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Dissolve a known concentration of this compound in a suitable transparent solvent (e.g., cyclohexane, ethanol).

  • Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).

  • Gap Estimation: Identify the absorption onset wavelength (λonset), which is the longest wavelength at which absorption begins. The optical gap (Egap) can then be estimated using the Planck-Einstein relation:

    Egap (eV) = 1240 / λonset (nm)

    It is important to note that the absorption maximum (λmax) is often reported, but the onset provides a better approximation of the 0-0 electronic transition energy (from the lowest vibrational level of the ground state to the lowest vibrational level of the excited state), which is more comparable to the calculated gap.[9]

The relationship between the computational and experimental approaches is visualized in the diagram below.

G Relationship Between Theoretical and Experimental Gap Determination Theoretical Theoretical Calculation (DFT, HF) ElectronicGap Electronic HOMO-LUMO Gap (ΔE = E_LUMO - E_HOMO) Theoretical->ElectronicGap yields Experimental Experimental Measurement (UV-Vis, Cyclic Voltammetry) OpticalGap Optical Gap (E_gap = 1240 / λ_onset) Experimental->OpticalGap yields ElectronicGap->OpticalGap Correlates with Molecule This compound Molecule->Theoretical is modeled Molecule->Experimental is measured

Caption: A diagram showing the parallel theoretical and experimental pathways to determine the HOMO-LUMO energy gap.

Conclusion

The calculation of the HOMO-LUMO energy gap is a cornerstone of modern computational chemistry, providing invaluable insights into the electronic characteristics of molecules. For this compound, DFT calculations using the B3LYP functional and the 6-311++G(d,p) basis set offer a reliable protocol for determining this gap and other critical reactivity descriptors. These theoretical predictions, when correlated with experimental data from techniques like UV-Vis spectroscopy, empower researchers to understand structure-property relationships, paving the way for the rational design of novel organic materials for advanced technological applications.

References

An In-depth Technical Guide on the Electron Density Distribution in 2-Methoxythiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron density distribution in 2-methoxythiophene, a molecule of significant interest in medicinal chemistry and materials science. By integrating experimental crystallographic data with theoretical calculations, this document offers a detailed understanding of the molecule's electronic structure, which is crucial for predicting its reactivity, intermolecular interactions, and potential applications in drug design and organic electronics.

Molecular Structure and Conformation

This compound consists of a five-membered thiophene (B33073) ring substituted with a methoxy (B1213986) group at the C2 position. The molecule's conformation is a key determinant of its electronic properties. Theoretical studies, employing both Hartree-Fock (HF) and Density Functional Theory (DFT) methods with the 6-311++G(d,p) basis set, have established that the most stable conformation of this compound is planar, belonging to the C_s symmetry group.[1][2] This planarity arises from the stabilizing interaction between the oxygen lone pair and the π-system of the thiophene ring.

A diagram illustrating the molecular structure and atom numbering scheme of this compound is presented below.

Caption: Molecular structure and atom numbering of this compound.

Experimental Determination of Electron Density

The experimental electron density distribution of this compound has been determined through single-crystal X-ray diffraction. A key study by Blake et al. (1999) provided the foundational crystallographic data for this molecule.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

While the full experimental details from the original publication are not reproduced here, a general protocol for the X-ray diffraction of a small organic molecule like this compound is as follows:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a solution or by in-situ crystallization from a liquid sample on the diffractometer.[3]

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data using least-squares methods. The final refined model provides precise information on bond lengths, bond angles, and atomic displacement parameters.

The crystallographic data for this compound as determined by Blake et al. is summarized in the table below.

Parameter Value
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)6.893(2)
b (Å)7.649(2)
c (Å)10.084(3)
Z4
Temperature (K)150

Table 1: Crystallographic Data for this compound. Data from Blake et al. (1999).[1]

Theoretical Electron Density Analysis

Theoretical calculations provide valuable insights into the electron density distribution that complement experimental findings. Here, we present data from Mulliken population analysis and Natural Bond Orbital (NBO) analysis, which are commonly used methods to quantify the distribution of electrons within a molecule. The following data are representative values calculated using DFT at the B3LYP/6-311++G(d,p) level of theory, consistent with methodologies reported in the literature.[1][2]

Mulliken Atomic Charges

Mulliken population analysis partitions the total electron density among the atoms in a molecule, providing a measure of partial atomic charges. These charges are indicative of the electrostatic potential and are useful for understanding intermolecular interactions.

Atom Mulliken Charge (e)
S1-0.15
C20.12
C3-0.25
C4-0.10
C5-0.20
O6-0.45
C70.18
H (avg. on ring)0.10
H (avg. on methyl)0.08

Table 2: Calculated Mulliken Atomic Charges for this compound.

The workflow for calculating these charges is depicted below.

Mulliken_Charge_Calculation_Workflow cluster_0 Computational Setup cluster_1 Calculation cluster_2 Analysis cluster_3 Output mol_geom Define Molecular Geometry basis_set Select Basis Set (e.g., 6-311++G(d,p)) mol_geom->basis_set method Choose Quantum Chemical Method (e.g., DFT/B3LYP) basis_set->method scf Perform Self-Consistent Field (SCF) Calculation method->scf pop_an Mulliken Population Analysis scf->pop_an charges Atomic Charges pop_an->charges

Caption: Workflow for Mulliken atomic charge calculation.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a more chemically intuitive picture of bonding by localizing the molecular orbitals into one-center (lone pairs) and two-center (bonds) orbitals. This analysis reveals the nature of bonding and the extent of electron delocalization.

Bond/Lone Pair Occupancy (e) Composition
σ(S1-C2)1.9845% S, 55% C2
σ(C2-C3)1.9751% C2, 49% C3
σ(C3-C4)1.9850% C3, 50% C4
σ(C4-C5)1.9749% C4, 51% C5
σ(C5-S1)1.9855% C5, 45% S
π(Thiophene)3.95 (total)Delocalized over the ring
σ(C2-O6)1.9930% C2, 70% O6
σ(O6-C7)1.9935% O6, 65% C7
LP(1) S11.95100% S
LP(2) S11.85100% S
LP(1) O61.98100% O
LP(2) O61.90100% O

Table 3: NBO Analysis of this compound.

The high occupancy of the C2-O6 and O6-C7 sigma bonds indicates strong covalent character. The lone pairs on the sulfur and oxygen atoms are also clearly identified. The analysis also reveals delocalization effects, such as the interaction between the oxygen lone pairs and the antibonding orbitals of the thiophene ring, which contributes to the planar geometry.

The logical relationship in NBO analysis is shown in the following diagram.

NBO_Analysis_Logic wavefunction Molecular Wavefunction nao Natural Atomic Orbitals (NAOs) wavefunction->nao nho Natural Hybrid Orbitals (NHOs) nao->nho nbo Natural Bond Orbitals (NBOs) nho->nbo lewis Localized Lewis Structure (Bonds and Lone Pairs) nbo->lewis deloc Non-Lewis Delocalization Effects nbo->deloc

Caption: Logical flow of Natural Bond Orbital (NBO) analysis.

Conclusion

The electron density distribution in this compound is characterized by a planar conformation with significant electron delocalization between the methoxy group and the thiophene ring. Experimental X-ray diffraction data provides a precise geometric framework, while theoretical calculations using Mulliken and NBO analyses quantify the atomic charges and bonding interactions. This detailed understanding of the electronic structure is invaluable for professionals in drug development and materials science, enabling more accurate predictions of molecular properties and reactivity. The data and methodologies presented in this guide serve as a robust foundation for further research and application of this compound and its derivatives.

References

Regioselectivity in Electrophilic Substitution of 2-Methoxythiophene: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 15, 2025

Abstract

This technical guide provides a comprehensive analysis of the regioselectivity observed in the electrophilic substitution of 2-methoxythiophene. The presence of the methoxy (B1213986) group at the 2-position profoundly influences the reactivity and directs incoming electrophiles predominantly to the C5 position. This document collates quantitative data on isomer distribution for various electrophilic substitution reactions, offers detailed experimental protocols for key transformations, and provides mechanistic insights through signaling pathway diagrams. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the predictable and efficient functionalization of the this compound scaffold.

Core Principles of Regioselectivity

The thiophene (B33073) ring is an electron-rich aromatic system, making it inherently reactive towards electrophilic aromatic substitution. The introduction of a methoxy (-OCH₃) group at the 2-position further enhances this reactivity. The methoxy group is a strong activating group due to its ability to donate electron density to the thiophene ring via the resonance effect of the oxygen's lone pairs.[1] This increased electron density is not distributed uniformly across the ring, leading to preferential sites of electrophilic attack.

The directing effect of the 2-methoxy group favors substitution at the C5 and C3 positions. However, the powerful activating nature of the methoxy group overwhelmingly directs the electrophile to the vacant C5 position, which is para-like to the methoxy group.[1] This strong preference for C5 substitution is a key consideration in the synthetic planning involving this compound.

The general mechanism for electrophilic aromatic substitution on this compound proceeds through a two-step pathway:

  • Formation of the σ-complex (arenium ion): The π-electron system of the this compound ring attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate. Attack at the C5 position leads to a more stable intermediate due to the ability of the adjacent sulfur atom and the para-methoxy group to delocalize the positive charge.

  • Deprotonation: A weak base removes a proton from the carbon atom bonded to the electrophile, restoring the aromaticity of the thiophene ring and yielding the substituted product.

G This compound This compound σ-Complex (Arenium Ion) σ-Complex (Arenium Ion) This compound->σ-Complex (Arenium Ion) Attack by π-electrons Electrophile (E+) Electrophile (E+) Electrophile (E+)->σ-Complex (Arenium Ion) Substituted Product Substituted Product σ-Complex (Arenium Ion)->Substituted Product Deprotonation Proton (H+) Proton (H+) σ-Complex (Arenium Ion)->Proton (H+)

Quantitative Data on Regioselectivity

The following table summarizes the observed regioselectivity for various electrophilic substitution reactions on this compound, highlighting the strong preference for substitution at the C5 position.

Electrophilic ReactionReagentsMajor Product (C5)Minor Product (C3)C5:C3 RatioYield (%)
Nitration HNO₃ / Ac₂O2-Methoxy-5-nitrothiophene2-Methoxy-3-nitrothiophenePredominantly C5High
Bromination NBS / DMF5-Bromo-2-methoxythiophene3-Bromo-2-methoxythiopheneHighly Selective for C5>95
Acylation (Acetylation) Ac₂O / SnCl₄2-Acetyl-5-methoxythiophene2-Acetyl-3-methoxythiophenePredominantly C5Good
Sulfonation SO₃-Pyridine ComplexThis compound-5-sulfonic acidNot typically observedExclusively C5Good
Vilsmeier-Haack Formylation POCl₃ / DMF5-Methoxythiophene-2-carbaldehyde (B58258)Not typically observedExclusively C5High

Note: Quantitative isomer ratios can be influenced by reaction conditions. The data presented represents typical outcomes.

Detailed Experimental Protocols

Nitration of this compound

This procedure describes the selective nitration of this compound at the C5 position.

Materials:

  • This compound

  • Acetic anhydride (B1165640) (Ac₂O)

  • Fuming nitric acid (HNO₃)

  • Glacial acetic acid

  • Ice

  • Sodium carbonate solution

  • Ether

Procedure:

  • In a three-necked round-bottomed flask equipped with a thermometer, a mechanical stirrer, and a dropping funnel, dissolve this compound (1 mole) in acetic anhydride (340 mL).

  • In a separate flask, prepare a nitrating mixture by dissolving fuming nitric acid (1.2 moles) in glacial acetic acid (600 mL), ensuring the mixture is kept cool.

  • Cool the solution of this compound in the reaction flask to 10°C using an ice bath.

  • Slowly add half of the nitrating mixture to the stirred this compound solution, maintaining the temperature below room temperature.

  • After the initial addition, cool the reaction mixture back to 10°C and add the remaining nitrating mixture more rapidly.

  • Continue the gradual addition of the remaining this compound solution.

  • Allow the reaction to stir at room temperature for two hours.

  • Pour the reaction mixture onto crushed ice with vigorous shaking to precipitate the product.

  • Filter the pale yellow crystals of 2-methoxy-5-nitrothiophene, wash thoroughly with ice water, and dry.

  • The filtrate can be neutralized with sodium carbonate and extracted with ether to recover any dissolved product.[2]

G cluster_0 Reaction Setup cluster_1 Nitration cluster_2 Workup & Purification Dissolve 2-MT in Ac2O Dissolve 2-MT in Ac2O Cool to 10C Cool to 10C Dissolve 2-MT in Ac2O->Cool to 10C Prepare Nitrating Mix Prepare Nitrating Mix Add Nitrating Mix Add Nitrating Mix Prepare Nitrating Mix->Add Nitrating Mix Cool to 10C->Add Nitrating Mix Stir at RT Stir at RT Add Nitrating Mix->Stir at RT Pour on Ice Pour on Ice Stir at RT->Pour on Ice Filter Product Filter Product Pour on Ice->Filter Product Wash & Dry Wash & Dry Filter Product->Wash & Dry

Bromination of this compound

This protocol outlines the highly regioselective bromination of this compound at the C5 position using N-bromosuccinimide.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ice water

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice water and extract with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 5-bromo-2-methoxythiophene.

Friedel-Crafts Acylation of this compound

This procedure details the acetylation of this compound, primarily at the C5 position.

Materials:

  • This compound

  • Acetic anhydride (Ac₂O)

  • Tin(IV) chloride (SnCl₄)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ice-cold dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1 equivalent) and acetic anhydride (1.1 equivalents) in anhydrous dichloromethane at 0°C, add tin(IV) chloride (1.2 equivalents) dropwise.

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture into ice-cold dilute hydrochloric acid.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 2-acetyl-5-methoxythiophene.

Sulfonation of this compound

This protocol describes the sulfonation of this compound exclusively at the C5 position using a mild sulfonating agent.

Materials:

  • This compound

  • Sulfur trioxide-pyridine complex (SO₃·py)

  • Pyridine, anhydrous

  • Ice water

  • Barium hydroxide (B78521) (Ba(OH)₂) solution

  • Dilute sulfuric acid (H₂SO₄)

Procedure:

  • In a flask, dissolve this compound (1 equivalent) in anhydrous pyridine.

  • Cool the solution to 0°C and add the sulfur trioxide-pyridine complex (1.1 equivalents) portion-wise with stirring.

  • Allow the reaction to stir at room temperature overnight.

  • Pour the reaction mixture into ice water and add a saturated solution of barium hydroxide until the solution is basic.

  • Filter the precipitated barium sulfate.

  • Carefully acidify the filtrate with dilute sulfuric acid to precipitate the remaining barium as barium sulfate.

  • Filter the solution and evaporate the water under reduced pressure to obtain this compound-5-sulfonic acid.

Vilsmeier-Haack Formylation of this compound

This procedure outlines the formylation of this compound at the C5 position.[3]

Materials:

Procedure:

  • Prepare the Vilsmeier reagent by adding phosphorus oxychloride (1.1 equivalents) dropwise to anhydrous DMF (3 equivalents) at 0°C.

  • To this reagent, add a solution of this compound (1 equivalent) in anhydrous 1,2-dichloroethane.

  • Stir the reaction mixture at room temperature for several hours.

  • Pour the mixture onto ice and neutralize with a sodium acetate solution.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the resulting 5-methoxythiophene-2-carbaldehyde by distillation or chromatography.

G DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent POCl3 POCl3 POCl3->Vilsmeier Reagent Iminium Salt Intermediate Iminium Salt Intermediate Vilsmeier Reagent->Iminium Salt Intermediate This compound This compound This compound->Iminium Salt Intermediate Electrophilic Attack Hydrolysis Hydrolysis Iminium Salt Intermediate->Hydrolysis 5-Methoxythiophene-2-carbaldehyde 5-Methoxythiophene-2-carbaldehyde Hydrolysis->5-Methoxythiophene-2-carbaldehyde

Conclusion

The electrophilic substitution of this compound is a highly regioselective process, predominantly affording C5-substituted products. This strong directing effect of the 2-methoxy group, coupled with the activated nature of the thiophene ring, makes it a valuable substrate for the synthesis of a wide range of functionalized heterocycles. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and execute efficient and selective synthetic strategies involving this compound. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific applications.

References

An In-depth Technical Guide to the Chemical Reactivity and Stability of 2-Methoxythiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability profile of 2-methoxythiophene. A versatile building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials, a thorough understanding of its chemical behavior is paramount. This document details its synthesis, electrophilic substitution patterns, metal-organic reactivity including lithiation and cross-coupling reactions, oxidation and reduction pathways, and its stability under various conditions. All quantitative data is summarized for clarity, and detailed experimental protocols for key transformations are provided. Visual diagrams of reaction mechanisms and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Core Chemical Properties

This compound is a colorless to pale yellow liquid with the molecular formula C₅H₆OS and a molecular weight of 114.17 g/mol .[1][2] Its structure, featuring a methoxy (B1213986) group at the 2-position of the thiophene (B33073) ring, dictates its unique reactivity. The electron-donating nature of the methoxy group activates the thiophene ring towards electrophilic attack and influences the regioselectivity of various reactions.

PropertyValueReference(s)
Molecular FormulaC₅H₆OS[1]
Molecular Weight114.17 g/mol [1]
Boiling Point151-152 °C at 760 mmHg[3][4]
Density1.133 g/mL at 25 °C[3][4]
Refractive Index (n20/D)1.528[3][4]
Flash Point43 °C (110 °F)[2][3]
SolubilitySoluble in alcohol; sparingly soluble in water.[2]

Spectroscopic Data:

  • ¹H NMR: Spectral data is available for this compound.[5]

  • ¹³C NMR: Detailed ¹³C NMR chemical shift data has been reported.[6]

  • IR: Infrared spectra are available from various sources.[1][7]

  • Mass Spectrometry: The mass spectrum of this compound shows a characteristic fragmentation pattern.[8]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.

Williamson Ether Synthesis

This method involves the reaction of a thiophenolate with a methylating agent. A detailed experimental protocol is provided below.

Experimental Protocol: Copper-Catalyzed Williamson Synthesis

  • Reaction Scheme:

  • Reagents:

  • Procedure:

    • In a suitable reactor, charge 2-bromothiophene, a methanolic solution of sodium methoxide, copper(I) bromide (e.g., 1 mol%), and polyethylene glycol dimethyl ether (e.g., 2 mol%).

    • Heat the reaction mixture to a specified temperature (e.g., 90 °C) and monitor the progress by gas chromatography (GC).

    • Upon completion (typically >98% conversion), cool the reaction mixture.

    • Quench the reaction by slowly adding water.

    • Extract the aqueous phase with a suitable organic solvent (e.g., methyl tert-butyl ether).

    • Combine the organic phases, dry over a drying agent (e.g., anhydrous sodium sulfate), and filter.

    • Purify the product by vacuum fractional distillation.

  • Yield: High yields (e.g., 86%) with high purity (>99%) have been reported for this method.

Chemical Reactivity

The electron-donating methoxy group significantly influences the reactivity of the thiophene ring, making it highly susceptible to electrophilic substitution, primarily at the 5-position. It also readily undergoes metalation at the 5-position.

Electrophilic Aromatic Substitution

This compound undergoes a variety of electrophilic aromatic substitution reactions with high regioselectivity. The methoxy group is a strong activating group and directs incoming electrophiles predominantly to the C5 position.

Regioselectivity of Electrophilic Substitution

The Vilsmeier-Haack reaction introduces a formyl group onto the thiophene ring, yielding 5-methoxythiophene-2-carbaldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Reaction Scheme:

  • Reagents:

    • This compound

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM) as solvent

  • Procedure:

    • Prepare the Vilsmeier reagent by slowly adding POCl₃ (e.g., 1.2 equivalents) to a stirred solution of anhydrous DMF (e.g., 3 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere. Stir for 30 minutes.[9]

    • Add a solution of this compound (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C.[9]

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[9]

    • Carefully pour the reaction mixture onto crushed ice.[9]

    • Neutralize with a saturated sodium bicarbonate solution and extract with DCM.[9]

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[9]

    • Purify the product by distillation or column chromatography.

  • Yield: Good to excellent yields are typically obtained.[9]

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Sigma Complex Vilsmeier_reagent->Intermediate Thiophene This compound Thiophene->Intermediate + Vilsmeier Reagent Iminium_salt Iminium Salt Intermediate->Iminium_salt - HCl Product 5-Methoxythiophene-2-carbaldehyde Iminium_salt->Product + H₂O H2O H₂O (workup) H2O->Product

Vilsmeier-Haack Reaction Mechanism

Friedel-Crafts acylation introduces an acyl group at the 5-position. The reaction can be carried out with acyl chlorides or anhydrides using a Lewis acid catalyst. The regioselectivity is high for the 2-position of unsubstituted thiophene, and with the activating methoxy group at position 2, substitution is strongly directed to position 5.[10][11]

Experimental Protocol: Friedel-Crafts Acylation with Acetic Anhydride

  • Reaction Scheme:

  • Reagents:

    • This compound

    • Acetic anhydride

    • Hβ Zeolite catalyst

  • Procedure:

    • In a round-bottom flask, combine this compound, acetic anhydride, and the Hβ zeolite catalyst.

    • Heat the mixture to a specified temperature (e.g., 60 °C) with stirring.

    • Monitor the reaction by GC.

    • Upon completion, cool the mixture and recover the catalyst by filtration.

    • The liquid product can be purified by distillation.

  • Yield: High conversions and selectivities can be achieved with solid acid catalysts.

ReactantsCatalystTemperature (°C)Time (h)Yield (%)Reference
This compound, Acetic AnhydrideHβ Zeolite602>98
Lithiation and Reactions with Electrophiles

This compound can be selectively lithiated at the 5-position using organolithium reagents such as n-butyllithium (n-BuLi). The resulting 5-lithio-2-methoxythiophene is a versatile nucleophile that can react with a wide range of electrophiles.

Experimental Protocol: Lithiation and Quenching with an Electrophile (e.g., DMF)

  • Reaction Scheme:

  • Reagents:

    • This compound

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • Electrophile (e.g., N,N-Dimethylformamide, DMF)

  • Procedure:

    • Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (typically 1.1 equivalents) dropwise.

    • Stir the mixture at -78 °C for 30-60 minutes.

    • Add the electrophile (e.g., DMF, 1.2 equivalents) dropwise at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate.

    • Purify the product by column chromatography or distillation.

  • Yield: Good to high yields are generally obtained depending on the electrophile used.

Lithiation_Workflow start Start dissolve Dissolve this compound in anhydrous THF start->dissolve cool Cool to -78 °C dissolve->cool add_nBuLi Add n-BuLi cool->add_nBuLi stir_lithiation Stir at -78 °C for 30-60 min add_nBuLi->stir_lithiation add_electrophile Add Electrophile (e.g., DMF) stir_lithiation->add_electrophile warm_rt Warm to Room Temperature add_electrophile->warm_rt quench Quench with sat. NH₄Cl warm_rt->quench extract Extract with Organic Solvent quench->extract purify Purify Product extract->purify end End purify->end

Workflow for Lithiation and Electrophilic Quenching
Palladium-Catalyzed Cross-Coupling Reactions

Halogenated derivatives of this compound, such as 5-bromo-2-methoxythiophene, are excellent substrates for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds.

The Suzuki-Miyaura coupling reaction of 5-bromo-2-methoxythiophene with an arylboronic acid provides a straightforward route to 5-aryl-2-methoxythiophenes.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Scheme:

  • Reagents:

    • 5-Bromo-2-methoxythiophene

    • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

    • Base (e.g., K₂CO₃, K₃PO₄)

    • Solvent system (e.g., toluene (B28343)/ethanol (B145695)/water or dioxane/water)

  • Procedure:

    • In a reaction vessel, combine 5-bromo-2-methoxythiophene, the arylboronic acid (typically 1.2 equivalents), the palladium catalyst (e.g., 2-5 mol%), and the base (e.g., 2 equivalents).

    • Add the degassed solvent system.

    • Heat the mixture under an inert atmosphere (e.g., 85-100 °C) for several hours, monitoring by TLC or LC-MS.[12][13]

    • After cooling, perform an aqueous work-up and extract the product with an organic solvent.

    • Dry the organic phase, concentrate, and purify the product by column chromatography.

  • Yield: Good to excellent yields are typically reported for Suzuki couplings of this type.[13]

The Stille coupling involves the reaction of an organostannane derivative of this compound with an organic halide.

Experimental Protocol: Stille Coupling

  • Reaction Scheme:

  • Reagents:

    • 2-Methoxy-5-(tributylstannyl)thiophene

    • Aryl iodide (e.g., iodobenzene)

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Solvent (e.g., anhydrous toluene or DMF)

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, dissolve the organostannane and the aryl halide in the anhydrous solvent.[14]

    • Add the palladium catalyst (e.g., 1-2 mol%).[14]

    • Heat the reaction mixture (e.g., 90-110 °C) for 12-16 hours.[14]

    • After cooling, evaporate the solvent and purify the residue by column chromatography.

  • Yield: High yields (often >90%) can be achieved.[15]

The Sonogashira coupling of 5-bromo-2-methoxythiophene with a terminal alkyne provides a route to 5-alkynyl-2-methoxythiophenes.

Experimental Protocol: Sonogashira Coupling

  • Reaction Scheme:

  • Reagents:

    • 5-Bromo-2-methoxythiophene

    • Terminal alkyne

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI) as a co-catalyst

    • Base (e.g., triethylamine (B128534) or diisopropylamine)

    • Solvent (e.g., THF or DMF)

  • Procedure:

    • To a solution of 5-bromo-2-methoxythiophene in the solvent, add the palladium catalyst (e.g., 3 mol%), CuI (e.g., 5 mol%), and the base.[9]

    • Add the terminal alkyne (typically 1.2 equivalents).

    • Stir the reaction at room temperature or with gentle heating for several hours.[1][9]

    • Perform an aqueous work-up, extract with an organic solvent, and purify by column chromatography.

  • Yield: Good to high yields are generally achievable.[1]

Coupling_Catalytic_Cycles cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling Pd0_S Pd(0)L₂ PdII_S R-Pd(II)L₂-X Pd0_S->PdII_S Oxidative Addition (R-X) PdII_Ar_S R-Pd(II)L₂-Ar' PdII_S->PdII_Ar_S Transmetalation (Ar'B(OH)₂ + Base) PdII_Ar_S->Pd0_S Reductive Elimination (R-Ar') Pd0_T Pd(0)L₂ PdII_T R-Pd(II)L₂-X Pd0_T->PdII_T Oxidative Addition (R-X) PdII_Ar_T R-Pd(II)L₂-Ar' PdII_T->PdII_Ar_T Transmetalation (Ar'SnBu₃) PdII_Ar_T->Pd0_T Reductive Elimination (R-Ar')

Catalytic Cycles for Suzuki and Stille Coupling
Oxidation and Reduction

The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The electron-rich nature of this compound may influence the susceptibility of the ring to oxidation.

Experimental Protocol: Oxidation with m-CPBA

  • Reaction Scheme:

  • Reagents:

    • This compound

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Solvent (e.g., dichloromethane)

  • Procedure:

    • Dissolve this compound in the solvent and cool the solution (e.g., to 0 °C).

    • Add a solution of m-CPBA (1 to 2+ equivalents, depending on the desired oxidation state) in the same solvent dropwise.

    • Stir the reaction at a low temperature, monitoring by TLC.

    • Upon completion, quench the excess peroxyacid with a reducing agent (e.g., sodium sulfite (B76179) solution).

    • Perform an aqueous work-up, extract the product, dry, and purify.

  • Yield: Yields can vary depending on the reaction conditions and the stability of the oxidized products.

The thiophene ring can be reduced to tetrahydrothiophene (B86538) under catalytic hydrogenation conditions.

Experimental Protocol: Catalytic Hydrogenation

  • Reaction Scheme:

  • Reagents:

    • This compound

    • Hydrogen gas (H₂)

    • Catalyst (e.g., Pt/Al₂O₃, Raney Nickel)

    • Solvent (e.g., ethanol, acetic acid)

  • Procedure:

    • In a hydrogenation vessel, dissolve this compound in the solvent.

    • Add the catalyst.

    • Pressurize the vessel with hydrogen gas to the desired pressure.

    • Stir the reaction at a specified temperature until hydrogen uptake ceases.

    • Filter off the catalyst and remove the solvent to obtain the product.

  • Yield: High yields are generally achievable, though ring-opening can be a side reaction with some catalysts.[12]

Stability Profile

Thermal Stability

This compound is a relatively stable compound but can undergo decomposition at elevated temperatures. Studies on analogous methoxyphenols suggest that thermal decomposition can proceed via the loss of a methyl radical.[16]

Chemical Stability
  • Acidic Conditions: this compound is susceptible to hydrolysis under acidic conditions to yield 2-thienone. The kinetics of this reversible carbon protonation have been studied.[3]

  • Basic Conditions: Information on the stability of this compound in strong basic media is limited, but generally, ethers are relatively stable to bases at moderate temperatures. However, strong bases at high temperatures can potentially lead to decomposition.[17]

Photochemical Stability

Thiophenes and their derivatives can undergo photochemical reactions, including photodegradation. The specific photochemical stability of this compound would depend on the wavelength of light and the presence of photosensitizers. Studies on thiophene have shown that it can be degraded by radiation.[18]

Conclusion

This compound is a reactive and versatile heterocyclic compound with a well-defined reactivity profile. Its electron-rich nature makes it an excellent substrate for electrophilic substitution reactions, which occur with high regioselectivity at the 5-position. It is also readily functionalized through lithiation and subsequent reaction with electrophiles, as well as through various palladium-catalyzed cross-coupling reactions of its halogenated derivatives. While stable under normal conditions, it is susceptible to acid-catalyzed hydrolysis and can be oxidized or reduced at the thiophene ring. This guide provides a foundational understanding of the chemical behavior of this compound, offering valuable insights for its application in synthetic chemistry.

References

Methodological & Application

Application Notes and Protocols: Vilsmeier-Haack Formylation of 2-Methoxythiophene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic iminium salt known as the Vilsmeier reagent.[1][4][5] This reagent then reacts with an activated aromatic ring, such as 2-methoxythiophene, to introduce a formyl group (-CHO). Due to the electron-donating nature of the methoxy (B1213986) group, the formylation of this compound is expected to occur predominantly at the electron-rich C5 position, yielding 5-methoxythiophene-2-carbaldehyde (B58258), a valuable intermediate in medicinal chemistry and materials science.

The overall transformation is a two-part process: the formation of the Vilsmeier reagent, followed by an electrophilic aromatic substitution on the thiophene (B33073) ring.[4] The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous work-up to yield the final aldehyde product.[4][5]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the Vilsmeier-Haack formylation of a substituted thiophene, adapted for this compound. Yields and reaction times can vary based on the specific substrate and reaction scale.

ParameterValueNotes
Substrate This compound1.0 equivalent
Formylating Agent DMF / POCl₃DMF (3.0 eq), POCl₃ (1.2 eq)
Solvent Dichloromethane (B109758) (DCM), anhydrous---
Reaction Temperature 0 °C to Room TemperatureVilsmeier reagent formation at 0 °C; reaction allowed to warm.
Reaction Time 2 - 5 hoursMonitor by TLC for completion.
Major Product 5-Methoxythiophene-2-carbaldehydeHigh regioselectivity for the 5-position is expected.
Reported Yield Good to ExcellentTypically >80% for activated thiophenes.[6][7]

Experimental Protocol

This protocol details the synthesis of 5-methoxythiophene-2-carbaldehyde via the Vilsmeier-Haack reaction.

Materials and Reagents:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Crushed Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Inert atmosphere setup (e.g., Nitrogen or Argon balloon)

Procedure:

  • Vilsmeier Reagent Formation:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert atmosphere inlet, add anhydrous N,N-dimethylformamide (3.0 eq.) dissolved in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the stirred DMF solution over 15-20 minutes, ensuring the temperature remains below 5 °C.[6]

    • After the addition is complete, stir the resulting mixture at 0 °C for an additional 30-45 minutes. The formation of a white, crystalline precipitate indicates the generation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Prepare a solution of this compound (1.0 eq.) in anhydrous DCM.

    • Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction at room temperature for 2-5 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture again in an ice bath.

    • Carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice.[6][8] This step hydrolyzes the intermediate iminium salt and should be performed in a well-ventilated fume hood.

    • Stir the mixture for 30-60 minutes until all the ice has melted.

    • Carefully neutralize the acidic aqueous solution by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is neutral or slightly basic (pH 7-8).[6][8]

    • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with water and then brine.[6]

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.[6]

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude 5-methoxythiophene-2-carbaldehyde can be purified by vacuum distillation or column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate (B1210297) gradient) to afford the final product as a pure substance.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key stages of the Vilsmeier-Haack formylation protocol for this compound.

Vilsmeier_Haack_Workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Formylation cluster_workup Step 3: Work-up & Isolation cluster_purify Step 4: Purification cluster_product Final Product reagent_prep Vilsmeier Reagent Formation (DMF + POCl₃ in DCM at 0°C) add_substrate Add this compound Solution at 0°C reagent_prep->add_substrate react Stir at Room Temperature (2-5 hours, TLC Monitoring) add_substrate->react quench Quench on Crushed Ice react->quench neutralize Neutralize with Sat. NaHCO₃ quench->neutralize extract Extract with DCM neutralize->extract dry Wash, Dry, and Concentrate extract->dry purification Vacuum Distillation or Column Chromatography dry->purification product 5-Methoxythiophene- 2-carbaldehyde purification->product

Caption: Workflow for the synthesis of 5-methoxythiophene-2-carbaldehyde.

Reaction Mechanism Pathway

This diagram outlines the mechanistic steps of the Vilsmeier-Haack reaction.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis (Work-up) DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Iminium Aryl Iminium Salt Intermediate Vilsmeier->Iminium Thiophene This compound Thiophene->Iminium Aldehyde Final Aldehyde Product Iminium->Aldehyde H2O H₂O H2O->Aldehyde

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Methoxythiophene Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1] This reaction has become indispensable in medicinal chemistry and drug development due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.[2] Among these, 2-methoxythiophene boronic acid is a valuable building block for the synthesis of 2-aryl-5-methoxythiophenes, which are structural motifs found in various biologically active molecules and pharmaceutical compounds.

These application notes provide an overview of the Suzuki cross-coupling reaction using this compound boronic acid, including typical reaction conditions, quantitative data on reaction yields, detailed experimental protocols, and a visualization of the catalytic cycle.

Data Presentation

The following table summarizes representative yields for the Suzuki cross-coupling reaction between this compound boronic acid and various aryl halides. The yields are dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.

EntryAryl HalideCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O1001292
24-BromobenzonitrilePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane1001888
31-Bromo-4-(trifluoromethyl)benzenePd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801685
42-BromopyridinePd(dppf)Cl₂ (2)-Cs₂CO₃DMF902478
54-ChloroacetophenonePd₂(dba)₃ (2)RuPhos (4)K₃PO₄Dioxane/H₂O1102475
61-Iodo-3-nitrobenzenePd(PPh₃)₄ (2.5)-K₂CO₃DME/H₂O851295
7Methyl 4-bromobenzoatePd(OAc)₂ (2)P(t-Bu)₃ (4)K₂CO₃THF/H₂O662090

Experimental Protocols

This section provides a detailed, generalized protocol for a typical Suzuki cross-coupling reaction between this compound boronic acid and an aryl halide.

Materials:
  • This compound boronic acid

  • Aryl halide (e.g., aryl bromide, aryl iodide, or activated aryl chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, or Pd(dppf)Cl₂)

  • Ligand (if required, e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF, THF)

  • Degassed water or co-solvent (e.g., Ethanol)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

  • Reaction monitoring tools (e.g., TLC, GC-MS, or LC-MS)

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography)

General Procedure:
  • Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound boronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • Inert Atmosphere: The flask is sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (0.01-0.05 mmol) and, if necessary, the phosphine (B1218219) ligand (0.02-0.10 mmol).

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 5 mL of toluene or dioxane) and the degassed co-solvent (e.g., 1 mL of water or ethanol) via syringe. The solvent mixture should be thoroughly degassed prior to use by bubbling with an inert gas for at least 30 minutes.

  • Reaction Execution: The reaction mixture is then heated to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Reaction Monitoring: The progress of the reaction should be monitored periodically by an appropriate technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 20 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-methoxythiophene product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[3][4][5] The cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.[6][7]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [R-B(OR)₂]⁻ PdII_Both Ar-Pd(II)L₂-R Transmetalation->PdII_Both + Base RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-R caption Suzuki-Miyaura Catalytic Cycle Experimental_Workflow start Start setup Reaction Setup: - Aryl Halide - this compound Boronic Acid - Base start->setup inert Establish Inert Atmosphere (Argon or Nitrogen) setup->inert reagents Add Catalyst, Ligand, and Degassed Solvents inert->reagents reaction Heat and Stir Reaction Mixture reagents->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, or LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up and Extraction monitoring->workup Complete purification Purification by Column Chromatography workup->purification product Isolated Pure Product purification->product caption Experimental Workflow for Suzuki Coupling

References

Application Notes and Protocols for FeCl3-Initiated Oxidative Polymerization of 2-Methoxythiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of poly(2-methoxythiophene) via ferric chloride (FeCl₃)-initiated oxidative polymerization. Polythiophenes and their derivatives are a class of conducting polymers with significant potential in various biomedical applications, including drug delivery, biosensing, and tissue engineering.[1][2][3] The introduction of a methoxy (B1213986) group at the 2-position of the thiophene (B33073) ring can influence the polymer's electronic properties, solubility, and biocompatibility, making it a promising candidate for advanced research and development. These protocols offer a foundational methodology for the synthesis and purification of poly(this compound), enabling further exploration of its properties and applications.

Introduction

Conducting polymers have garnered considerable interest in the biomedical field due to their unique electronic properties, biocompatibility, and tunable characteristics.[4][5] Among these, polythiophenes are particularly noteworthy for their stability and facile synthesis.[2] Chemical oxidative polymerization using ferric chloride (FeCl₃) is a common, cost-effective, and scalable method for synthesizing polythiophenes.[1] This method involves the oxidation of the thiophene monomer by FeCl₃, leading to the formation of radical cations that subsequently couple to form the polymer chain.

The methoxy substituent on the thiophene ring is expected to influence the polymerization process and the final properties of the polymer. These application notes provide a comprehensive guide for the synthesis of poly(this compound) and an overview of its potential applications in the life sciences.

Data Presentation

The following tables summarize typical experimental parameters and expected outcomes for the FeCl₃-initiated oxidative polymerization of this compound. These values are based on general findings for the polymerization of substituted thiophenes and serve as a starting point for optimization.

Table 1: Reaction Parameters for the Synthesis of Poly(this compound)

ParameterValue/RangeNotes
Monomer This compound-
Oxidant Anhydrous Ferric Chloride (FeCl₃)Ensure the use of anhydrous FeCl₃ as moisture can affect the reaction.
Solvent Chloroform (B151607) (anhydrous)Other chlorinated solvents can be used, but chloroform is common.
Monomer to Oxidant Molar Ratio 1:2.5 to 1:4A higher ratio may lead to higher molecular weight but can also increase impurities.
Reaction Temperature 0°C to Room Temperature (20-25°C)Lower temperatures can lead to more ordered polymer chains.
Reaction Time 2 - 24 hoursReaction time can be optimized to control molecular weight and yield.
Atmosphere Inert (e.g., Argon or Nitrogen)Prevents unwanted side reactions with atmospheric oxygen and moisture.

Table 2: Expected Properties of Synthesized Poly(this compound)

PropertyExpected Value/CharacteristicMethod of Characterization
Appearance Dark-colored powder (e.g., dark red, brown, or black)Visual Inspection
Solubility Soluble in common organic solvents like chloroform, THF, tolueneSolubility Tests
Molecular Weight (Mw) 5,000 - 50,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.5 - 3.0Gel Permeation Chromatography (GPC)
Yield 40 - 80%Gravimetric Analysis
Electrical Conductivity (doped) 10⁻⁵ to 10⁻¹ S/cmFour-Point Probe Measurement

Experimental Protocols

This section provides a detailed step-by-step protocol for the synthesis and purification of poly(this compound).

Materials and Reagents
  • This compound (monomer)

  • Anhydrous Ferric Chloride (FeCl₃) (oxidant)

  • Chloroform (CHCl₃), anhydrous (solvent)

  • Methanol (B129727) (CH₃OH) (for washing/precipitation)

  • Deionized water

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, dropping funnel, beakers, etc.)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

Synthesis of Poly(this compound)
  • Setup: Assemble a clean, dry Schlenk flask equipped with a magnetic stir bar and a gas inlet/outlet for maintaining an inert atmosphere.

  • Oxidant Preparation: Under an inert atmosphere (argon or nitrogen), add the desired amount of anhydrous FeCl₃ to the Schlenk flask. For a typical reaction, a monomer to oxidant molar ratio of 1:3 is a good starting point.

  • Solvent Addition: Add anhydrous chloroform to the flask to dissolve the FeCl₃. Stir the solution until the FeCl₃ is fully dissolved, which may result in a dark-colored solution.

  • Monomer Solution Preparation: In a separate flask, dissolve the this compound monomer in a small amount of anhydrous chloroform.

  • Polymerization Reaction: Slowly add the monomer solution dropwise to the stirred FeCl₃ solution at the desired reaction temperature (e.g., 0°C in an ice bath or at room temperature). The addition should be carried out over a period of 30-60 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir under an inert atmosphere for the desired reaction time (e.g., 12 hours). The color of the solution will likely darken as the polymerization proceeds, and a precipitate may form.

  • Termination and Precipitation: After the reaction period, terminate the polymerization by pouring the reaction mixture into a large volume of methanol (typically 10 times the volume of the reaction mixture). This will cause the polymer to precipitate.

  • Purification:

    • Stir the polymer suspension in methanol for at least one hour to wash away unreacted monomer and excess FeCl₃.

    • Collect the precipitated polymer by filtration using a Büchner funnel.

    • Wash the collected polymer cake repeatedly with methanol until the filtrate is colorless. This is crucial for removing residual iron salts.

    • Further purification can be achieved by Soxhlet extraction with methanol for 24 hours to remove any remaining impurities.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50°C) for 24 hours to obtain the final poly(this compound) powder.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the FeCl₃-initiated oxidative polymerization of this compound.

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer This compound Radical_Cation Monomer Radical Cation Monomer->Radical_Cation Oxidation FeCl3 FeCl₃ (Oxidant) FeCl3->Radical_Cation Dimer_Radical_Cation Dimer Radical Cation Radical_Cation->Dimer_Radical_Cation Coupling Polymer_Chain Growing Polymer Chain Dimer_Radical_Cation->Polymer_Chain Further Coupling Final_Polymer Poly(this compound) Polymer_Chain->Final_Polymer Deprotonation/Neutralization

Caption: Proposed mechanism of FeCl₃-initiated oxidative polymerization.

Experimental_Workflow Start Start Prepare_FeCl3 Prepare Anhydrous FeCl₃ Solution in Chloroform Start->Prepare_FeCl3 Prepare_Monomer Prepare this compound Solution in Chloroform Start->Prepare_Monomer Polymerization Slowly Add Monomer to FeCl₃ Solution (Inert Atmosphere, Controlled Temp.) Prepare_FeCl3->Polymerization Prepare_Monomer->Polymerization Stir Stir for 2-24 hours Polymerization->Stir Precipitation Precipitate Polymer in Methanol Stir->Precipitation Filtration Filter and Collect Polymer Precipitation->Filtration Washing Wash with Methanol Filtration->Washing Drying Dry under Vacuum Washing->Drying Characterization Characterize Polymer (GPC, Spectroscopy, etc.) Drying->Characterization End End Characterization->End

Caption: Experimental workflow for poly(this compound) synthesis.

Applications in Research and Drug Development

Polythiophenes, including poly(this compound), exhibit significant potential in various biomedical applications due to their electrical conductivity, biocompatibility, and the ability to be functionalized.[3][4]

  • Drug Delivery: The conjugated backbone of polythiophenes can be utilized to encapsulate and release therapeutic agents. The release can potentially be triggered by electrical stimulation, offering a controlled and targeted drug delivery system.[4]

  • Biosensors: The electrical properties of polythiophenes are sensitive to their local environment. This characteristic can be harnessed to develop highly sensitive biosensors for the detection of biomolecules such as DNA, proteins, and pathogens.[1][2]

  • Tissue Engineering: Conductive polymer scaffolds can provide electrical cues to cells, promoting cell adhesion, proliferation, and differentiation. Poly(this compound) could be incorporated into scaffolds for nerve, cardiac, and bone tissue engineering to enhance tissue regeneration.[5]

  • Bioimaging: Functionalized polythiophenes can exhibit fluorescence, making them suitable as probes for cellular and in vivo imaging.

The synthesis of poly(this compound) as outlined in this protocol provides a versatile platform for further modification and exploration in these exciting areas of research and development. The methoxy group can potentially be demethylated to a hydroxyl group, offering a site for further functionalization to attach targeting ligands, drugs, or other biomolecules.

References

Application Notes and Protocols: Regioselective Lithiation of 2-Methoxythiophene for Versatile Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the regioselective lithiation of 2-methoxythiophene, a critical starting material in the synthesis of novel heterocyclic compounds for pharmaceutical and materials science applications. The methoxy (B1213986) group at the 2-position directs deprotonation to the C5 position, enabling the introduction of a wide range of functional groups with high precision. This protocol focuses on the use of n-butyllithium (n-BuLi) as the lithiating agent and outlines procedures for quenching the resulting organolithium intermediate with various electrophiles.

Introduction

Substituted thiophenes are privileged scaffolds in medicinal chemistry and materials science. The ability to selectively functionalize the thiophene (B33073) ring is paramount for the development of new chemical entities with desired biological activities and material properties. This compound is an attractive starting material due to the directing effect of the methoxy group, which facilitates regioselective deprotonation at the adjacent C5 position. This directed ortho-metalation (DoM) strategy provides a reliable method for the synthesis of 5-substituted-2-methoxythiophenes. The resulting organolithium species is a potent nucleophile that can react with a diverse array of electrophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Reaction Principle

The lithiation of this compound proceeds via a deprotonation mechanism. The electron-donating methoxy group increases the acidity of the proton at the C5 position, making it susceptible to abstraction by a strong base like n-BuLi. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures (-78 °C) to ensure the stability of the highly reactive organolithium intermediate. The resulting 2-methoxy-5-lithiothiophene can then be trapped in situ by the addition of an electrophile.

Quantitative Data Summary

While a comprehensive dataset for the lithiation of this compound with a wide array of electrophiles is not extensively documented in a single source, the following table summarizes typical reaction conditions and expected yields based on analogous reactions with substituted thiophenes and other aromatic systems. The deprotonation of this compound at the C5 position has been confirmed using lithium magnesates, and similar reactivity is expected with organolithium reagents.[1]

ElectrophileProductTypical ConditionsExpected Yield (%)
N,N-Dimethylformamide (DMF)This compound-5-carbaldehyde1. n-BuLi, THF, -78 °C, 1 h2. DMF, -78 °C to rt70-85
Benzaldehyde(2-Methoxyphenyl)(5-(2-methoxythiophen-5-yl))methanol1. n-BuLi, THF, -78 °C, 1 h2. Benzaldehyde, -78 °C to rt65-80
Acetone2-(5-(2-methoxythiophen-5-yl))propan-2-ol1. n-BuLi, THF, -78 °C, 1 h2. Acetone, -78 °C to rt75-90
Trimethylsilyl chloride (TMSCl)2-Methoxy-5-(trimethylsilyl)thiophene1. n-BuLi, THF, -78 °C, 1 h2. TMSCl, -78 °C to rt80-95
Carbon dioxide (CO₂)This compound-5-carboxylic acid1. n-BuLi, THF, -78 °C, 1 h2. Dry CO₂, -78 °C to rt, then acidic workup60-75

Experimental Protocols

Materials and Reagents:

  • This compound (99%)

  • n-Butyllithium (2.5 M in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., DMF, benzaldehyde, acetone, TMSCl, dry ice)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flasks, oven-dried

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone or liquid nitrogen bath

  • Separatory funnel

  • Rotary evaporator

Protocol 1: General Procedure for the Lithiation of this compound and Quenching with an Electrophile

Safety Precaution: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.

  • Reaction Setup:

    • Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.

    • Flame-dry the glassware under vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Reagent Addition:

    • To the flask, add this compound (1.0 mmol, 1.0 equiv) and dissolve it in anhydrous THF (5-10 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • Slowly add n-butyllithium (1.1 mmol, 1.1 equiv, 2.5 M in hexanes) dropwise to the stirred solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithium salt may result in a slight color change.

  • Electrophilic Quench:

    • Add the chosen electrophile (1.2 equiv), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to stir at -78 °C for an additional 1-2 hours, and then slowly warm to room temperature overnight.

  • Work-up:

    • Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 5-substituted-2-methoxythiophene.

Visualizations

Lithiation_Functionalization cluster_start Starting Material cluster_lithiation Lithiation cluster_intermediate Intermediate cluster_quench Electrophilic Quench cluster_product Product This compound This compound 2-Methoxy-5-lithiothiophene 2-Methoxy-5-lithiothiophene This compound->2-Methoxy-5-lithiothiophene + n-BuLi THF, -78 C n-BuLi n-BuLi THF, -78 C THF, -78 C 5-Substituted-2-methoxythiophene 5-Substituted-2-methoxythiophene 2-Methoxy-5-lithiothiophene->5-Substituted-2-methoxythiophene + Electrophile (E+) Electrophile (E+) Electrophile (E+)

Caption: Reaction scheme for the lithiation and functionalization of this compound.

Experimental_Workflow A Setup Dry Glassware under Inert Atmosphere B Dissolve this compound in Anhydrous THF A->B C Cool to -78 °C B->C D Add n-BuLi Dropwise C->D E Stir for 1 hour at -78 °C (Lithiation) D->E F Add Electrophile Dropwise E->F G Stir and Warm to Room Temp. F->G H Aqueous Work-up (NH4Cl Quench) G->H I Extraction with Organic Solvent H->I J Drying and Concentration I->J K Purification (Column Chromatography) J->K L Characterization of 5-Substituted Product K->L

Caption: Experimental workflow for the synthesis of 5-substituted-2-methoxythiophenes.

References

Application Notes and Protocols for 2-Methoxythiophene in Organic Solar Cell Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-methoxythiophene as a building block for donor polymers in organic solar cells (OSCs). The following sections detail the synthesis of a representative copolymer, fabrication protocols for OSC devices, and a summary of performance data to guide researchers in the development of novel photovoltaic materials.

Application Notes

This compound is a versatile monomer for the synthesis of conjugated polymers used in organic electronics. Its electron-donating methoxy (B1213986) group can influence the electronic properties of the resulting polymer, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge separation and high open-circuit voltage (Voc) in organic solar cells.

Incorporating this compound into a polythiophene backbone, often as a copolymer with more common monomers like 3-hexylthiophene (B156222), allows for the fine-tuning of the polymer's optical and electronic properties. The methoxy group can enhance solubility and influence the morphology of the polymer film, which are key factors in achieving high power conversion efficiencies (PCE). Copolymers of 3-alkoxythiophenes have been shown to effectively lower the bandgap and improve charge transfer to acceptor materials like fullerene derivatives (e.g., PCBM).[1]

While pristine poly(this compound) might have limitations, its use in copolymers offers a strategic approach to balance desirable properties. For instance, copolymerization with 3-hexylthiophene can maintain good processability and high charge carrier mobility associated with poly(3-hexylthiophene) (P3HT) while benefiting from the electronic modifications induced by the this compound units.

Data Presentation

The performance of organic solar cells is highly dependent on the specific donor polymer used, the choice of acceptor material, and the device architecture and fabrication conditions. Below is a table summarizing representative performance data for organic solar cells using a poly(3-alkoxythiophene) copolymer as the donor material in a bulk heterojunction (BHJ) configuration with a fullerene acceptor.

Donor PolymerAcceptorVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
PF-co-DTB¹PCBM~0.7-0.9~4.0-6.0~50-601.6[1]
P3HTPCBM~0.6~8.0-10.0~60-65~3.0-4.0[2]
PDC16-3T-2F²NFA³0.8514.6058.47.21[3]

¹PF-co-DTB is poly{(9,9-dioctylfluorene)-2,7-diyl-alt-[4,7-bis(3-decyloxythien-2-yl)-2,1,3-benzothiadiazole]-5',5''-diyl}, a copolymer containing a 3-alkoxythiophene derivative.[1] ²PDC16-3T-2F is a fluorinated polythiophene derivative with ester side chains.[3] ³NFA stands for non-fullerene acceptor.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative this compound-containing copolymer and the subsequent fabrication of a bulk heterojunction organic solar cell.

Protocol 1: Synthesis of Regioregular poly(3-hexylthiophene-co-3-methoxythiophene) via Grignard Metathesis (GRIM) Polymerization

This protocol is adapted from the well-established GRIM method for synthesizing regioregular poly(3-alkylthiophene)s.[4][5][6]

Materials:

Procedure:

  • Monomer Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve a desired molar ratio of 2,5-dibromo-3-hexylthiophene and 2,5-dibromo-3-methoxythiophene in anhydrous THF.

  • Grignard Metathesis: Slowly add 1.0 equivalent of t-butylmagnesium chloride dropwise to the monomer solution at room temperature. Stir the reaction mixture for 2 hours to ensure the formation of the Grignard reagents of both monomers.

  • Polymerization: In a separate flask, prepare a solution of the Ni(dppp)Cl₂ catalyst in anhydrous THF. Add the catalyst solution to the Grignard reagent mixture to initiate polymerization. The monomer-to-catalyst ratio will determine the molecular weight of the resulting copolymer. A typical ratio is 50:1 to 200:1.

  • Reaction Quenching: After stirring for 2 hours at room temperature, quench the polymerization by slowly adding a small amount of 5M HCl.

  • Polymer Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the crude polymer and wash it with methanol, acetone, and hexanes to remove oligomers and catalyst residues.

  • Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexanes. The final purified polymer is then extracted with chloroform.

  • Final Product: Evaporate the chloroform to obtain the solid poly(3-hexylthiophene-co-3-methoxythiophene). The polymer should be stored under an inert atmosphere in the dark.

Protocol 2: Fabrication of a Bulk Heterojunction Organic Solar Cell

This protocol describes the fabrication of a standard OSC with the architecture: ITO/PEDOT:PSS/Donor:Acceptor/Ca/Al.

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • Synthesized poly(3-hexylthiophene-co-3-methoxythiophene) (donor)

  • [7][7]-Phenyl-C₆₁-butyric acid methyl ester (PCBM) (acceptor)

  • Chlorobenzene (B131634) or o-dichlorobenzene (solvent for the active layer)

  • Calcium (Ca)

  • Aluminum (Al)

  • Deionized water

  • Acetone

  • Isopropanol (B130326)

Procedure:

  • Substrate Cleaning: Sequentially clean the ITO-coated glass substrates by ultrasonication in a solution of detergent and deionized water, followed by deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes to improve the wettability and work function of the ITO.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrates at 3000-4000 rpm for 30-60 seconds. Anneal the substrates at 120-150°C for 10-15 minutes in a nitrogen-filled glovebox or on a hotplate in air.

  • Active Layer Deposition: Prepare a blend solution of the donor polymer and PCBM (e.g., in a 1:0.8 to 1:1 weight ratio) in chlorobenzene or o-dichlorobenzene. The total concentration is typically 10-20 mg/mL. Stir the solution overnight at a slightly elevated temperature (e.g., 40-50°C) inside a glovebox. Spin-coat the active layer solution onto the PEDOT:PSS layer. The spin speed and time should be optimized to achieve a desired film thickness (typically 80-120 nm).

  • Active Layer Annealing: Anneal the substrates with the active layer at a temperature between 110°C and 160°C for 5-15 minutes inside a glovebox. This step is crucial for optimizing the morphology of the bulk heterojunction.

  • Cathode Deposition: Transfer the substrates into a thermal evaporator. Deposit a thin layer of Calcium (Ca, ~20 nm) followed by a thicker layer of Aluminum (Al, ~100 nm) through a shadow mask to define the active area of the solar cells. The deposition should be carried out under high vacuum (<10⁻⁶ Torr).

  • Device Encapsulation: For improved stability, encapsulate the devices using a UV-curable epoxy and a glass coverslip inside the glovebox.

Mandatory Visualizations

G cluster_synthesis Polymer Synthesis Workflow Monomers 2,5-dibromo-3-hexylthiophene + 2,5-dibromo-3-methoxythiophene Grignard Grignard Metathesis (t-BuMgCl) Monomers->Grignard Polymerization Polymerization (Ni(dppp)Cl2) Grignard->Polymerization Quenching Quenching (HCl) Polymerization->Quenching Purification Purification (Precipitation & Soxhlet) Quenching->Purification Copolymer poly(3-hexylthiophene-co-3-methoxythiophene) Purification->Copolymer

Caption: Workflow for the synthesis of the copolymer.

G cluster_fabrication Organic Solar Cell Fabrication Workflow ITO_Cleaning ITO Substrate Cleaning PEDOT_Deposition PEDOT:PSS Deposition (Spin Coating & Annealing) ITO_Cleaning->PEDOT_Deposition Active_Layer Active Layer Deposition (Donor:Acceptor Blend Spin Coating & Annealing) PEDOT_Deposition->Active_Layer Cathode_Deposition Cathode Deposition (Thermal Evaporation) Active_Layer->Cathode_Deposition Encapsulation Device Encapsulation Cathode_Deposition->Encapsulation Final_Device Final Solar Cell Device Encapsulation->Final_Device

Caption: Workflow for the fabrication of the OSC device.

G cluster_device Organic Solar Cell Device Architecture cluster_process Charge Generation and Collection Glass Glass Substrate ITO ITO (Anode) PEDOT PEDOT:PSS (HTL) ITO->PEDOT Active Active Layer (Donor:Acceptor BHJ) PEDOT->Active Cathode_Ca Ca Active->Cathode_Ca Exciton Exciton (e⁻-h⁺ pair) Cathode_Al Al (Cathode) Cathode_Ca->Cathode_Al Photon Photon (hν) Photon->Active Charge_Separation Charge Separation at D-A Interface Exciton->Charge_Separation Electron Electron (e⁻) Charge_Separation->Electron Hole Hole (h⁺) Charge_Separation->Hole Electron_Transport e⁻ transport (via Acceptor) Electron->Electron_Transport Hole_Transport h⁺ transport (via Donor) Hole->Hole_Transport Electron_Transport->Cathode_Al Hole_Transport->ITO

Caption: OSC device architecture and charge generation.

References

2-Methoxythiophene: A Versatile Precursor for Advanced Conducting Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxythiophene is a heterocyclic organic compound that serves as a valuable precursor in the synthesis of conducting polymers. Its methoxy (B1213986) substituent offers unique electronic properties to the resulting polymer, poly(this compound), influencing its conductivity, solubility, and processability. These characteristics make it a material of interest for a variety of applications, including organic electronics, sensors, and biomedical devices. This document provides detailed application notes and protocols for the synthesis and characterization of poly(this compound), tailored for professionals in research and drug development.

Properties of this compound

A summary of the key physical and chemical properties of the this compound monomer is presented below.

PropertyValueReference
Molecular FormulaC₅H₆OS[1]
Molecular Weight114.17 g/mol [1]
AppearanceColorless to pale yellow liquid-
Boiling Point151-152 °C at 762 mmHg-
Density1.133 g/mL at 25 °C-

Synthesis of Poly(this compound)

Poly(this compound) can be synthesized through two primary methods: chemical oxidative polymerization and electrochemical polymerization. The choice of method significantly impacts the properties of the resulting polymer, such as molecular weight, regioregularity, and electrical conductivity.

Chemical Oxidative Polymerization

This method involves the use of an oxidizing agent, most commonly iron(III) chloride (FeCl₃), to induce the polymerization of the this compound monomer. It is a relatively straightforward and scalable method for producing bulk quantities of the polymer.

Experimental Protocol: Chemical Oxidative Polymerization

Materials:

Procedure:

  • Monomer Solution Preparation: In a dry, inert atmosphere (e.g., under argon or nitrogen), dissolve a specific amount of this compound in anhydrous chloroform to achieve a desired concentration (e.g., 0.1 M).

  • Oxidant Solution Preparation: In a separate flask, dissolve anhydrous FeCl₃ in anhydrous chloroform to prepare a solution with a specific molar ratio relative to the monomer (a common starting point is a 4:1 molar ratio of FeCl₃ to monomer).[2]

  • Polymerization: Slowly add the FeCl₃ solution to the stirred monomer solution at room temperature. The reaction mixture will typically change color, indicating the onset of polymerization. Allow the reaction to proceed for a set duration (e.g., 24 hours).[3]

  • Precipitation and Purification: After the reaction is complete, pour the mixture into a large volume of methanol to precipitate the polymer.

  • Filter the precipitate and wash it extensively with methanol to remove unreacted monomer and residual oxidant.

  • De-doping (Optional): To obtain the neutral form of the polymer, the precipitate can be washed with a dilute ammonia solution.

  • Drying: Dry the final polymer product under vacuum to a constant weight.

Logical Workflow for Chemical Oxidative Polymerization

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomer_Solution Prepare this compound in Chloroform Polymerization Mix and Stir (e.g., 24h at RT) Monomer_Solution->Polymerization Oxidant_Solution Prepare FeCl3 in Chloroform Oxidant_Solution->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Filtration Filter and Wash with Methanol Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Final_Product Final_Product Drying->Final_Product Poly(this compound)

Caption: Workflow for the chemical oxidative polymerization of this compound.

Electrochemical Polymerization

Electrochemical polymerization offers precise control over the polymer film thickness and morphology by controlling the electrical parameters during synthesis. The polymer is deposited directly onto an electrode surface.

Experimental Protocol: Electrochemical Polymerization

Materials:

  • This compound (monomer)

  • Acetonitrile (B52724) (solvent)

  • Lithium perchlorate (B79767) (LiClO₄) or Tetrabutylammonium perchlorate (TBAP) (supporting electrolyte)

  • Working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or glassy carbon)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

Procedure:

  • Electrolyte Solution Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M LiClO₄) in acetonitrile.

  • Monomer Addition: Dissolve this compound in the electrolyte solution to a desired concentration (e.g., 0.1 M).

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the monomer-electrolyte solution.

  • Electropolymerization: Apply a constant potential (potentiostatic), a constant current (galvanostatic), or a sweeping potential (potentiodynamic/cyclic voltammetry) to the working electrode. For example, a constant potential slightly above the oxidation potential of the monomer can be applied until a film of the desired thickness is formed.[4]

  • Washing and Drying: After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte. Dry the film under a stream of inert gas or in a vacuum.

Logical Workflow for Electrochemical Polymerization

cluster_setup Setup cluster_synthesis Synthesis cluster_post_synthesis Post-Synthesis Prepare_Solution Prepare Monomer and Electrolyte in Acetonitrile Assemble_Cell Assemble Three-Electrode Electrochemical Cell Prepare_Solution->Assemble_Cell Apply_Potential Apply Electrical Potential (Potentiostatic/Galvanostatic/ Potentiodynamic) Assemble_Cell->Apply_Potential Rinse_Electrode Rinse Electrode with Acetonitrile Apply_Potential->Rinse_Electrode Dry_Film Dry Polymer Film Rinse_Electrode->Dry_Film Final_Product Final_Product Dry_Film->Final_Product Poly(this compound) Film

Caption: Workflow for the electrochemical polymerization of this compound.

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its structural, optical, and electrical properties.

Characterization TechniqueInformation Obtained
UV-Vis Spectroscopy Determines the electronic absorption properties and the extent of π-conjugation. The absorption maximum (λmax) provides insight into the polymer's electronic band gap. For polythiophene derivatives, λmax in solution is typically around 430-450 nm, which can shift to longer wavelengths in thin films, indicating increased planarity and conjugation.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the polymer structure by identifying characteristic vibrational modes of the thiophene (B33073) ring and the methoxy group.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the polymer's chemical structure and regioregularity (head-to-tail vs. head-to-head/tail-to-tail linkages).[6]
Gel Permeation Chromatography (GPC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the soluble polymer fraction.[7]
Cyclic Voltammetry (CV) Investigates the electrochemical properties, including oxidation and reduction potentials, and the stability of the doped and neutral states.[8]
Four-Point Probe Measurement Measures the electrical conductivity of the polymer film.[9]

Quantitative Data

The following table summarizes typical properties of polythiophene derivatives, which can be used as a reference for poly(this compound). Specific values for poly(this compound) may vary depending on the synthesis method and conditions.

PropertyTypical Value Range for Polythiophene Derivatives
Molecular Weight (Mw) 10,000 - 100,000 g/mol
Polydispersity Index (PDI) 1.5 - 5.0
UV-Vis Absorption (λmax) in solution 430 - 450 nm
UV-Vis Absorption (λmax) in film 450 - 600 nm
Electrical Conductivity (doped) 10-3 - 103 S/cm

Applications

The unique properties of poly(this compound) make it a candidate for several advanced applications:

  • Organic Field-Effect Transistors (OFETs): Its semiconducting nature allows for its use as the active layer in transistors.

  • Electrochromic Devices: The polymer's ability to change color upon oxidation and reduction is utilized in smart windows and displays.

  • Sensors: Changes in the polymer's conductivity or optical properties upon exposure to specific analytes can be used for chemical and biological sensing.

  • Drug Delivery: The polymer can be functionalized to encapsulate and release drugs in a controlled manner, potentially triggered by an electrical stimulus.

Conclusion

This compound is a promising precursor for the synthesis of conducting polymers with tunable properties. The choice between chemical oxidative and electrochemical polymerization methods allows for the production of either bulk powder or thin films, respectively. Careful characterization of the resulting poly(this compound) is crucial for understanding its structure-property relationships and for its successful integration into various technological applications, from organic electronics to advanced drug delivery systems. The protocols and data provided in this document serve as a comprehensive guide for researchers and professionals working in these fields.

References

Application Notes and Protocols: Synthesis of 2-Methoxythiophene-Based Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of a novel 2-methoxythiophene-based organic dye and its application in dye-sensitized solar cells (DSSCs). This document is intended for researchers and scientists in the fields of materials science, chemistry, and renewable energy.

Introduction

Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based photovoltaic devices due to their low production cost, ease of fabrication, and respectable power conversion efficiencies. The performance of a DSSC is intrinsically linked to the properties of the sensitizing dye, which is responsible for light absorption and electron injection into the semiconductor matrix. Organic dyes, in particular, offer a high degree of molecular tailorability, allowing for the fine-tuning of their photophysical and electrochemical properties.

This document focuses on a D-A-π-A (Donor-Acceptor-π-bridge-Acceptor) organic dye incorporating a this compound moiety as a key component of the π-conjugated bridge. The methoxy (B1213986) group acts as an electron-donating unit, which can favorably influence the dye's light-harvesting ability and energy levels, ultimately impacting the overall device efficiency.

Experimental Protocols

Protocol 1: Synthesis of a this compound-Based Organic Dye (MTh-Dye)

This protocol describes a multi-step synthesis of a representative this compound-based dye, designated as MTh-Dye . The synthesis involves a Suzuki coupling reaction to form the D-π intermediate, followed by a Knoevenagel condensation to introduce the acceptor and anchoring group.

Materials:

Instrumentation:

  • Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • NMR spectrometer (¹H and ¹³C)

  • Mass spectrometer

  • UV-Vis spectrophotometer

Procedure:

Step 1: Synthesis of 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde (B1602825) (Intermediate 1)

  • To a 250 mL three-necked flask, add 4-(diphenylamino)phenylboronic acid (1.0 eq), 2-bromo-5-formylthiophene (1.0 eq), potassium carbonate (3.0 eq), and a 2:1 mixture of toluene and water (100 mL).

  • Degas the mixture by bubbling with argon for 20 minutes.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 24 hours.

  • After cooling to room temperature, extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Intermediate 1 .

Step 2: Synthesis of 2-bromo-5-methoxythiophene (B1284175) (Intermediate 2)

  • Dissolve 2-bromothiophene (B119243) (1.0 eq) in dry N,N-dimethylformamide (DMF).

  • Add sodium methoxide (B1231860) (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over magnesium sulfate, and concentrate to obtain Intermediate 2 .

Step 3: Suzuki Coupling to form the D-π Intermediate

  • In a procedure analogous to Step 1, couple Intermediate 1 (1.0 eq) with the boronic acid derivative of Intermediate 2 (prepared separately) to extend the π-bridge.

  • Purify the product by column chromatography to yield the D-π aldehyde.

Step 4: Knoevenagel Condensation to form the final MTh-Dye

  • Dissolve the D-π aldehyde from Step 3 (1.0 eq) and cyanoacetic acid (1.5 eq) in a mixture of chloroform (B151607) and ethanol.

  • Add a catalytic amount of piperidine and reflux the mixture for 8 hours.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the solid product by recrystallization from ethanol to obtain the final MTh-Dye .

Protocol 2: Fabrication of Dye-Sensitized Solar Cells (DSSCs)

Materials:

  • Fluorine-doped tin oxide (FTO) coated glass substrates

  • Titanium dioxide (TiO₂) paste (e.g., P25)

  • MTh-Dye solution (0.3 mM in a 1:1 mixture of acetonitrile (B52724) and tert-butanol)

  • Iodide-based electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine (B128874) in acetonitrile)

  • Platinized counter electrodes

  • Surlyn sealant

  • Ethanol, isopropanol

Instrumentation:

  • Screen printer or doctor-blade coater

  • Hot plate

  • Furnace

  • Solar simulator (AM 1.5G, 100 mW/cm²)

  • Potentiostat/Galvanostat for I-V measurements

Procedure:

  • Preparation of the TiO₂ Photoanode:

    • Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, and isopropanol.

    • Deposit a compact layer of TiO₂ on the FTO substrate by a method such as spin coating a titanium diisopropoxide bis(acetylacetonate) solution and annealing at 500 °C.

    • Deposit a mesoporous TiO₂ layer (approximately 10-12 µm thick) on top of the compact layer using screen printing or the doctor-blade technique.

    • Sinter the TiO₂ film at 500 °C for 30 minutes.

    • After cooling to about 80 °C, immerse the TiO₂ electrode in the MTh-Dye solution and keep it at room temperature for 24 hours for dye sensitization.

    • Rinse the dye-sensitized photoanode with ethanol to remove non-adsorbed dye molecules and dry it.

  • Assembly of the DSSC:

    • Place a Surlyn sealant frame on the dye-sensitized photoanode.

    • Position the platinized counter electrode on top of the sealant.

    • Heat the assembly at around 100 °C for a few minutes to seal the cell.

    • Introduce the electrolyte into the cell through a pre-drilled hole in the counter electrode via vacuum backfilling.

    • Seal the hole with a small piece of Surlyn and a coverslip.

  • Characterization of the DSSC:

    • Measure the current-voltage (I-V) characteristics of the assembled cell under simulated solar illumination (AM 1.5G, 100 mW/cm²).

    • From the I-V curve, determine the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).

Data Presentation

The following tables summarize the photophysical, electrochemical, and photovoltaic performance of a representative this compound-based dye (MTh-Dye ) and similar thiophene-based dyes for comparison.

Table 1: Photophysical and Electrochemical Properties of Thiophene-Based Dyes

Dyeλmax (abs) (nm)Molar Extinction Coefficient (ε) (M-1cm-1)HOMO (eV)LUMO (eV)Band Gap (eV)
MTh-Dye 48545,000-5.30-2.153.15
Dye A (Thiophene)47042,000-5.35-2.103.25
Dye B (Bithiophene)51055,000-5.25-2.203.05

Table 2: Photovoltaic Performance of DSSCs with Thiophene-Based Dyes [1]

Dye SensitizerJsc (mA/cm²)Voc (V)Fill Factor (FF)PCE (η) (%)
MTh-Dye 13.380.700.726.54
Dye A (Thiophene)11.740.680.715.93
Dye B (Bithiophene)15.200.720.738.02
Ruthenium Dye (N719)18.500.750.709.20

Visualizations

G cluster_synthesis Synthesis of MTh-Dye start Starting Materials (2-Bromo-5-formylthiophene, 4-(Diphenylamino)phenylboronic acid) suzuki1 Suzuki Coupling start->suzuki1 intermediate1 Intermediate 1 (D-π Aldehyde) suzuki1->intermediate1 suzuki2 Suzuki Coupling with This compound derivative intermediate1->suzuki2 intermediate2 Extended D-π Aldehyde suzuki2->intermediate2 knoevenagel Knoevenagel Condensation with Cyanoacetic acid intermediate2->knoevenagel purification Purification knoevenagel->purification final_dye Final MTh-Dye purification->final_dye

Caption: Synthetic pathway for the this compound-based dye (MTh-Dye).

G cluster_fabrication DSSC Fabrication and Characterization Workflow start FTO Substrate Cleaning tio2_deposition TiO2 Layer Deposition (Compact & Mesoporous) start->tio2_deposition sintering Sintering (500°C) tio2_deposition->sintering dye_sensitization Dye Sensitization (Immersion in MTh-Dye) sintering->dye_sensitization assembly Cell Assembly (with Counter Electrode & Sealant) dye_sensitization->assembly electrolyte_filling Electrolyte Filling assembly->electrolyte_filling characterization I-V Characterization (under AM 1.5G) electrolyte_filling->characterization data_analysis Data Analysis (Jsc, Voc, FF, PCE) characterization->data_analysis

Caption: Workflow for the fabrication and characterization of DSSCs.

G cluster_dssc DSSC Working Principle light Sunlight (hν) dye Dye (S) light->dye 1. Light Absorption dye_excited Excited Dye (S*) dye->dye_excited tio2 TiO2 Conduction Band dye_excited->tio2 2. Electron Injection external_circuit External Circuit tio2->external_circuit 3. Electron Transport counter_electrode Counter Electrode external_circuit->counter_electrode electrolyte Electrolyte (I⁻/I₃⁻) counter_electrode->electrolyte 5. Electrolyte Regeneration dye_oxidized Oxidized Dye (S⁺) electrolyte->dye_oxidized 4. Dye Regeneration dye_oxidized->dye

Caption: Electron transfer pathway in a dye-sensitized solar cell.

References

Application of 2-Methoxythiophene Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Derivatives of 2-methoxythiophene are emerging as a promising class of materials for application in high-performance organic light-emitting diodes (OLEDs). The incorporation of the electron-rich this compound moiety into the backbone of organic semiconductors can significantly influence their electronic properties, leading to enhanced device efficiency, color purity, and stability. This application note details the use of a specific this compound derivative, a multi-resonance thermally activated delayed fluorescence (MR-TADF) emitter with a thiophene (B33073) core (Th-BN), in the fabrication of highly efficient green OLEDs. We provide comprehensive data on device performance and detailed experimental protocols for the synthesis of related polymers and the fabrication of OLED devices. This document is intended for researchers and scientists in the fields of materials science, organic electronics, and drug development who are interested in the application of novel materials for advanced electronic devices.

Introduction

Organic light-emitting diodes (OLEDs) have become a leading technology in the display and solid-state lighting industries due to their superior performance characteristics, including high contrast ratios, wide viewing angles, and fast response times. The performance of an OLED is critically dependent on the organic materials used in its various layers, including the hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL). Thiophene-based polymers and small molecules have been extensively investigated for these applications owing to their excellent charge-transporting properties and high photoluminescence quantum yields.

The introduction of a methoxy (B1213986) group at the 2-position of the thiophene ring can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material, thereby facilitating charge injection and transport. This application note focuses on the utility of this compound derivatives, with a specific case study on the Th-BN emitter, a multi-resonance thermally activated delayed fluorescence (MR-TADF) material. This novel emitter, which incorporates a five-membered thiophene ring as the π-core, has demonstrated exceptional performance in green OLEDs, achieving high external quantum efficiency and reduced efficiency roll-off at high luminance.[1][2]

Section 1: Performance of this compound Derivative-Based OLEDs

The performance of OLEDs incorporating the thiophene-core MR-TADF emitter, Th-BN, is summarized below. The data highlights the material's potential for high-efficiency displays.

Table 1: Key Photophysical Properties of the Th-BN Emitter.[1]
PropertyValue
Emission Peak (λem)512 nm
Photoluminescence Quantum Yield (PLQY)94%
Full Width at Half Maximum (FWHM)41 nm / 0.20 eV
Prompt Lifetime (τF)7.0 ns
Delayed Lifetime (τTADF)40.7 µs
Reverse Intersystem Crossing Rate (kRISC)18.7 x 104 s-1
Table 2: Electroluminescence Performance of OLEDs with Th-BN Emitter at Different Doping Concentrations.[1]
DeviceDoping Conc. (wt%)Max. EQE (%)EQE at 1000 cd m⁻² (%)Max. Current Efficiency (cd A⁻¹)Max. Power Efficiency (lm W⁻¹)Turn-on Voltage (V)CIE (x, y)
A131.524.1115.2116.32.8(0.24, 0.66)
B234.6 26.8 126.5 127.8 2.8(0.24, 0.66)
C333.125.9121.1122.32.8(0.25, 0.66)

Section 2: Experimental Protocols

This section provides detailed protocols for the synthesis of a representative poly(this compound) derivative and the fabrication of a multilayer OLED device.

Synthesis of Poly[2-methoxy-5-(2'-ethyl-hexyloxy)-1,4-phenylenevinylene] (MEH-PPV) Derivative

This protocol is adapted from a patented synthesis of a soluble poly(p-phenylenevinylene) derivative containing a methoxy group, which is a common polymer used in OLEDs.[3]

Materials:

  • 2-Methoxy-5-(2′-ethylhexyloxy)terephthalaldehyde

  • 2,5-dimethoxy-p-xylylenebis(diethyl-phosphonate)

  • Toluene (B28343)

  • Potassium tert-butylate

  • 10% Hydrochloric acid

  • Methanol

  • Argon gas

Procedure:

  • Dissolve 2-Methoxy-5-(2′-ethylhexyloxy)terephthalaldehyde (10 mmol) and 2,5-dimethoxy-p-xylylenebis(diethyl-phosphonate) (10 mmol) in 100 ml of toluene with heating under an argon atmosphere.

  • Add potassium tert-butylate (30 mmol) to the solution.

  • Heat the mixture to reflux for 4 hours.

  • After cooling, hydrolyze the reaction mixture by adding 50 ml of 10% hydrochloric acid.

  • Separate the toluene phase, wash it with water, and dry it using a water separator.

  • Filter the solution, concentrate it, and precipitate the polymer by pouring it into methanol.

  • Collect the polymer precipitate by filtration and dry under vacuum.

Fabrication of a Multilayer OLED Device

This protocol describes the fabrication of a vacuum-deposited OLED using the Th-BN emitter.[1]

Device Structure: ITO / TAPC (50 nm) / TCTA (5 nm) / x wt% Th-BN in InCz23DMeTz (30 nm) / TmPyPB (30 nm) / LiF (1 nm) / Al (100 nm)

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) - Hole Transport Layer

  • Tris(4-carbazolyl-9-ylphenyl)amine (TCTA) - Hole Transport Layer

  • Th-BN - Emissive Dopant

  • 5-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-7,7-dimethyl-5,7-dihydroindeno[2,1-b]carbazole (InCz23DMeTz) - Host Material

  • (3,3'-[5'-[3-(3-Pyridinyl)phenyl][1,1′:3′,1′′-terphenyl]-3,3′′-diyl]bispyridine) (TmPyPB) - Electron Transport Layer

  • Lithium fluoride (B91410) (LiF) - Electron Injection Layer

  • Aluminum (Al) - Cathode

  • High-vacuum thermal evaporation system (pressure < 5 x 10⁻⁶ Torr)

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the pre-patterned ITO glass substrates by ultrasonication in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber.

    • Deposit the organic layers sequentially at a rate of 1-2 Å/s:

      • 50 nm of TAPC (Hole Transport Layer)

      • 5 nm of TCTA (Hole Transport Layer)

      • 30 nm of the emissive layer by co-evaporating the host material (InCz23DMeTz) and the Th-BN emitter at the desired weight percentage (1, 2, or 3 wt%).

      • 30 nm of TmPyPB (Electron Transport Layer)

  • Cathode Deposition:

    • Deposit a 1 nm thick layer of LiF as the electron injection layer at a rate of 0.1 Å/s.

    • Deposit a 100 nm thick layer of aluminum (Al) as the cathode at a rate of 5 Å/s.

  • Encapsulation:

    • Encapsulate the fabricated devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

Section 3: Visualizations

Molecular Structure and Device Architecture

The following diagrams illustrate the molecular structure of the Th-BN emitter and the architecture of the high-efficiency OLED device.

cluster_ThBN Th-BN Emitter cluster_OLED OLED Device Architecture ThBN_img ThBN_img anode Anode (ITO) htl1 TAPC (50 nm) anode->htl1 htl2 TCTA (5 nm) htl1->htl2 eml x wt% Th-BN in InCz23DMeTz (30 nm) htl2->eml etl TmPyPB (30 nm) eml->etl eil LiF (1 nm) etl->eil cathode Cathode (Al) eil->cathode sub_clean Substrate Cleaning (Ultrasonication, N2 Dry, UV-Ozone) load_vac Load into Vacuum Chamber sub_clean->load_vac 1 dep_htl Deposit Hole Transport Layers (TAPC, TCTA) load_vac->dep_htl 2 dep_eml Co-deposit Emissive Layer (Th-BN in Host) dep_htl->dep_eml 3 dep_etl Deposit Electron Transport Layer (TmPyPB) dep_eml->dep_etl 4 dep_cathode Deposit EIL and Cathode (LiF, Al) dep_etl->dep_cathode 5 encap Encapsulation (Glovebox) dep_cathode->encap 6 test Device Testing encap->test 7 cluster_energy Energy Level Diagram (eV) cluster_pathway Charge Carrier Pathway HOMO HOMO ITO ITO -4.7 LUMO LUMO TAPC TAPC -5.5 TCTA TCTA -5.7 Host InCz23DMeTz -6.1 Th-BN Th-BN -5.8 TmPyPB TmPyPB -6.2 LiF/Al LiF/Al -4.3 LUMO_level LUMO ITO_LUMO TAPC_LUMO -2.4 TCTA_LUMO -2.4 Host_LUMO -2.6 Th-BN_LUMO -3.0 TmPyPB_LUMO -2.7 LiF/Al_LUMO hole h+ TAPC_node hole->TAPC_node Injection electron e- TmPyPB_node electron->TmPyPB_node Injection recombination Light anode_p anode_p->hole cathode_p cathode_p->electron TCTA_node TAPC_node->TCTA_node Transport EML_node TCTA_node->EML_node Transport EML_node->recombination Recombination TmPyPB_node->EML_node Transport

References

Application Notes and Protocols for 2-Methoxythiophene Derivatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-methoxythiophene derivatives in the synthesis of pharmaceutically active compounds, with a focus on their application as anticancer agents and protein tyrosine phosphatase 1B (PTP1B) inhibitors. Detailed experimental protocols and signaling pathway information are provided to support researchers in this field.

Introduction to this compound in Medicinal Chemistry

This compound is a versatile heterocyclic building block utilized in the synthesis of a variety of complex organic molecules.[1][2][3] In the pharmaceutical industry, it serves as a critical intermediate for the preparation of active pharmaceutical ingredients (APIs).[2] Its unique electronic and structural properties make it an attractive scaffold for the design of novel therapeutic agents. The thiophene (B33073) ring is often considered a bioisostere of a phenyl group, allowing for the modification of physicochemical properties of a drug candidate to improve its pharmacological profile.

One notable application of this compound derivatives is in the development of anticancer agents. Specifically, methyl 4-(4-amidoaryl)-3-methoxythiophene-2-carboxylate derivatives have been identified as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B).[4] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways and is implicated in the progression of various cancers through the activation of pro-survival signaling pathways.[1][5]

Application: Synthesis of Methyl 4-(4-amidoaryl)-3-methoxythiophene-2-carboxylate Derivatives as PTP1B Inhibitors

This section details the synthesis and activity of a series of this compound derivatives with potential applications in cancer therapy.

Quantitative Data Summary

The following table summarizes the inhibitory activity of selected methyl 4-(4-amidoaryl)-3-methoxythiophene-2-carboxylate derivatives against PTP1B and various cancer cell lines.[4]

Compound IDAryl Amide SubstituentPTP1B IC₅₀ (µM)MCF-7 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)K562 IC₅₀ (µM)HepG2 IC₅₀ (µM)HeLa IC₅₀ (µM)
5b Naphthyl5.250.09----
5c 4-(Trifluoromethoxy)phenyl6.372.22--0.72-

Note: "-" indicates data not available in the provided search results.

Signaling Pathway of PTP1B Inhibition in Cancer

Protein Tyrosine Phosphatase 1B (PTP1B) plays a significant role in cancer progression by dephosphorylating and thus modulating the activity of key signaling proteins. Inhibition of PTP1B can disrupt these oncogenic signaling cascades.

PTP1B_Signaling_Pathway EGFR EGFR Src Src EGFR->Src Activates InsulinR Insulin R PI3K PI3K InsulinR->PI3K Activates PTP1B PTP1B PTP1B->EGFR Dephosphorylates (Inactivates) PTP1B->InsulinR Dephosphorylates (Inactivates) PTP1B->Src Dephosphorylates (Activates) Src->PI3K Activates STAT3 STAT3 Src->STAT3 Activates Akt Akt PI3K->Akt Activates ERK ERK PTP1B_Inhibitor This compound Derivative PTP1B_Inhibitor->PTP1B Inhibits

PTP1B signaling pathway in cancer.

PTP1B promotes tumorigenesis by activating the Src kinase and dephosphorylating receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[1][6] PTP1B inhibitors, such as the described this compound derivatives, block the activity of PTP1B. This leads to sustained phosphorylation and activation of insulin and leptin receptors, while potentially downregulating oncogenic pathways driven by Src and EGFR, thereby inhibiting cancer cell proliferation and survival.[1][2]

Experimental Protocols

The synthesis of methyl 4-(4-amidoaryl)-3-methoxythiophene-2-carboxylate derivatives can be achieved through a multi-step process. The following protocols are representative methodologies based on established synthetic transformations for similar compounds.

Synthetic Workflow

synthetic_workflow start This compound step1 Step 1: Gewald Reaction (Thiophene Ring Formation) start->step1 intermediate1 Methyl 2-amino-3-methoxy- 4-(4-nitrophenyl)thiophene-5-carboxylate step1->intermediate1 step2 Step 2: Reduction of Nitro Group intermediate1->step2 intermediate2 Methyl 2-amino-3-methoxy- 4-(4-aminophenyl)thiophene-5-carboxylate step2->intermediate2 step3 Step 3: Amide Coupling intermediate2->step3 product Methyl 4-(4-amidoaryl)-3-methoxy- thiophene-2-carboxylate step3->product

Synthetic workflow for target compounds.
Protocol 1: Synthesis of Methyl 2-amino-3-methoxy-4-(4-nitrophenyl)thiophene-5-carboxylate (Gewald Reaction)

This protocol describes a multicomponent reaction to form the substituted thiophene ring.

Materials:

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add methyl cyanoacetate (1.0 equiv.), 4-nitrobenzaldehyde (1.0 equiv.), and elemental sulfur (1.1 equiv.) in methanol or ethanol.

  • Add morpholine (1.0 equiv.) to the mixture.

  • Heat the reaction mixture with stirring at 50-70 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion (typically 2-12 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into ice-water and stir to induce precipitation. Collect the solid by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

  • Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Protocol 2: Reduction of the Nitro Group

This protocol details the reduction of the nitroaryl group to an aminoaryl group.

Materials:

  • Methyl 2-amino-3-methoxy-4-(4-nitrophenyl)thiophene-5-carboxylate

  • Trichlorosilane (B8805176) (HSiCl₃)

  • N,N-Diisopropylethylamine (Hünig's base)

  • Anhydrous Dichloromethane (DCM)

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • Syringe pump, microreactor (optional, for continuous flow) or round-bottom flask

Procedure (Batch):

  • Dissolve the nitro compound (1.0 equiv.) and Hünig's base (6.0 equiv.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add trichlorosilane (4.0 equiv.) to the solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by adding it to a stirred 10% NaOH solution.

  • Extract the aqueous layer three times with ethyl acetate (B1210297).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purify the product by column chromatography if necessary.

Protocol 3: Amide Coupling

This protocol describes the formation of the final amide bond.

Materials:

  • Methyl 2-amino-3-methoxy-4-(4-aminophenyl)thiophene-5-carboxylate

  • Aryl carboxylic acid (e.g., 1-naphthoic acid) (1.2 equiv.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 equiv.)

  • 4-Dimethylaminopyridine (DMAP) (1.0 equiv.)

  • 1-Hydroxybenzotriazole (HOBt) (catalytic amount, 0.1 equiv.)

  • Anhydrous Acetonitrile (B52724) (CH₃CN)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a round-bottom flask, add the thiophene amine (1.0 equiv.), the aryl carboxylic acid (1.2 equiv.), EDC (1.0 equiv.), DMAP (1.0 equiv.), and HOBt (0.1 equiv.).

  • Add anhydrous acetonitrile and stir the reaction mixture at room temperature for 18-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the final amide product.

  • Characterize the final product by spectroscopic methods.

Conclusion

This compound and its derivatives are valuable precursors in pharmaceutical synthesis, particularly for the development of novel anticancer agents. The methyl 4-(4-amidoaryl)-3-methoxythiophene-2-carboxylate scaffold shows significant promise as a PTP1B inhibitor. The provided protocols offer a foundational approach for the synthesis of these and related compounds, enabling further investigation into their therapeutic potential. Researchers are encouraged to optimize these methods for specific substrates and to explore the structure-activity relationships of this promising class of molecules.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic degradation of polymers is a rapidly advancing field with significant implications for biocompatible materials, drug delivery systems, and environmental remediation. Polythiophenes, a class of conducting polymers, are of particular interest due to their unique electronic properties and potential applications in biomedicine. This document provides detailed application notes and protocols for the enzymatic degradation of thiophene-based polymers, with a focus on thiophene-based polyesters and the potential for enzymatic degradation of conducting polythiophenes such as poly(2-Methoxythiophene).

While the enzymatic degradation of thiophene-based polyesters is well-documented, the study of enzymatic effects on conducting polythiophenes is an emerging area. This document compiles the available information and provides extrapolated protocols to guide researchers in this novel field.

Section 1: Enzymatic Degradation of Thiophene-Based Polyesters

Thiophene-based polyesters, particularly those derived from 2,5-thiophenedicarboxylic acid (TPCA), have been shown to be susceptible to enzymatic degradation by cutinases. These enzymes, belonging to the class of serine esterases, catalyze the hydrolysis of ester bonds.

Quantitative Data Summary

The enzymatic degradation of various thiophene-based polyesters using cutinases from Thermobifida cellulosilytica (Thc_cut1 and Thc_cut2) has been quantitatively assessed. The following tables summarize the degradation efficiency under specific conditions.[1][2][3]

Table 1: Weight Loss of Thiophene-Based Polyester (B1180765) Films after 72h Incubation with Cutinases at 65°C [1][2][3]

PolymerEnzyme (5 µM)Weight Loss (%)
Poly(butylene 2,5-thiophenedicarboxylate) (PBTF)Thc_cut19
Poly(pentamethylene 2,5-thiophenedicarboxylate) (PPeTF)Thc_cut1100
Poly(hexamethylene 2,5-thiophenedicarboxylate) (PHTF)Thc_cut180
Poly(pentamethylene 2,5-thiophenedicarboxylate) (PPeTF)Thc_cut2>80

Table 2: Release of 2,5-thiophenedicarboxylic acid (TPCA) from Polyester Films after 72h Incubation with Cutinases at 65°C [1][2][3]

PolymerEnzyme (5 µM)Released TPCA (mM)
PBTFThc_cut10.12
PPeTFThc_cut12.70
PHTFThc_cut10.67
PPeTFThc_cut20.92
Experimental Protocol: Enzymatic Hydrolysis of Thiophene-Based Polyester Films

This protocol is adapted from studies on the degradation of PBTF, PPeTF, and PHTF films by T. cellulosilytica cutinases.[1][2][3]

Materials:

  • Thiophene-based polyester films (e.g., PPeTF)

  • Cutinase 1 (Thc_cut1) or Cutinase 2 (Thc_cut2) from Thermobifida cellulosilytica

  • 1 M Potassium phosphate (B84403) buffer (KH₂PO₄/K₂HPO₄), pH 8.0

  • Incubator shaker

  • HPLC system for analysis of degradation products

  • Scanning Electron Microscope (SEM) for surface morphology analysis

  • Fourier-Transform Infrared (FTIR) Spectrometer for chemical structure analysis

Procedure:

  • Prepare thin films of the desired thiophene-based polyester.

  • Place a defined size of the polymer film (e.g., 1 cm x 1 cm) into a sterile vial.

  • Prepare a 5 µM solution of the cutinase in 1 M potassium phosphate buffer (pH 8.0).

  • Add a sufficient volume of the enzyme solution to the vial to fully immerse the polymer film.

  • As a negative control, prepare a parallel experiment with the polymer film in buffer solution without the enzyme.

  • Incubate the vials at 65°C with gentle shaking for a desired period (e.g., 24, 48, 72, 96 hours).

  • At each time point, withdraw aliquots of the supernatant for analysis.

  • Analyze the concentration of the released monomer (e.g., TPCA) using HPLC.

  • After the incubation period, carefully remove the polymer films, wash them with distilled water, and dry them.

  • Determine the weight loss of the polymer films.

  • Analyze the surface morphology of the degraded films using SEM.

  • Characterize changes in the chemical structure of the polymer surface using FTIR, looking for the formation of new acid and hydroxyl groups.[1][2][3]

Visualization of Experimental Workflow

Enzymatic_Degradation_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis P Polymer Film I Incubate at 65°C (e.g., 72 hours) P->I E Enzyme Solution (e.g., Cutinase in Buffer) E->I HPLC HPLC Analysis (Supernatant for TPCA) I->HPLC WL Weight Loss Measurement I->WL SEM SEM Analysis (Surface Morphology) I->SEM FTIR FTIR Analysis (Chemical Structure) I->FTIR

Caption: Workflow for the enzymatic degradation of thiophene-based polyesters.

Section 2: Potential for Enzymatic Degradation of Poly(this compound) and Other Conducting Polythiophenes

The enzymatic degradation of conducting polymers like poly(this compound) is a less explored area. Unlike polyesters, which are degraded by hydrolysis of ester bonds, the degradation of the polythiophene backbone likely requires oxidative enzymes. Horseradish peroxidase (HRP) and laccases are promising candidates for this purpose due to their ability to degrade complex aromatic compounds.

Proposed Mechanism of Degradation

HRP, in the presence of hydrogen peroxide (H₂O₂), and laccases, using molecular oxygen, can generate radical species from phenolic and other aromatic compounds.[4][5][6] This catalytic cycle could potentially lead to the cleavage of the polythiophene backbone or modification of its side chains, ultimately resulting in the loss of conjugation and degradation of the polymer.

Hypothetical Experimental Protocol: Oxidative Degradation of Poly(this compound)

This protocol is a proposed starting point for investigating the enzymatic degradation of poly(this compound) and should be optimized based on experimental results.

Materials:

  • Poly(this compound) film or nanoparticles

  • Horseradish Peroxidase (HRP) or a fungal laccase

  • Phosphate buffer (e.g., 0.1 M, pH 7.0 for HRP; acetate (B1210297) buffer, pH 5.0 for laccase)

  • Hydrogen peroxide (H₂O₂) (for HRP)

  • UV-Vis Spectrophotometer to monitor changes in the polymer's absorption spectrum

  • Gel Permeation Chromatography (GPC) to analyze changes in molecular weight

  • Cyclic Voltammetry (CV) or other electrochemical techniques to assess changes in conductivity

Procedure:

  • Disperse a known amount of poly(this compound) in the appropriate buffer.

  • Add the enzyme (HRP or laccase) to the polymer dispersion. A starting concentration could be in the range of 1-10 U/mL.

  • For HRP-mediated degradation, add H₂O₂ in small aliquots to a final concentration of, for example, 1-5 mM. Continuous slow addition might be necessary to avoid enzyme inactivation.[5]

  • For laccase-mediated degradation, ensure the solution is well-aerated to provide sufficient oxygen.

  • Incubate the mixture at a suitable temperature (e.g., 25-37°C) with stirring.

  • At different time intervals, take aliquots and monitor the degradation by:

    • UV-Vis Spectroscopy: A decrease in the characteristic absorption peak of the conjugated polymer would indicate degradation.

    • GPC: A shift to lower molecular weights would confirm polymer chain scission.

    • Electrochemical measurements: A decrease in the electrochemical signal would indicate a loss of conductivity.

  • Run control experiments without the enzyme and, for HRP, without H₂O₂.

Visualization of Proposed Degradation Pathway

Oxidative_Degradation_Pathway cluster_enzyme Enzymatic Activation cluster_polymer Polymer Substrate cluster_degradation Degradation Products HRP Horseradish Peroxidase (HRP) Activated_HRP Activated HRP (Radical Generation) HRP->Activated_HRP + H2O2 H₂O₂ H2O2->Activated_HRP Laccase Laccase Activated_Laccase Activated Laccase (Radical Generation) Laccase->Activated_Laccase + O2 O₂ O2->Activated_Laccase P2MT Poly(this compound) Activated_HRP->P2MT Oxidative Attack Activated_Laccase->P2MT Oxidative Attack Fragments Shorter Polymer Chains (Loss of Conjugation) P2MT->Fragments Backbone Cleavage Monomers Monomers & Oligomers Fragments->Monomers

Caption: Proposed oxidative degradation pathway for poly(this compound).

Conclusion and Future Perspectives

The enzymatic degradation of thiophene-based polymers presents a promising avenue for various applications. While the degradation of thiophene-based polyesters by cutinases is well-established, the enzymatic degradation of conducting polythiophenes like poly(this compound) is a nascent field of research. The use of oxidative enzymes such as horseradish peroxidase and laccase holds considerable potential for the controlled degradation of these materials. Further research is required to elucidate the precise degradation mechanisms, identify optimal enzyme-substrate pairs, and quantify the degradation kinetics for conducting polythiophenes. The protocols and data presented herein provide a solid foundation for researchers to explore and advance this exciting area of polymer science.

References

Experimental procedure for the purification of 2-Methoxythiophene by distillation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: High-Purity 2-Methoxythiophene via Vacuum Distillation

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound utilized as a building block in the synthesis of pharmaceuticals and advanced materials for organic electronics.[1] For these applications, high purity of the starting material is critical to ensure predictable reaction outcomes and the desired properties of the final product. Impurities can lead to side reactions, lower yields, and compromised performance. This document provides a detailed protocol for the purification of this compound using vacuum distillation, a method that effectively removes non-volatile impurities and other contaminants with different boiling points. This technique is preferred over atmospheric distillation as the reduced pressure lowers the boiling point, mitigating the risk of thermal degradation. A synthesis procedure followed by vacuum fractional distillation has been shown to yield this compound with a purity greater than 99%.[2]

Physicochemical and Safety Data

All quantitative data for this compound are summarized in the table below for easy reference. Safe handling and storage are critical due to its flammability.

PropertyValueReference(s)
Molecular Formula C₅H₆OS[3][4]
Molecular Weight 114.17 g/mol [3][5]
Appearance Colorless to pale yellow liquid[6]
Boiling Point (atm) 151-152 °C @ 762 mmHg
Boiling Point (vac) 80-82 °C @ 65 mmHg
Density 1.133 g/mL at 25 °C
Refractive Index n20/D 1.528
Purity (Commercial) ≥97% to >98%[4]
Purity (Post-Dist.) >99%[2]
Flash Point 43 °C (109.4 °F) - Closed Cup[5]
Hazards Flammable liquid and vapor (H226)[3]
Safety Pictogram GHS02 (Flammable)[5]

Experimental Protocol: Purification by Vacuum Distillation

This protocol describes the purification of liquid this compound from non-volatile impurities and those with significantly different boiling points.

1. Materials and Equipment

  • Chemicals:

    • Crude this compound

    • Boiling chips or magnetic stir bar

    • Dry ice and acetone (B3395972) (for cold trap)

    • Vacuum grease

  • Apparatus:

    • Round-bottom flask (distillation pot)

    • Heating mantle with stirrer

    • Short-path distillation head or a Vigreux column

    • Thermometer and adapter

    • Condenser

    • Receiving flask(s)

    • Vacuum adapter

    • Vacuum pump with tubing

    • Cold trap

2. Safety Precautions

  • Flammability: this compound is a flammable liquid.[3] All operations must be conducted in a certified chemical fume hood, away from heat, sparks, and open flames.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • System Pressure: Vacuum distillation involves a closed system under reduced pressure. Ensure all glassware is free of cracks or defects. Assemble the apparatus securely to prevent implosion.

3. Procedure

Step 1: Apparatus Setup

  • Assemble the vacuum distillation apparatus as illustrated in the workflow diagram below. A short-path setup is suitable for small quantities, while a Vigreux column can improve separation efficiency for larger volumes or closer-boiling impurities.[7]

  • Lightly apply vacuum grease to all ground-glass joints to ensure an airtight seal.[8]

  • Place the thermometer bulb so that the top is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature as it enters the condenser.

  • Connect the condenser to a circulating water source, with water entering at the lower inlet and exiting from the upper outlet.[8]

  • Install a cold trap between the distillation apparatus and the vacuum pump to condense any volatile vapors and protect the pump.

Step 2: Charging the Flask

  • Place the crude this compound into the round-bottom flask. Do not fill the flask more than two-thirds full to prevent bumping.

  • Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

Step 3: Distillation Process

  • Turn on the condenser's water flow and ensure the cold trap is filled with a dry ice/acetone slurry.

  • Slowly and carefully apply vacuum to the system. The pressure should drop to approximately 65 mmHg for the target boiling range.

  • Once the desired vacuum is stable, begin to gently heat the flask using the heating mantle. If using a stir bar, begin stirring.

  • Monitor the temperature closely. Discard any initial low-boiling distillate (forerun).

  • Collect the main fraction that distills at a constant temperature, which should be between 80-82 °C at 65 mmHg.

  • Stop the distillation before the flask is completely dry to avoid the concentration of potentially unstable residues. Leave a small amount of liquid in the distillation pot.

Step 4: Shutdown and Storage

  • Remove the heating mantle and allow the apparatus to cool to room temperature.

  • Slowly and carefully release the vacuum by opening the system to the atmosphere (e.g., via a stopcock on the vacuum adapter). Never release the vacuum while the system is hot.

  • Disassemble the glassware.

  • Transfer the purified this compound to a clean, labeled container. For long-term stability, it is recommended to store the product at 4°C under a nitrogen atmosphere.[4]

Step 5: Purity Analysis

  • Analyze the collected fraction(s) for purity using Gas Chromatography (GC) or other appropriate analytical techniques.

  • The refractive index of the purified liquid can also be measured (expected value: 1.528 at 20 °C) as a quick purity check.

Visualized Experimental Workflow

The following diagram illustrates the logical steps for the purification of this compound by vacuum distillation.

G cluster_prep Preparation cluster_distill Distillation Process cluster_post Post-Distillation start Crude this compound setup Apparatus Assembly start->setup load Charge Distillation Flask setup->load evacuate System Evacuation (Apply Vacuum) load->evacuate heat Gentle Heating & Vaporization evacuate->heat condense Condensation heat->condense collect Fraction Collection (Forerun, Main, Residue) condense->collect shutdown System Cooldown & Shutdown collect->shutdown analyze Purity Analysis (GC, RI) shutdown->analyze end_node Pure this compound analyze->end_node

Caption: Workflow for the purification of this compound.

References

Troubleshooting & Optimization

Troubleshooting low yield in 2-Methoxythiophene Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling of 2-methoxythiophene and related electron-rich heterocycles.

Frequently Asked Questions (FAQs)

Q1: Why can the Suzuki coupling of this compound be challenging? A1: this compound is an electron-rich heterocycle due to the methoxy (B1213986) group's electron-donating nature. This increased electron density can make the initial oxidative addition of the palladium catalyst to the corresponding halide (e.g., 2-bromo- or 2-chloro-5-methoxythiophene) less favorable, which is often the rate-limiting step in the catalytic cycle.[1][2] Careful selection of an appropriate catalyst system is crucial to overcome this hurdle.

Q2: What are the most common side reactions observed with this compound Suzuki couplings? A2: The most prevalent side reactions include:

  • Protodeboronation: The boronic acid coupling partner is replaced by a hydrogen atom from the solvent or residual water, reducing the availability of the nucleophile. This is more common with prolonged reaction times or harsh basic conditions.[2][3]

  • Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct. This side reaction is often promoted by the presence of oxygen.[2]

  • Dehalogenation: The thiophene (B33073) halide starting material can lose its halogen atom, resulting in the formation of this compound as a byproduct.[2]

Q3: How do I select the optimal palladium catalyst and ligand for this reaction? A3: For electron-rich substrates like this compound, catalysts with bulky, electron-rich phosphine (B1218219) ligands are generally recommended to facilitate the oxidative addition step.[1][3][4] Buchwald ligands (e.g., SPhos, XPhos) and their corresponding pre-catalysts are often highly effective.[3][5] It is often necessary to screen a small selection of catalysts and ligands to find the optimal combination for your specific substrates.[6][7]

Q4: Which base and solvent system should I choose? A4: The choice of base and solvent is critical and often interdependent.

  • Base: A range of bases can be used, from inorganic carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) to phosphates (K₃PO₄).[5][8] The strength of the base can influence the rate of transmetalation.[9] For substrates with base-sensitive functional groups, a milder base like potassium fluoride (B91410) (KF) may be beneficial.[10] Anhydrous couplings using K₃PO₄ may require a small amount of water to be effective.[1]

  • Solvent: Biphasic solvent systems like dioxane/water, THF/water, or toluene/water are common.[10][11] Aqueous n-butanol has also been shown to be highly effective for Suzuki couplings of thiophene boronic acids, sometimes proving more efficient than anhydrous conditions.[12][13]

Q5: How important is degassing, and what is the best method? A5: Degassing is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and promoting side reactions like homocoupling.[2][14] Common methods include sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes or using the freeze-pump-thaw technique (typically three cycles) for more rigorous oxygen removal.[14]

Troubleshooting Guide: Low or No Product Yield

A low or nonexistent yield is the most common issue encountered. This guide provides a systematic approach to diagnosing and resolving the problem.

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low/No Yield Observed reagent_check 1. Verify Reagent Quality & Stoichiometry start->reagent_check condition_check 2. Review Reaction Conditions reagent_check->condition_check Reagents OK success Improved Yield reagent_check->success Issue Resolved sub_reagent1 Boronic Acid Purity (check for protodeboronation) reagent_check->sub_reagent1 sub_reagent2 Halide Purity & Reactivity (I > Br > Cl) reagent_check->sub_reagent2 sub_reagent3 Catalyst Activity (use fresh catalyst/precatalyst) reagent_check->sub_reagent3 sub_reagent4 Base Quality (anhydrous, finely ground) reagent_check->sub_reagent4 catalyst_screen 3. Screen Catalyst & Ligand condition_check->catalyst_screen Conditions OK condition_check->success Issue Resolved sub_condition1 Proper Degassing? (Inert atmosphere maintained) condition_check->sub_condition1 sub_condition2 Correct Temperature? (monitor internal temp) condition_check->sub_condition2 sub_condition3 Sufficient Reaction Time? (monitor by TLC/LCMS) condition_check->sub_condition3 base_solvent_screen 4. Optimize Base & Solvent catalyst_screen->base_solvent_screen Issue Persists catalyst_screen->success Issue Resolved base_solvent_screen->start No Improvement, Re-evaluate Substrates base_solvent_screen->success Issue Resolved

Caption: A workflow diagram for troubleshooting low yield in Suzuki coupling reactions.

Step 1: Verify Reagent Quality and Stoichiometry
  • Q: My reaction isn't working. Could my reagents be the problem? A: Absolutely. Reagent integrity is paramount.

    • Boronic Acid/Ester: Boronic acids can degrade over time, especially through protodeboronation.[15] It's best to use freshly purchased or purified material. For greater stability, consider using the corresponding pinacol (B44631) ester or potassium trifluoroborate salt.[15][16]

    • Thiophene Halide: Confirm the purity of your starting halide. The reactivity order for the halide is generally I > Br > OTf >> Cl.[15] Couplings with aryl chlorides often require more active catalyst systems (e.g., Buchwald ligands) and stronger bases.[3][4]

    • Catalyst: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture. Using air-stable palladium(II) pre-catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) is often more reliable.[1][4] Ensure your catalyst hasn't degraded.

    • Base: The quality and physical form of the base matter. For solid bases like K₃PO₄ or K₂CO₃, ensure they are anhydrous and finely powdered to maximize surface area and reactivity.[1]

Step 2: Review and Optimize Reaction Conditions
  • Q: My reagents seem fine, but the yield is still low. What conditions should I check? A: Suboptimal reaction conditions are a frequent cause of low yield.

    • Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[14]

    • Temperature: Is the reaction reaching the target temperature? Use an internal thermometer to verify. Sometimes, increasing the temperature can overcome a high activation barrier for oxidative addition.

    • Reaction Time & Monitoring: A reaction may be slow for various reasons. Monitor its progress using TLC or LC-MS to determine if the reaction is sluggish or has stalled.[11]

    • Concentration: The concentration of the substrates can impact the reaction rate. A standard concentration to start with is often around 0.1-0.2 M.[5]

Step 3 & 4: Systematically Screen Reaction Parameters
  • Q: I've checked my reagents and conditions, but the problem persists. What's next? A: A systematic screening of catalysts, ligands, bases, and solvents is a powerful strategy to optimize your reaction.[6][17] This can be done using a Design of Experiments (DoE) approach or by methodically changing one parameter at a time.[6][17]

Data Presentation: Parameter Screening

The following tables summarize common parameters that can be screened to optimize the Suzuki coupling of this compound derivatives.

Table 1: Catalyst & Ligand Screening Suggestions

Catalyst PrecursorLigand TypeRationale & Comments
Pd(OAc)₂ or Pd₂(dba)₃Buchwald Ligands (SPhos, XPhos)Excellent for electron-rich halides; promotes fast oxidative addition.[3][5]
Pd(PPh₃)₄- (Ligand included)A classic, all-purpose catalyst, but can be less effective for challenging substrates.
PdCl₂(dppf)dppf (bidentate)A robust and common catalyst, good starting point for screening.[5]
PEPPSI™-IPrNHC CarbeneHighly active catalyst, particularly effective for aryl chlorides.

Table 2: Base & Solvent System Screening Suggestions

BaseSolvent System (v/v)Rationale & Comments
K₃PO₄1,4-Dioxane / H₂O (4:1)A strong base, often very effective but can be sensitive to water content.[1][18]
K₂CO₃Toluene / EtOH / H₂OA common and effective combination for a wide range of substrates.[11]
Cs₂CO₃THF / H₂O (4:1)A highly soluble and effective base, though more expensive.[11]
Na₂CO₃n-Butanol / H₂O (5:1)Aqueous n-butanol can be very effective for thiophene boronic acids.[12][13]

Experimental Protocol: General Procedure for this compound Suzuki Coupling

This protocol is a general starting point and may require optimization.

Materials:

  • Thiophene halide (e.g., 2-bromo-5-methoxythiophene) (1.0 eq)

  • Aryl boronic acid (1.2 - 1.5 eq)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

Procedure:

  • Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the thiophene halide (1.0 eq), aryl boronic acid (1.2 eq), palladium pre-catalyst (e.g., 2 mol%), ligand (e.g., 4 mol%), and base (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) 3-5 times to remove air from the solids.[14]

  • Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should be approximately 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

References

Minimizing homocoupling side reactions with 2-Methoxythiophene boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Homocoupling Side Reactions with 2-Methoxythiophene Boronic Acid

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for minimizing the formation of the homocoupled byproduct (5,5'-dimethoxy-2,2'-bithiophene) during Suzuki-Miyaura cross-coupling reactions involving this compound boronic acid.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction with this compound boronic acid, and why is it a problem?

A1: Homocoupling is a prevalent side reaction where two molecules of this compound boronic acid react with each other to form a symmetrical 5,5'-dimethoxy-2,2'-bithiophene byproduct. This reaction is problematic because it consumes the boronic acid, thereby reducing the yield of the desired cross-coupled product.[1][2] Furthermore, the structural similarity between the homocoupled byproduct and the target molecule often complicates purification, requiring more intensive chromatographic separation.[1][2]

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two main drivers for boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1][2][3][4]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the catalytically active Pd(0) species to Pd(II). This newly formed Pd(II) can then facilitate the homocoupling of the boronic acid.[1][4][5] Rigorous exclusion of oxygen is necessary to suppress this pathway.[6]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt, such as Pd(OAc)₂, as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product while being reduced to the active Pd(0) state.[3][4][7] This is particularly an issue at the beginning of the reaction before the main catalytic cycle is established.

Q3: How does my choice of palladium catalyst and ligand influence homocoupling?

A3: The selection of the palladium source and ligand is critical.[3]

  • Catalyst: Using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can significantly reduce homocoupling as it bypasses the initial Pd(II)-mediated side reaction.[7] If a Pd(II) source is used, adding a mild reducing agent, such as potassium formate (B1220265), can help by pre-reducing Pd(II) to Pd(0) without interfering with the main reaction.[6][8]

  • Ligand: Bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos) are highly recommended.[1][3] These ligands accelerate the reductive elimination step of the desired cross-coupling cycle, which reduces the lifetime of palladium intermediates that could participate in side reactions.[3][9]

Q4: What is the most effective way to remove dissolved oxygen from my reaction?

A4: Rigorous degassing of all solvents (including water) and the reaction mixture is crucial. Two common and effective methods are:

  • Inert Gas Sparging: Bubbling an inert gas like argon or nitrogen through the solvent for 15-30 minutes can effectively displace dissolved oxygen.[1][7] A subsurface sparge, where the gas is introduced below the liquid surface, is more efficient.[6]

  • Freeze-Pump-Thaw: For highly sensitive reactions, this method is superior. It involves freezing the solvent, applying a high vacuum to remove gases, and then thawing under an inert atmosphere. Repeating this cycle three to five times is highly effective.[1]

Q5: How does reaction temperature affect the stability of this compound boronic acid?

A5: Elevated temperatures can accelerate the degradation of this compound boronic acid, primarily through protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[10] While higher temperatures can increase the rate of the desired Suzuki coupling, an optimal temperature must be found to balance reaction speed with substrate stability. To minimize thermal decomposition, consider adding the boronic acid to the reaction mixture after it has reached the target temperature.[5][10]

Q6: Are there more stable alternatives to this compound boronic acid?

A6: Yes. Boronic acids, especially heteroaryl ones, can be prone to decomposition.[11] Using more stable derivatives like pinacol (B44631) boronate esters (Bpin) or N-methyliminodiacetic acid (MIDA) boronates can suppress side reactions.[7][11] These reagents provide a slow, controlled release of the boronic acid into the catalytic cycle, keeping its instantaneous concentration low and thus minimizing opportunities for homocoupling and other degradation pathways.[11]

Troubleshooting Guide

Problem: Significant formation of 5,5'-dimethoxy-2,2'-bithiophene byproduct is observed by TLC, GC-MS, or NMR analysis of the crude reaction mixture.

Potential CauseRecommended Solution & Experimental Protocol
Presence of Dissolved Oxygen Solution: Rigorously degas all reagents and perform the reaction under a strict inert atmosphere. Protocol: Sparge the solvent(s) with argon or nitrogen for at least 30 minutes prior to use.[1][7] Assemble the reaction glassware while hot and purge with inert gas. After adding the aryl halide, base, and solvent, sparge the entire mixture again for 10-15 minutes before adding the catalyst and boronic acid.
Use of a Pd(II) Precatalyst Solution 1: Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[7] Protocol: Add the Pd(0) catalyst directly to the degassed reaction mixture under a positive pressure of inert gas. Solution 2: Add a mild reducing agent if using a Pd(II) source.[6] Protocol: Add 1-2 equivalents of potassium formate to the reaction mixture before adding the palladium catalyst.[7][8]
Suboptimal Ligand Choice Solution: Employ a bulky, electron-rich phosphine ligand. Protocol: Use ligands such as SPhos or XPhos, typically at a 1:2 to 1:4 Pd:Ligand ratio, depending on the specific catalyst system. These ligands promote faster reductive elimination, outcompeting the homocoupling pathway.[1][3]
Boronic Acid Instability / Degradation Solution 1: Optimize the reaction temperature. Protocol: Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration to minimize thermal degradation of the boronic acid.[10] Solution 2: Use a more stable boronic acid derivative. Protocol: Substitute this compound boronic acid with its corresponding pinacol (Bpin) or MIDA boronate ester.[7][11]
Incorrect Reagent Addition Order Solution: Add the boronic acid last, after the other components have been pre-heated. Protocol: Combine the aryl halide, base, ligand, and solvent, and heat the mixture under an inert atmosphere to the desired temperature for 10-15 minutes. Then, add the this compound boronic acid (preferably as a solution in degassed solvent) to initiate the reaction. This minimizes the time the boronic acid spends under potentially destabilizing conditions before the catalytic cycle begins.[5]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize illustrative quantitative data on strategies to minimize homocoupling, based on trends observed for structurally related Suzuki-Miyaura reactions.

Table 1: Effect of Palladium Precatalyst on Homocoupling (Reaction: this compound boronic acid + Aryl Bromide, K₃PO₄, Dioxane/H₂O, 80 °C)

Catalyst (2 mol%)Ligand (4 mol%)Desired Product YieldHomocoupling Byproduct
Pd(OAc)₂PPh₃65%25%
Pd(PPh₃)₄ -92% <5%
Pd(OAc)₂SPhos88%9%
Pd₂(dba)₃ SPhos 95% <2%

Table 2: Impact of Degassing Method on Byproduct Formation (Reaction: this compound boronic acid + Aryl Bromide, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C)

Degassing MethodReaction AtmosphereDesired Product YieldHomocoupling Byproduct
NoneAir35%45%
N₂ Purge (5 min)Nitrogen78%15%
N₂ Sparge (30 min) Nitrogen 93% <4%
Freeze-Pump-Thaw (x3) Nitrogen 96% <2%

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with Minimized Homocoupling

  • Degassing: Sparge a 4:1 mixture of dioxane and water with argon for 30 minutes.

  • Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv.), this compound boronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add the degassed dioxane/water mixture via syringe.

  • Catalyst Addition: Under a positive flow of argon, add the Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 2 mol%) and a bulky phosphine ligand if required (e.g., SPhos, 4 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

SUZUKI_VS_HOMOCOUPLING Competing Pathways: Suzuki Coupling vs. Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homo Homocoupling Side Reaction ArX Ar-X OxAdd Ar-Pd(II)-X ArX->OxAdd Pd0 Pd(0)L₂ Pd0->OxAdd Oxidative Addition O2 O₂ (Oxygen) Pd0->O2 Trans Ar-Pd(II)-R OxAdd->Trans Product Ar-R (Desired) Trans->Product Reductive Elimination Product->Pd0 R_BOH2 This compound Boronic Acid (R-B(OH)₂) R_BOH2->Trans Transmetalation (Base) Homo_Product R-R (Byproduct) R_BOH2->Homo_Product Homocoupling PdII Pd(II) PdII->Homo_Product Homo_Product->Pd0 generates Pd(0) O2->PdII Oxidation TROUBLESHOOTING_WORKFLOW Troubleshooting Workflow for Homocoupling start High Homocoupling Observed in Reaction q_degas Was the system rigorously degassed? start->q_degas a_degas Degas solvents/reagents (Sparge or Freeze-Pump-Thaw) and re-run experiment. q_degas->a_degas No q_catalyst Are you using a Pd(II) precatalyst? q_degas->q_catalyst Yes a_degas->q_catalyst a_catalyst Switch to a Pd(0) catalyst (e.g., Pd(PPh₃)₄) OR Add a mild reducing agent. q_catalyst->a_catalyst Yes q_ligand Is the ligand appropriate? q_catalyst->q_ligand No a_catalyst->q_ligand a_ligand Use a bulky, electron-rich ligand like SPhos or XPhos to accelerate cross-coupling. q_ligand->a_ligand No q_stability Could the boronic acid be degrading? q_ligand->q_stability Yes a_ligand->q_stability a_stability Lower reaction temperature OR Use a stable boronate ester (Bpin or MIDA). q_stability->a_stability Yes end_node Problem Resolved q_stability->end_node No a_stability->end_node

References

Technical Support Center: Optimizing Catalyst Selection for Stille Coupling of 2-Methoxythiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst selection and reaction conditions in the Stille coupling of 2-methoxythiophene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Stille coupling with this compound?

A1: The main challenge arises from the sulfur atom in the thiophene (B33073) ring, which can act as a poison for many transition metal catalysts, particularly palladium.[1] This can lead to catalyst deactivation and consequently, low reaction yields.[1] Another common issue is the occurrence of homocoupling of the organostannane reagent as a significant side reaction.[2][3]

Q2: How can I minimize catalyst poisoning by the thiophene sulfur?

A2: Several strategies can be employed to mitigate catalyst poisoning:

  • Ligand Selection: Using bulky, electron-rich phosphine (B1218219) ligands can enhance catalyst activity and stability.[1] These ligands can promote the desired reductive elimination step of the catalytic cycle and shield the palladium center from the sulfur atom.

  • Catalyst Choice: Employing catalyst systems known for their tolerance to sulfur-containing substrates is beneficial.[1]

  • Increased Catalyst Loading: In some cases, incrementally increasing the catalyst loading can compensate for the inhibitory effects of the sulfur.[1]

  • Purity of Starting Materials: Ensure the purity of this compound and other reagents to remove any elemental sulfur or other potential catalyst poisons.[1]

Q3: What is "homocoupling" in the context of Stille reactions, and how can I prevent it?

A3: Homocoupling is a common side reaction where the organostannane reagent couples with itself to form a dimer (R²-R²).[2] To minimize this:

  • Optimize the Catalyst System: Using a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can reduce homocoupling compared to Pd(II) precursors which need in-situ reduction.[4]

  • Control Reaction Temperature: Carefully controlling the reaction temperature can help suppress this side reaction.[4]

  • Strictly Anaerobic Conditions: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) to prevent oxygen from promoting oxidative side reactions that can lead to homocoupling.[5]

Q4: Should I use a Pd(0) or Pd(II) catalyst source?

A4: Both Pd(0) and Pd(II) sources can be used. Pd(0) complexes, such as Pd(PPh₃)₄ or Pd₂(dba)₃, are the active catalysts in the cycle.[6] Pd(II) complexes, like Pd(OAc)₂ or PdCl₂(PPh₃)₂, can also be used as they are reduced in situ to the active Pd(0) species.[6] However, using a pre-formed Pd(0) catalyst can sometimes minimize side reactions like homocoupling.[4]

Troubleshooting Guides

Issue 1: Low to No Product Yield

A common issue in the Stille coupling of this compound is a low or non-existent yield of the desired product. The following guide provides a systematic approach to troubleshooting this problem.

LowYieldTroubleshooting start Low or No Product Yield check_catalyst 1. Catalyst Inactivation? start->check_catalyst check_conditions 2. Suboptimal Reaction Conditions? check_catalyst->check_conditions No solution_catalyst Solution: - Increase catalyst loading. - Switch to a more robust ligand (e.g., bulky, electron-rich phosphine). - Ensure starting materials are free of elemental sulfur. check_catalyst->solution_catalyst Yes check_reagents 3. Reagent Purity/Stoichiometry Issue? check_conditions->check_reagents No solution_conditions Solution: - Optimize temperature (gradually increase). - Ensure thorough degassing of solvents and reagents. - Screen different solvents (e.g., Toluene, DMF, Dioxane). check_conditions->solution_conditions Yes solution_reagents Solution: - Verify purity of starting materials (NMR, etc.). - Check stoichiometry of coupling partners (use a slight excess of the organostannane). - Use fresh, anhydrous solvents. check_reagents->solution_reagents Yes

Caption: Troubleshooting workflow for low product yield.

Issue 2: Significant Homocoupling Side Product Observed

The formation of a significant amount of the homocoupled product from the organostannane partner is a frequent side reaction.

HomocouplingTroubleshooting start Significant Homocoupling check_catalyst_source 1. Using a Pd(II) Precursor? start->check_catalyst_source check_atmosphere 2. Inadequate Inert Atmosphere? check_catalyst_source->check_atmosphere No solution_catalyst Solution: - Switch to a Pd(0) source like Pd(PPh₃)₄. check_catalyst_source->solution_catalyst Yes check_temp 3. Reaction Temperature Too High? check_atmosphere->check_temp No solution_atmosphere Solution: - Thoroughly degas all solvents and reagents (e.g., freeze-pump-thaw cycles). - Maintain a positive pressure of inert gas (Ar or N₂). check_atmosphere->solution_atmosphere Yes solution_temp Solution: - Lower the reaction temperature and monitor progress over a longer period. check_temp->solution_temp Yes

Caption: Troubleshooting guide for homocoupling side reactions.

Data Presentation: Catalyst and Ligand Selection

The choice of palladium source and ligand is critical for a successful Stille coupling with thiophene derivatives.

Table 1: Common Palladium Catalysts for Stille Coupling

CatalystTypical Loading (mol%)Common FormNotes
Pd(PPh₃)₄1 - 5Pd(0)Often used, good for minimizing homocoupling.[4]
Pd₂(dba)₃1 - 3Pd(0)Requires an external ligand to be added.
Pd(OAc)₂2 - 5Pd(II)Pre-catalyst, reduced in situ to Pd(0).[6]
PdCl₂(PPh₃)₂2 - 5Pd(II)Pre-catalyst, reduced in situ to Pd(0).[6]

Table 2: Ligand Effects on Stille Coupling of Thiophenes

Ligand TypeExampleEffect on ReactionRationale
Electron-rich, bulky phosphinesP(t-Bu)₃, SPhosGenerally accelerates coupling and improves yield.[1]Stabilizes the active palladium complex and promotes reductive elimination.[7]
Triphenylphosphine (PPh₃)PPh₃Standard, often effective but may be less so for challenging substrates.[8]Can be part of the catalyst complex (e.g., Pd(PPh₃)₄).
Arsine LigandsAsPh₃Can be effective, sometimes used with additives like CuI.[9]May offer different electronic and steric properties compared to phosphines.

Experimental Protocols

General Protocol for Stille Coupling of a Halogenated this compound

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Halogenated this compound (e.g., 2-bromo-5-methoxythiophene) (1.0 eq)

  • Organostannane coupling partner (1.1 - 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, DMF)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the halogenated this compound and the organostannane.

  • Add the anhydrous, degassed solvent via cannula to dissolve the reactants.

  • Subject the solution to three freeze-pump-thaw cycles to ensure it is free of oxygen.[4]

  • Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.[4]

  • Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.[8]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up: The reaction mixture can be filtered through a pad of Celite. The filtrate is then typically washed with an aqueous solution of KF to remove tin by-products, followed by extraction with an organic solvent.[3] The organic layers are combined, dried over anhydrous sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography.

General Experimental Workflow

ExperimentalWorkflow setup 1. Reaction Setup (Flame-dried flask, inert atmosphere) reagents 2. Add Reagents (this compound derivative, Organostannane, Solvent) setup->reagents degas 3. Degas Mixture (e.g., Freeze-Pump-Thaw) reagents->degas catalyst 4. Add Catalyst (e.g., Pd(PPh₃)₄) degas->catalyst reaction 5. Heat and Stir (Monitor by TLC/GC-MS) catalyst->reaction workup 6. Reaction Work-up (Cool, Filter, Wash with KF solution) reaction->workup purification 7. Purification (Column Chromatography) workup->purification analysis 8. Characterization (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for Stille coupling reactions.

References

Preventing deprotection of methoxy group during thiophene reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic chemistry involving methoxy-substituted thiophenes. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of preventing the undesired deprotection (cleavage) of the methoxy (B1213986) group during various chemical transformations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you overcome this synthetic hurdle.

Troubleshooting Guides

This section addresses specific experimental issues in a problem-and-solution format.

Question: My methoxy group was cleaved during the bromination of a thiophene (B33073) ring. How can I prevent this?

Answer:

Unwanted O-demethylation during bromination is often caused by overly harsh or acidic conditions. The methoxy group's oxygen atom can be protonated or coordinate to a Lewis acid, making it susceptible to cleavage.

Possible Causes & Solutions:

  • Harsh Brominating Agent: Reagents like neat Br₂ in the presence of strong Lewis acids (e.g., FeBr₃, AlCl₃) can readily cleave the methoxy ether bond.

    • Solution: Switch to a milder brominating agent. N-Bromosuccinimide (NBS) is highly effective for the regioselective bromination of electron-rich heterocycles like methoxythiophene and is generally compatible with the methoxy group under controlled conditions.

  • Acidic Conditions: The generation of HBr as a byproduct during substitution reactions can create an acidic environment that catalyzes deprotection.

  • Elevated Temperature: Higher temperatures can provide the activation energy needed for the undesired deprotection pathway.

    • Solution: Run the reaction at a lower temperature. Starting at 0 °C or even -78 °C and slowly warming to room temperature while monitoring the reaction progress can significantly improve the outcome.

Below is a workflow to diagnose and solve this issue.

start Problem: Methoxy group cleaved during bromination q1 Are you using Br₂ with a strong Lewis Acid (e.g., FeBr₃)? start->q1 sol1 Solution: Switch to N-Bromosuccinimide (NBS) in an aprotic solvent (THF, DMF). q1->sol1 Yes q2 Is the reaction run in an acidic solvent (e.g., Acetic Acid)? q1->q2 No end Outcome: Preservation of Methoxy Group sol1->end sol2 Solution: Use a neutral, aprotic solvent. Consider adding a non-nucleophilic base (e.g., NaHCO₃) to scavenge HBr. q2->sol2 Yes q3 Is the reaction temperature > RT? q2->q3 No sol2->end sol3 Solution: Perform the reaction at 0 °C or below and monitor carefully as it warms. q3->sol3 Yes q3->end No sol3->end

Caption: Troubleshooting workflow for preventing methoxy group cleavage during bromination.

Question: I am observing significant O-demethylation during the lithiation of my methoxythiophene. What conditions should I use?

Answer:

Lithiation using strong organolithium bases like n-butyllithium (n-BuLi) can be aggressive. While low temperatures are standard, side reactions, including demethylation or attack at the methoxy group, can still occur.

Possible Causes & Solutions:

  • Aggressive Lithiating Agent: Standard n-BuLi or s-BuLi can be highly reactive and may not be chemoselective, especially if the temperature is not rigorously controlled.

    • Solution: Use a milder or more selective metalating agent. Lithium magnesate bases, such as Bu₃MgLi, have been shown to effectively deprotonate methoxythiophenes regioselectively at room temperature without causing cleavage.[1][2] Alternatively, using Hauser bases (R₂NMgX) can offer improved selectivity.

  • Incorrect Temperature Protocol: Allowing the reaction to warm prematurely can lead to undesired side reactions.

    • Solution: When using traditional organolithiums like n-BuLi, maintain a very low temperature (typically -78 °C) throughout the addition and stirring period before quenching with an electrophile.[3]

  • Solvent Effects: The choice of solvent and additives can influence the reactivity and aggregation state of the organolithium reagent.

    • Solution: THF is a common and effective solvent. The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can increase the reactivity of the base, which may be beneficial or detrimental depending on the substrate.[1][2] For sensitive substrates, avoiding TMEDA might be preferable.

Frequently Asked Questions (FAQs)

Q1: Why is the methoxy group on a thiophene ring susceptible to cleavage?

The oxygen atom of the methoxy group is a Lewis basic site. It can coordinate with Lewis acids or be protonated under acidic conditions. This coordination makes the methyl group's carbon atom electrophilic and susceptible to nucleophilic attack (often by a halide or other nucleophile in the mixture), leading to the cleavage of the C-O bond.[4][5]

Q2: Which reagents are notorious for causing O-demethylation and should be avoided?

Strong Lewis acids are the primary culprits for ether cleavage. If you want to preserve the methoxy group, you should avoid:

  • Boron Tribromide (BBr₃): This is the classic and most potent reagent for O-demethylation.[4][6][7] Even sub-stoichiometric amounts can effectively cleave aryl methyl ethers.[5][8]

  • Boron Trichloride (BCl₃) & Aluminum Trichloride (AlCl₃): These are also strong Lewis acids capable of cleaving methoxy groups.[4]

  • Strong Protic Acids: Hot aqueous hydrobromic acid (HBr) or hydroiodic acid (HI) are often used for intentional demethylation.

Q3: If a Lewis acid is required for another step in my synthesis, what are some milder alternatives?

If your reaction requires Lewis acid catalysis (e.g., for a Friedel-Crafts reaction) but you want to avoid demethylation, consider using milder Lewis acids and carefully controlling the temperature. Options include:

  • Zinc Chloride (ZnCl₂)

  • Titanium Tetrachloride (TiCl₄) at low temperatures

  • Tin Tetrachloride (SnCl₄) The optimal choice will be substrate-dependent, and a screening of conditions is recommended.

Q4: Are there any alternative protecting groups for a thiophene-hydroxyl that are more robust than a methyl ether?

Yes, if the methoxy group proves too labile for your synthetic route, consider using a more robust protecting group. Common alternatives include:

  • p-Methoxybenzyl (PMB) ether: More stable than a simple methyl ether but can be selectively removed under specific oxidative or photochemical conditions that would not affect a methoxy group.[9][10]

  • Silyl ethers (e.g., TBS, TIPS): These are generally stable to a wide range of conditions but are easily cleaved with fluoride (B91410) sources (like TBAF), offering an orthogonal deprotection strategy.[11]

  • Benzyl (Bn) ether: Removed by hydrogenolysis (e.g., H₂, Pd/C), a common and mild deprotection method.[11]

cluster_reactions Common Reactions on Thiophene cluster_conditions Recommended Conditions for Methoxy Preservation cluster_avoid Conditions to Avoid Bromination Bromination NBS NBS in THF 0 °C Bromination->NBS HarshBr Br₂ / FeBr₃ Bromination->HarshBr Lithiation Lithiation Magnesate Bu₃MgLi in THF Room Temp Lithiation->Magnesate nBuLi n-BuLi (if temp rises) Lithiation->nBuLi Friedel-Crafts Friedel-Crafts MildLA Mild Lewis Acid (e.g., ZnCl₂) Low Temperature Friedel-Crafts->MildLA StrongLA BBr₃, AlCl₃ Friedel-Crafts->StrongLA

Caption: Selection guide for reaction conditions to preserve the methoxy group.

Data Summary Table

The following table summarizes favorable and unfavorable conditions for maintaining the integrity of a methoxy group on a thiophene ring during common synthetic operations.

Reaction TypeFavorable Conditions for Methoxy StabilityUnfavorable Conditions (Risk of Deprotection)
Electrophilic Halogenation Reagent: NBS, NCS Solvent: THF, DMF, CH₃CN Temp: -78 °C to RTReagent: Br₂, Cl₂, I₂ with strong Lewis Acids (FeBr₃, AlCl₃) Solvent: Acetic Acid Temp: > RT
Metalation (Lithiation) Reagent: Bu₃MgLi, Hauser Bases (R₂NMgX) Temp: Room Temperature[1][2]Reagent: n-BuLi, s-BuLi, t-BuLi Temp: Poorly controlled (warming above -40 °C)
Lewis Acid Catalysis Catalyst: ZnCl₂, SnCl₄, TiCl₄ Temp: Low temperature (< 0 °C)Catalyst: BBr₃, BCl₃, AlCl₃, GaCl₃ Temp: -78 °C to reflux
Acidic Workup/Purification Aqueous: Dilute NH₄Cl, NaHCO₃ Chromatography: Silica (B1680970) gel buffered with Et₃NAqueous: Concentrated HCl, HBr Chromatography: Untreated, acidic silica gel

Key Experimental Protocols

Protocol 1: Mild Bromination of 2-Methoxythiophene using NBS

This protocol describes the regioselective bromination of this compound at the 5-position while preserving the methoxy group.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS), recrystallized

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.2 M concentration) in a round-bottom flask under a nitrogen or argon atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add recrystallized NBS (1.05 eq) to the stirred solution in one portion. Note: For more sensitive substrates, portion-wise addition or addition as a solution in THF may be required.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any remaining bromine species.

  • Dilute the mixture with ethyl acetate (B1210297) or diethyl ether and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 5-bromo-2-methoxythiophene.

Protocol 2: Regioselective C5-Lithiation of this compound using a Lithium Magnesate Reagent

This protocol is adapted from literature procedures demonstrating methoxy group stability during metalation.[1][2]

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Magnesium bromide diethyl etherate (MgBr₂·OEt₂) or prepare Bu₂Mg from Mg and BuCl

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde, iodine, trimethylsilyl (B98337) chloride)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

  • Preparation of Bu₃MgLi: In a flame-dried, nitrogen-purged flask, prepare a solution of Bu₂Mg. Alternatively, and more simply, add n-BuLi (2.0 eq) to a suspension of MgBr₂·OEt₂ (1.0 eq) in THF at 0 °C and stir for 30 minutes to form the magnesate complex in situ. For the purpose of this protocol, we will assume the in situ formation of a related active species. A simplified approach involves preparing BuMgBr and adding BuLi. For a direct approach based on the literature, Bu₃MgLi is prepared from BuLi and Bu₂Mg.[1][2]

  • Deprotonation: To a solution of this compound (1.0 eq) in anhydrous THF, add the prepared lithium tributylmagnesate solution (1/3 eq as per the literature for thiophene itself, but for full conversion, 1.1 eq of the active base is safer) at room temperature.[1][2]

  • Stir the reaction mixture at room temperature for 2-4 hours. The deprotonation occurs regioselectively at the C5 position.

  • Electrophilic Quench: Cool the resulting solution of the lithium arylmagnesate to 0 °C or -78 °C depending on the electrophile's reactivity. Add the desired electrophile (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 1-12 hours, monitoring by TLC for product formation.

  • Quench the reaction carefully by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.

References

Side reactions and byproduct formation in 2-Methoxythiophene lithiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions and byproduct formation during the lithiation of 2-methoxythiophene.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of this compound lithiation with n-butyllithium (n-BuLi)?

The primary product of the lithiation of this compound with n-butyllithium is typically 5-lithio-2-methoxythiophene. The methoxy (B1213986) group at the 2-position directs the deprotonation to the adjacent C5 position.

Q2: What are the most common side reactions observed during the lithiation of this compound?

The most frequently encountered side reactions include:

  • Ring-opening: Nucleophilic attack of the organolithium reagent on the sulfur atom can lead to the cleavage of the thiophene (B33073) ring.

  • Formation of alternative lithiation products: Although less common, deprotonation at other positions on the thiophene ring can occur.

  • Dimerization: Reaction of the lithiated species with unreacted starting material or other intermediates can lead to dimeric byproducts.

  • Over-lithiation: In the presence of excess strong base, double lithiation can occur.

Q3: How can I minimize the formation of byproducts?

Minimizing byproduct formation often involves careful control of reaction conditions. Key parameters to consider include:

  • Temperature: Performing the reaction at low temperatures (e.g., -78 °C) is crucial to suppress side reactions.

  • Reagent stoichiometry: Using a precise amount of n-BuLi (typically 1.0-1.1 equivalents) can prevent over-lithiation.

  • Addition rate: Slow, dropwise addition of the organolithium reagent helps to maintain a low concentration of the reactive species and control the reaction temperature.

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used. The choice of solvent can influence the reactivity of the organolithium reagent.

  • Additives: Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can affect the aggregation state and reactivity of n-BuLi, which may influence the product distribution.[1]

Troubleshooting Guides

Problem 1: Low Yield of the Desired 5-Substituted-2-methoxythiophene Product

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Incomplete Lithiation Ensure anhydrous conditions and freshly titrated n-BuLi. Consider increasing the reaction time or using a slight excess of n-BuLi (up to 1.2 eq.).Moisture and degraded n-BuLi will reduce the effective concentration of the active reagent.
Ring-Opening Side Reaction Maintain a low reaction temperature (-78 °C). Use n-BuLi as the base, as it has been observed to show higher selectivity towards deprotonation over ring-opening compared to other organolithiums in some fused thiophene systems.[2]Ring-opening is often favored at higher temperatures. The choice of organolithium reagent can influence the competition between deprotonation and nucleophilic attack on sulfur.
Degradation of the Lithiated Intermediate Use the lithiated intermediate immediately after its formation. Avoid prolonged reaction times at elevated temperatures.Organolithium compounds can be unstable and may decompose over time, especially at temperatures above -20 °C.
Inefficient Quenching Ensure the electrophile is pure and added at a low temperature. Use a slight excess of the electrophile (1.1-1.5 eq.).Impurities in the electrophile can consume the lithiated species. A sufficient amount of electrophile is needed to ensure complete reaction.
Problem 2: Presence of a Significant Amount of Ring-Opened Byproduct

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Elevated Reaction Temperature Strictly maintain the reaction temperature at -78 °C during the addition of n-BuLi and for the duration of the lithiation.The activation energy for ring-opening is generally higher than for deprotonation, making it more favorable at higher temperatures.
Choice of Organolithium Reagent Use n-BuLi. While data for this compound is limited, studies on related fused thiophenes suggest n-BuLi can be more selective for deprotonation over ring-opening.[2]The nature of the organolithium reagent affects its nucleophilicity and basicity, influencing the reaction pathway.
Prolonged Reaction Time at Higher Temperatures Quench the reaction at low temperature after a sufficient time for lithiation (typically 30-60 minutes). Avoid allowing the reaction to warm up before the addition of the electrophile.The lithiated intermediate may be more prone to ring-opening at higher temperatures over extended periods.

Experimental Protocols

General Protocol for the Lithiation of this compound and Quenching with an Electrophile

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-dimethylformamide (DMF), trimethylsilyl (B98337) chloride (TMSCl))

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Dry glassware (oven or flame-dried)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.

  • Reagent Addition: To the flask, add this compound (1.0 eq.) and dissolve it in anhydrous THF (to achieve a concentration of approximately 0.2-0.5 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-BuLi (1.1 eq.) in hexanes dropwise to the stirred solution over 15-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Electrophilic Quench: Add the chosen electrophile (1.2 eq.), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.

  • Warming: After the addition of the electrophile, continue stirring at -78 °C for 1 hour, and then allow the reaction to slowly warm to room temperature.

  • Quenching: Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by GC-MS and ¹H NMR to determine the product distribution and identify any byproducts.

  • Purification: Purify the desired product by column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Influence of Reaction Conditions on the Lithiation of Thiophene Derivatives (Illustrative Examples)

SubstrateBase (eq.)SolventAdditiveTemp (°C)Time (h)Major Product(s)Byproduct(s)Yield (%)Reference
ThiopheneBu₃MgLi (0.33)THF-rt-2-Thienylmagnesate-Good[3]
2-ChlorothiopheneBu₃MgLi (0.33)THF-rt-5-Chloro-2-thienylmagnesate-Good[3]
This compoundBu₃MgLi (0.33)THF-rt-5-Methoxy-2-thienylmagnesate-Good[3]
Fused Thiophenesn-BuLiTHF--78 to rt-Ring-opened productsDeprotonated productsVariable[2]

Mandatory Visualizations

Lithiation_Pathway cluster_side_reactions Side Reactions This compound This compound 5-Lithio-2-methoxythiophene 5-Lithio-2-methoxythiophene This compound->5-Lithio-2-methoxythiophene n-BuLi, THF, -78 °C Ring-Opened Byproduct Ring-Opened Byproduct This compound->Ring-Opened Byproduct n-BuLi (nucleophilic attack) 5-Substituted-2-methoxythiophene 5-Substituted-2-methoxythiophene 5-Lithio-2-methoxythiophene->5-Substituted-2-methoxythiophene Electrophile (E+) Dimer Dimer 5-Lithio-2-methoxythiophene->Dimer Reaction with starting material

Caption: Main lithiation pathway and potential side reactions.

Troubleshooting_Workflow start Low Yield or Multiple Products check_conditions Verify Anhydrous Conditions & Reagent Quality start->check_conditions low_temp Ensure Strict Low Temperature Control (-78 °C) check_conditions->low_temp slow_addition Confirm Slow, Dropwise Addition of n-BuLi low_temp->slow_addition analyze_crude Analyze Crude Product (GC-MS, NMR) slow_addition->analyze_crude identify_byproducts Identify Major Byproducts analyze_crude->identify_byproducts optimize Optimize Reaction Conditions (Time, Stoichiometry, Additives) identify_byproducts->optimize end Improved Yield and Selectivity optimize->end

Caption: A logical workflow for troubleshooting lithiation reactions.

Experimental_Workflow setup Reaction Setup (Inert Atmosphere, Dry Glassware) dissolve Dissolve this compound in Anhydrous THF setup->dissolve cool Cool to -78 °C dissolve->cool add_buli Slowly Add n-BuLi cool->add_buli lithiation Stir at -78 °C for 1h add_buli->lithiation add_electrophile Add Electrophile at -78 °C lithiation->add_electrophile warm Warm to Room Temperature add_electrophile->warm quench Quench with NH4Cl (aq) warm->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate analyze Analyze Crude Product (GC-MS, NMR) dry_concentrate->analyze purify Purify by Chromatography analyze->purify

Caption: Step-by-step experimental workflow for this compound lithiation.

References

Technical Support Center: Enhancing the Stability of Poly(2-Methoxythiophene) Films

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for poly(2-Methoxythiophene) [P(2MOT)]. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and improving the experimental outcomes of their work with P(2MOT) films. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address challenges related to the stability of these films.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of poly(this compound) films?

A1: The stability of poly(this compound) films is primarily influenced by environmental factors such as exposure to oxygen, light (UV radiation), and humidity.[1][2] Additionally, elevated temperatures can lead to thermal degradation.[3] The presence of impurities from the synthesis process, such as residual catalysts or solvents, can also negatively impact the long-term stability of the films.

Q2: How does the methoxy (B1213986) group in P(2MOT) influence its stability compared to other polythiophenes?

A2: The electron-donating nature of the methoxy group can influence the electronic properties and conjugation length of the polythiophene backbone.[4][5] While this can be beneficial for certain applications, it may also affect the polymer's susceptibility to oxidation. Generally, alkoxy-substituted polythiophenes, like poly(3-hexyloxythiophene), have shown different thermal stability profiles compared to their alkyl-substituted counterparts, such as poly(3-hexylthiophene).[4][5] The specific position and nature of the side group play a crucial role in the overall stability.[1]

Q3: What are the common signs of degradation in P(2MOT) films?

A3: Degradation of P(2MOT) films can manifest in several ways, including:

  • A color change or bleaching of the film.

  • A decrease in electrical conductivity.

  • Changes in the UV-Vis absorption spectrum, often a blue shift, indicating a reduction in the effective conjugation length.[6]

  • Increased brittleness and reduced mechanical integrity.[1]

  • The appearance of new peaks in the FTIR spectrum, corresponding to carbonyl or hydroxyl groups, which indicate oxidation.[7]

Q4: Can the choice of synthesis method impact the stability of the resulting P(2MOT) films?

A4: Absolutely. The synthesis method, such as chemical oxidative polymerization or electrochemical polymerization, can significantly affect the polymer's molecular weight, regioregularity, and purity, all of which influence the final film's stability.[2][8] For instance, residual oxidizing agents like FeCl₃ from chemical synthesis can act as degradation catalysts if not thoroughly removed.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with P(2MOT) films.

Problem Possible Causes Troubleshooting Steps
Rapid loss of conductivity in ambient air. 1. Oxidation: The conjugated backbone is susceptible to attack by atmospheric oxygen, especially in the presence of light.[1] 2. Dopant instability: If the polymer is doped, the dopant may be unstable in air.1. Inert Atmosphere: Handle and store the films in an inert atmosphere (e.g., a glovebox filled with nitrogen or argon). 2. Encapsulation: Encapsulate the film with a protective layer (e.g., a UV-curable epoxy, parylene, or another inert polymer) to act as a barrier against oxygen and moisture. 3. Use of Antioxidants: Incorporate antioxidants into the polymer solution before film casting.
Film color fades or changes upon exposure to light. 1. Photo-oxidation: UV light can generate reactive oxygen species that attack the polymer chain, leading to chain scission and loss of conjugation.[1][2]1. UV Protection: Store and handle films in the dark or under filtered light to minimize UV exposure. 2. UV Absorbers: Incorporate UV absorbers into the film or an encapsulating layer. 3. Solvent Selection: Ensure complete removal of processing solvents, as some can promote photodegradation.
Film becomes brittle and cracks over time. 1. Chain Scission: Degradation processes, particularly photo-oxidation, can break the polymer chains, reducing molecular weight and mechanical strength.[1]1. Optimize Synthesis: Aim for a higher molecular weight during polymerization, as this can improve initial mechanical properties. 2. Thermal Annealing: Controlled thermal annealing can improve film morphology and crystallinity, potentially enhancing mechanical stability. However, be mindful of the polymer's thermal degradation threshold.[9]
Inconsistent film quality (pinholes, aggregation). 1. Poor Solubility: The polymer may not be fully dissolved in the chosen solvent. 2. Contamination: Dust or other particulates on the substrate or in the solution. 3. Incompatible Solvent/Substrate: Poor wetting of the solution on the substrate surface.1. Solvent Optimization: Experiment with different solvents or solvent mixtures to improve solubility. Gentle heating and stirring can aid dissolution. 2. Filtration: Filter the polymer solution through a syringe filter (e.g., 0.45 µm PTFE) before use. 3. Substrate Cleaning: Thoroughly clean the substrate using a standard procedure (e.g., sonication in acetone (B3395972) and isopropanol). Plasma or UV-ozone treatment can improve surface wettability.

Experimental Protocols

Protocol 1: Chemical Oxidative Polymerization of this compound

This protocol provides a general procedure for the synthesis of P(2MOT) using ferric chloride (FeCl₃) as the oxidizing agent.

Materials:

Procedure:

  • In a dry, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve a specific amount of anhydrous FeCl₃ in anhydrous chloroform with vigorous stirring.

  • In a separate flask, dissolve the this compound monomer in anhydrous chloroform.

  • Slowly add the monomer solution dropwise to the stirred FeCl₃ suspension. The reaction mixture will typically darken, indicating polymerization.

  • Continue stirring the reaction at room temperature for a specified time (e.g., 2-24 hours). The reaction time can be adjusted to control the molecular weight.

  • After the reaction is complete, precipitate the polymer by pouring the mixture into a large volume of methanol.

  • Filter the precipitate and wash it thoroughly with methanol to remove unreacted monomer and residual FeCl₃.

  • Further purification can be achieved by Soxhlet extraction with methanol, followed by extraction with a good solvent for the polymer (e.g., chloroform) to isolate the soluble fraction.

  • Dry the purified polymer under vacuum.

Protocol 2: Spin Coating of Poly(this compound) Films

Materials:

  • Synthesized P(2MOT)

  • Suitable solvent (e.g., chloroform, chlorobenzene)

  • Substrates (e.g., glass, silicon wafers)

Procedure:

  • Prepare a solution of P(2MOT) in the chosen solvent at a desired concentration (e.g., 5-10 mg/mL). Ensure the polymer is fully dissolved, which may require gentle heating and stirring.

  • Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any particulates.

  • Clean the substrates thoroughly. A common procedure involves sonication in a sequence of deionized water, acetone, and isopropanol.

  • Dry the substrates with a stream of nitrogen gas.

  • Place a cleaned substrate on the spin coater chuck.

  • Dispense a sufficient amount of the P(2MOT) solution onto the center of the substrate.

  • Spin the substrate at a specific speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to create a uniform film. The thickness of the film can be controlled by adjusting the solution concentration and spin speed.

  • Dry the film, typically by gentle heating on a hotplate in an inert atmosphere to remove residual solvent.

Data Summary

The following table summarizes hypothetical stability data for P(2MOT) films under different conditions. Note: This data is illustrative and should be experimentally verified.

Condition Parameter Monitored Change after 100 hours
Ambient air, room light Normalized Conductivity~40% decrease
Ambient air, dark Normalized Conductivity~20% decrease
Inert atmosphere, room light Normalized Conductivity~15% decrease
Inert atmosphere, dark Normalized Conductivity<5% decrease
85°C in inert atmosphere Weight Loss (TGA)~2%
UV irradiation (365 nm) in air Absorbance at λmax~30% decrease

Visualizations

Experimental Workflow for P(2MOT) Film Fabrication and Testing

G cluster_synthesis Polymer Synthesis cluster_fabrication Film Fabrication cluster_testing Stability Testing Monomer This compound Polymerization Chemical Oxidative Polymerization Monomer->Polymerization Oxidant FeCl3 in Chloroform Oxidant->Polymerization Purification Precipitation & Washing (Methanol) Polymerization->Purification P2MOT_powder P(2MOT) Powder Purification->P2MOT_powder Dissolution Dissolve P(2MOT) in Solvent P2MOT_powder->Dissolution Filtration Filter Solution (0.45 µm) Dissolution->Filtration SpinCoating Spin Coating on Substrate Filtration->SpinCoating Annealing Thermal Annealing SpinCoating->Annealing P2MOT_film P(2MOT) Film Annealing->P2MOT_film Exposure Controlled Environment (Light, Temp, Humidity) P2MOT_film->Exposure Characterization Characterization (Conductivity, UV-Vis, FTIR) Exposure->Characterization Data Data Analysis Characterization->Data

Workflow for P(2MOT) synthesis, film fabrication, and stability evaluation.
Degradation Pathway of Polythiophene under Photo-oxidative Conditions

G PTh Polythiophene Backbone Radical Polymer Radical (P•) PTh->Radical UV light, O2 Peroxy Peroxy Radical (POO•) Radical->Peroxy + O2 Hydroperoxide Hydroperoxide (POOH) Peroxy->Hydroperoxide + PH (H abstraction) Scission Chain Scission (Loss of Conjugation) Hydroperoxide->Scission hv or heat Carbonyl Carbonyl Formation (C=O) Hydroperoxide->Carbonyl Decomposition

References

Technical Support Center: Purification of Crude 2-Methoxythiophene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 2-Methoxythiophene (CAS: 16839-97-7). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the purification of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in my crude this compound?

A1: The impurities in crude this compound are largely dependent on the synthetic route employed. A common method is the Williamson ether synthesis, which can lead to the following impurities:

  • Unreacted Starting Materials: Such as 2-halothiophenes (e.g., 2-bromothiophene (B119243) or 2-chlorothiophene) or 2-thienol/2-thiophenethiol.

  • Reagents: Residual methylating agents or the base used in the synthesis.

  • Byproducts: Small amounts of isomeric methoxythiophenes or products from side reactions.

  • Degradation Products: Thiophene (B33073) derivatives can be sensitive to air and light, leading to colored, higher molecular weight impurities.

Q2: My crude this compound is dark yellow or brown. What causes this color and how can I remove it?

A2: Pure this compound is a colorless to pale yellow liquid.[1] A darker coloration typically indicates the presence of oxidized or polymeric impurities. These are often less volatile than the desired product.

  • Removal by Distillation: Fractional vacuum distillation is often effective, as the colored, high-boiling point impurities will remain in the distillation flask.

  • Removal by Adsorbents: If distillation is insufficient, passing a solution of the product through a small plug of activated carbon or silica (B1680970) gel can help adsorb the color bodies.[2]

Q3: I'm having trouble separating an impurity with a very close boiling point to this compound. What should I do?

A3: When fractional distillation is insufficient to separate impurities with similar boiling points, flash column chromatography is the recommended alternative. The polarity difference between this compound and the impurity, even if slight, can be exploited on a silica gel stationary phase to achieve separation. A shallow solvent gradient is key to resolving closely eluting compounds.

Q4: How can I confirm the purity of my this compound after purification?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities. The mass spectrum can help in identifying unknown byproducts.[3][4]

  • High-Performance Liquid Chromatography (HPLC): Useful for detecting non-volatile impurities.[5]

  • Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR): Provides structural confirmation of the product and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.[3]

Data Presentation

The selection of a purification method depends on the initial purity of the crude material, the scale of the purification, and the desired final purity. Below is a summary of typical results that can be expected.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₅H₆OS
Molecular Weight114.17 g/mol [3]
Boiling Point151-152 °C (at 760 mmHg)
61-63 °C (at 15 mmHg)
Density1.133 g/mL at 25 °C
Refractive Index (n²⁰/D)1.528
AppearanceColorless to Pale Yellow Liquid[1]
Purity (Commercial)≥97% to ≥99%[6]

Table 2: Comparison of Purification Methods for this compound

MethodTypical Purity AchievedScaleAdvantagesDisadvantages
Fractional Vacuum Distillation 98-99.5%1 g - 1 kgEfficient for large quantities; good for removing non-volatile and low-boiling impurities.Less effective for impurities with close boiling points; potential for thermal degradation if overheated.
Flash Column Chromatography >99.5%10 mg - 20 gExcellent separation of impurities with similar polarities; high purity achievable.[7]More time-consuming; requires significant solvent usage; potential for product loss on the column.

Troubleshooting Guides

Fractional Vacuum Distillation
ProblemPossible Cause(s)Suggested Solution(s)
Bumping / Unstable Boiling - Uneven heating.- Vacuum is too high initially.- Lack of boiling chips or inadequate stirring.- Ensure the heating mantle fits the flask well.- Gradually decrease the pressure to the target value.- Use a magnetic stir bar for smooth boiling.
Product is Dark or Decomposed - Overheating.- Air leak in the system.- Ensure the boiling temperature is not excessive. Use a lower pressure to reduce the boiling point.- Check all joints and seals for leaks.
Poor Separation of Fractions - Inefficient fractionating column.- Distillation rate is too fast.- Use a longer Vigreux column or a packed column for more theoretical plates.- Reduce the heating to ensure a slow, steady distillation rate (approx. 1 drop per second).
Flash Column Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
Product Elutes with Solvent Front - Eluent (solvent system) is too polar.- Use a less polar solvent system. Start with pure hexanes or heptane (B126788) and add ethyl acetate (B1210297) or dichloromethane (B109758) in very small increments.
Product Does Not Move from Baseline - Eluent is not polar enough.- Compound has decomposed on silica gel.- Gradually increase the polarity of the eluent.- Test compound stability on a TLC plate first. If it degrades, consider using neutral alumina (B75360) as the stationary phase.
Poor Separation (Overlapping Bands) - Column was poorly packed.- Sample band was too wide.- Eluent polarity was increased too quickly.- Ensure the silica gel is packed uniformly without air bubbles.- Dissolve the crude product in the minimum amount of solvent for loading.- Use a shallow gradient or isocratic elution with the optimal solvent system found by TLC.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is suitable for purifying this compound from non-volatile impurities and those with significantly different boiling points.

Apparatus:

  • Round-bottom flask

  • Vigreux column (or other fractionating column)

  • Distillation head with thermometer adapter

  • Condenser and receiving flask

  • Vacuum pump with a cold trap and pressure gauge

  • Heating mantle with a magnetic stirrer

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude this compound to the round-bottom flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system, ensuring it is stable at the desired pressure (e.g., 15 mmHg).

  • Heating: Once the desired vacuum is achieved, begin to gently heat the flask while stirring.

  • Fraction Collection: Collect any initial low-boiling fractions (foreruns) in a separate receiving flask. Once the temperature stabilizes at the boiling point of this compound at the applied pressure (approx. 61-63 °C at 15 mmHg), switch to a clean receiving flask to collect the main product fraction.

  • Shutdown: Once the desired fraction is collected, or if the temperature begins to rise significantly, stop the distillation. Remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography

This method is highly effective for separating this compound from impurities with similar polarities.

Apparatus and Materials:

  • Glass chromatography column

  • Silica gel (40-63 µm)

  • Solvents (Hexanes, Ethyl Acetate - HPLC grade)

  • TLC plates, chamber, and UV lamp

  • Collection tubes/flasks

Procedure:

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a solvent system that provides good separation of this compound from its impurities, aiming for an Rf value of ~0.3 for the product. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 98:2 v/v).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly, assisted by gentle tapping or positive pressure. Add a thin layer of sand on top of the packed silica.[8][9][10]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Carefully add the dissolved sample to the top of the column. Alternatively, for better resolution, use a "dry loading" method by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[8][11]

  • Elution: Begin eluting with the chosen solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the this compound.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

G Purification Workflow for Crude this compound crude Crude this compound analysis1 Initial Purity Assessment (GC-MS, TLC) crude->analysis1 decision1 Impurities have significantly different boiling points? analysis1->decision1 distillation Fractional Vacuum Distillation decision1->distillation Yes chromatography Flash Column Chromatography decision1->chromatography No / High Purity Needed analysis2 Purity Assessment of Fractions (GC-MS, TLC) distillation->analysis2 chromatography->analysis2 pure_product Pure this compound (>99.5%) analysis2->pure_product G Troubleshooting Distillation of this compound start Distillation Problem Identified q1 What is the issue? start->q1 issue1 Poor Separation q1->issue1 Fractions are impure issue2 Bumping / Unstable Boil q1->issue2 Boiling is erratic issue3 Product Discoloration q1->issue3 Product is dark sol1 Increase column efficiency (e.g., longer Vigreux) OR Decrease distillation rate issue1->sol1 sol2 Use magnetic stirrer Ensure even heating Apply vacuum gradually issue2->sol2 sol3 Lower distillation temperature (reduce pressure) Check for air leaks issue3->sol3

References

Technical Support Center: NMR Analysis of 2-Methoxythiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 2-Methoxythiophene using Nuclear Magnetic Resonance (NMR) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Common impurities in this compound can originate from its synthesis or degradation. These may include:

  • Starting materials: Unreacted reagents such as 2-bromothiophene (B119243) or thiophene (B33073).

  • Isomers: 3-Methoxythiophene, which can arise if the starting material contains isomeric impurities.

  • Byproducts: Small amounts of related methylated thiophenes like 2,5-dimethoxythiophene.

  • Solvents: Residual solvents from the reaction or purification process (e.g., methanol, dichloromethane, diethyl ether).

  • Water: Moisture can be present in the sample or the NMR solvent.

Q2: How can I distinguish between this compound and 3-Methoxythiophene using ¹H NMR?

A2: The substitution pattern on the thiophene ring results in distinct splitting patterns and chemical shifts in the ¹H NMR spectrum. This compound will show three distinct aromatic protons, while 3-Methoxythiophene will exhibit a different set of three aromatic protons with unique coupling constants. Please refer to the data tables below for specific chemical shifts.

Q3: What are the characteristic ¹H and ¹³C NMR chemical shifts for this compound?

A3: The approximate chemical shifts for this compound in CDCl₃ are provided in the tables below. Note that these values can be influenced by the solvent and concentration.

Q4: I see a singlet at around 3.5 ppm in my ¹H NMR spectrum. What could it be?

A4: A singlet around 3.5 ppm could indicate the presence of methanol, a common solvent or reagent used in the synthesis of this compound. To confirm, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. If the peak diminishes or disappears, it is likely due to an exchangeable proton from methanol.

Troubleshooting Guide

Q1: My ¹H NMR spectrum shows broad peaks. What could be the cause?

A1: Broad peaks in an NMR spectrum can be due to several factors:

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.

  • Sample Concentration: A highly concentrated sample can lead to increased viscosity and broader signals. Try diluting your sample.

  • Poor Shimming: The magnetic field homogeneity may not be optimal. Re-shimming the spectrometer should improve the resolution.

  • Presence of Solids: Undissolved material in the NMR tube will lead to poor field homogeneity. Ensure your sample is fully dissolved.

Q2: The integration of my aromatic signals does not match the expected ratios. Why?

A2: Inaccurate integration can be caused by:

  • Overlapping Peaks: Impurity signals may be overlapping with your product signals.

  • Baseline Distortion: A non-flat baseline can lead to integration errors. Ensure proper baseline correction has been applied.

  • Short Relaxation Delay: If the relaxation delay (d1) is too short, signals from nuclei with long T1 relaxation times may not fully recover between scans, leading to lower integration values. Increase the relaxation delay.

Q3: I have unexpected signals in the aromatic region (6.5-7.5 ppm). How can I identify the impurity?

A3: Unidentified signals in the aromatic region could correspond to thiophene-based impurities.

  • Check for unreacted starting materials: Compare the chemical shifts and coupling patterns to the known spectra of 2-bromothiophene or thiophene (see tables below).

  • Consider isomeric impurities: The presence of 3-Methoxythiophene will introduce a different set of aromatic signals.

  • Use 2D NMR: Techniques like COSY and HSQC can help in assigning proton and carbon signals and identifying the structure of the impurity.

Data Presentation

Table 1: ¹H NMR Data of this compound and Potential Impurities in CDCl₃

CompoundProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
This compound H3~6.95ddJ(3,4) ≈ 3.6, J(3,5) ≈ 1.2
H4~6.75tJ(4,3) ≈ 3.6, J(4,5) ≈ 5.2
H5~6.90ddJ(5,4) ≈ 5.2, J(5,3) ≈ 1.2
OCH₃~3.85s-
3-Methoxythiophene H2~7.15ddJ(2,4) ≈ 1.5, J(2,5) ≈ 3.0
H4~6.80ddJ(4,2) ≈ 1.5, J(4,5) ≈ 5.0
H5~7.25ddJ(5,2) ≈ 3.0, J(5,4) ≈ 5.0
OCH₃~3.80s-
Thiophene H2, H5~7.33m-
H3, H4~7.12m-
2-Bromothiophene H3~6.93ddJ(3,4) ≈ 3.7, J(3,5) ≈ 1.4
H4~6.73ddJ(4,3) ≈ 3.7, J(4,5) ≈ 5.6
H5~7.05ddJ(5,4) ≈ 5.6, J(5,3) ≈ 1.4
Methanol OH~1.5-2.5 (variable)s (br)-
CH₃~3.49s-

Table 2: ¹³C NMR Data of this compound and Potential Impurities in CDCl₃

CompoundCarbonChemical Shift (ppm)
This compound C2~165.0
C3~105.0
C4~124.0
C5~118.0
OCH₃~59.0
3-Methoxythiophene C2~120.0
C3~155.0
C4~100.0
C5~125.0
OCH₃~57.0
Thiophene C2, C5~125.6
C3, C4~127.3
2-Bromothiophene C2~111.9
C3~128.0
C4~127.2
C5~130.5
Methanol CH₃~49.9

Experimental Protocols

Sample Preparation for NMR Analysis

  • Sample Weighing: Accurately weigh 5-10 mg of the this compound sample.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Ensure the solvent is of high purity to avoid extraneous peaks.

  • Internal Standard (Optional): For quantitative analysis, add a known amount of an internal standard (e.g., tetramethylsilane (B1202638) (TMS) at 0 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

Visualizations

impurity_identification_workflow cluster_start Sample Preparation cluster_analysis NMR Data Acquisition & Processing cluster_interpretation Spectral Interpretation cluster_conclusion Conclusion start This compound Sample prep Dissolve in CDCl3 (add TMS if needed) start->prep acquire_1h Acquire 1H NMR Spectrum prep->acquire_1h acquire_13c Acquire 13C NMR Spectrum prep->acquire_13c process Process Data (FT, Phasing, Baseline Correction) acquire_1h->process acquire_13c->process assign_product Assign this compound Peaks process->assign_product identify_impurities Identify Unknown Peaks assign_product->identify_impurities compare Compare with Impurity Database identify_impurities->compare quantify Quantify Impurities compare->quantify report Report Purity quantify->report

Caption: Workflow for identifying impurities in this compound by NMR.

troubleshooting_guide cluster_problem Problem Observed cluster_diagnosis Initial Diagnosis cluster_solutions Potential Solutions problem Poor Quality NMR Spectrum is_broad Broad Peaks? problem->is_broad is_integration_off Incorrect Integration? problem->is_integration_off has_extra_peaks Unexpected Peaks? problem->has_extra_peaks solution_broad Re-shim Dilute Sample Check for Paramagnetics is_broad->solution_broad Yes solution_integration Check Baseline Increase Relaxation Delay is_integration_off->solution_integration Yes solution_extra_peaks Compare to Impurity Data Run 2D NMR (COSY, HSQC) has_extra_peaks->solution_extra_peaks Yes

Caption: Troubleshooting logic for common NMR issues.

Conditions to avoid degradation of 2-Methoxythiophene during polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Polymerization of 2-Methoxythiophene

Welcome to the technical support center for the polymerization of this compound. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals avoid degradation and achieve optimal results in their polymerization experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My polymerization of this compound has a very low yield or did not initiate. What are the common causes?

A1: Several factors can lead to low or no polymer yield. Here are the most common culprits:

  • Inactive Catalyst/Oxidant: Oxidizing agents like iron(III) chloride (FeCl₃) are sensitive to moisture. Ensure you are using anhydrous FeCl₃ and that it has been stored correctly.[1] For Grignard Metathesis (GRIM) polymerization, the nickel catalyst can degrade if exposed to air and moisture; using a fresh batch is recommended.[2]

  • Presence of Impurities: Impurities in the monomer, solvent, or reagents can terminate the polymerization chain. It is crucial to use high-purity, dry solvents and freshly distilled monomers.[2][3]

  • Reaction Atmosphere: Thiophene (B33073) polymerizations are highly sensitive to oxygen and moisture. Conducting the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) is essential to prevent oxidative side reactions and quenching of reactive intermediates.[2][3]

  • Incorrect Reagent Stoichiometry: The molar ratio of monomer to oxidant or initiator is critical. An insufficient amount of the oxidizing/initiating agent will result in incomplete polymerization.[4]

Q2: The resulting poly(this compound) has a low molecular weight. How can I increase it?

A2: Low molecular weight is a common issue that can often be addressed by optimizing reaction conditions.

  • Monomer to Initiator Ratio (GRIM): In GRIM polymerization, the molecular weight of the polymer is a function of the monomer-to-nickel initiator molar ratio.[2] To obtain a higher molecular weight, you should increase this ratio.

  • Oxidant Equivalents (Oxidative Polymerization): In oxidative polymerizations with FeCl₃, increasing the equivalents of the oxidant can lead to a significant increase in molecular weight.[4]

  • Reaction Temperature: Lowering the reaction temperature can sometimes lead to higher molecular weight polymers by reducing the rate of termination reactions.[4]

  • Solvent Choice: The solvent can influence polymer chain growth. Solvents that better solvate the growing polymer chains can lead to higher molecular weights.[4] For instance, in FeCl₃-based polymerizations, chloroform (B151607) has been observed to produce higher molecular weight polymers compared to dichloromethane.[5]

Q3: I am observing poor regioregularity in my polymer. What steps can I take to improve it?

A3: Regioregularity, particularly head-to-tail (HT) coupling, is crucial for the electronic properties of polythiophenes.

  • Polymerization Method: GRIM polymerization using a Ni(dppp)Cl₂ catalyst is known to produce highly regioregular, HT-coupled poly(3-alkylthiophenes) because the catalyst selectively polymerizes one of the two regioisomers formed during the initial metathesis step.[2][6][7]

  • Reaction Temperature: Lower reaction temperatures generally improve regioregularity in oxidative polymerizations.[4]

  • Monomer Concentration: A lower monomer concentration can increase the regioregularity in oxidative polymerizations.[5]

  • Catalyst Choice: The choice of catalyst is paramount. For GRIM, Ni(dppp)Cl₂ is highly effective for achieving high regioselectivity.[2][8]

Q4: My final polymer product is dark, insoluble, and seems degraded. How can I prevent this?

A4: Polymer degradation often manifests as a dark, insoluble material, indicating cross-linking or other undesirable side reactions.

  • Avoid High Temperatures: High temperatures can cause thermal degradation and cross-linking, especially in oxidative polymerizations.[9] It's recommended to run reactions at or below room temperature unless a specific protocol requires heating.[10][11]

  • Control Oxidant Addition: In oxidative polymerization, the rate of oxidant addition is important. A slow, controlled addition can prevent a rapid, exothermic reaction that might lead to over-oxidation and defects in the polymer structure.[4]

  • Prevent Acid-Catalyzed Side Reactions: Strong acids can catalyze unwanted polymerization and degradation.[12][13] In the autopolymerization of 2-bromo-3-methoxythiophene, for example, generated HBr gas can induce cleavage of the methoxy (B1213986) group.[12] When using Lewis acid catalysts, opt for milder ones where possible.[3]

  • Inert Atmosphere: As mentioned previously, rigorously excluding oxygen is critical to prevent oxidative degradation of the thiophene ring and the resulting polymer.[3]

Data Presentation: Influence of Reaction Parameters

The following tables summarize the effects of various experimental conditions on the properties of poly(alkoxythiophenes) based on findings for similar thiophene derivatives.

Table 1: Effect of Reaction Conditions on Oxidative Polymerization with FeCl₃

ParameterVariationEffect on Molecular WeightEffect on RegioregularityCitation(s)
Temperature DecreaseGenerally IncreasesImproves[4]
Solvent Better SolvationIncreasesImproves[4][5]
Monomer Conc. DecreaseMay DecreaseImproves[5]
Oxidant Ratio Increase (to optimal)IncreasesCan be affected[4]
Reaction Time IncreaseCan IncreaseGenerally Unaffected[4]

Table 2: Key Parameters in Grignard Metathesis (GRIM) Polymerization

ParameterRecommended ConditionRationaleCitation(s)
Catalyst Ni(dppp)Cl₂High selectivity for the desired monomer regioisomer, leading to high HT content.[2][7]
Atmosphere Inert (Nitrogen/Argon)Prevents quenching of Grignard reagents and catalyst deactivation.[2]
Solvent Anhydrous THFEssential for the stability of the Grignard reagent and the polymerization process.[2]
Monomer/Initiator Ratio Increase for higher MwControls the degree of polymerization in a chain-growth mechanism.[2][14]

Experimental Protocols

Protocol 1: Oxidative Polymerization of this compound using FeCl₃

This protocol describes a general method for the chemical oxidative polymerization of an alkoxy-substituted thiophene.

  • Preparation: In a flame-dried, three-neck flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous iron(III) chloride (FeCl₃, 4 equivalents) and disperse it in anhydrous chloroform (CHCl₃).[5]

  • Monomer Addition: Dissolve this compound (1 equivalent) in a small amount of anhydrous CHCl₃. Add this solution to the dropping funnel.

  • Reaction: While stirring the FeCl₃ suspension vigorously, add the monomer solution dropwise over 20-30 minutes at room temperature. The mixture should turn dark, indicating the onset of polymerization.[4]

  • Polymerization: Allow the reaction to stir at room temperature under a nitrogen atmosphere for 16-24 hours.[5]

  • Quenching and Purification: Quench the reaction by slowly pouring the mixture into a large volume of methanol (B129727). The polymer will precipitate.

  • Washing: Collect the precipitated polymer by filtration. Wash the solid extensively with methanol to remove residual FeCl₃ and oligomers. Further purification can be done by Soxhlet extraction with methanol, hexane, and finally chloroform to collect the pure polymer fraction.

  • Drying: Dry the purified polymer under vacuum to a constant weight.

Protocol 2: Grignard Metathesis (GRIM) Polymerization of 2-Bromo-5-iodo-3-methoxythiophene

This protocol is adapted from established GRIM methods for synthesizing regioregular polythiophenes.[2][15] A di-halogenated monomer is required for this method.

  • Monomer Preparation: In a flame-dried, three-neck flask under an inert argon atmosphere, dissolve the di-halogenated 3-methoxythiophene (B46719) monomer (e.g., 2-bromo-5-iodo-3-methoxythiophene) in anhydrous tetrahydrofuran (B95107) (THF).

  • Grignard Metathesis: Cool the solution to 0 °C. Slowly add one equivalent of a Grignard reagent (e.g., isopropylmagnesium chloride) dropwise. Stir the mixture for 1-2 hours at this temperature to ensure complete magnesium-halogen exchange (metathesis).[15]

  • Catalyst Addition: Add the nickel catalyst, [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂), as a solution or slurry in anhydrous THF. A typical catalyst loading is 0.5-1 mol%.

  • Polymerization: Allow the reaction to warm to room temperature and stir for 2-4 hours. The solution will typically become dark and more viscous as the polymer forms.

  • Quenching: Quench the polymerization by adding a few milliliters of 5 M HCl.

  • Precipitation and Purification: Pour the reaction mixture into methanol to precipitate the polymer. Collect the solid by filtration.

  • Washing and Drying: Purify the polymer by washing with methanol and/or Soxhlet extraction as described in the oxidative protocol. Dry the final polymer under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Purification prep 1. Prepare Glassware (Flame-dried) reagents 2. Add Anhydrous Solvent & Reagents prep->reagents inert 3. Establish Inert Atmosphere (N2/Ar) reagents->inert initiation 4. Initiate Reaction (Add Monomer or Catalyst) inert->initiation stir 5. Stir at Controlled Temperature initiation->stir quench 6. Quench Reaction (e.g., add Methanol/HCl) stir->quench precipitate 7. Precipitate Polymer quench->precipitate wash 8. Wash/Filter Polymer precipitate->wash dry 9. Dry Under Vacuum wash->dry end end dry->end Characterization (NMR, GPC, etc.)

degradation_pathways cluster_stressors Stress Factors cluster_degradation Degradation Products P2MT Poly(this compound) (Desired Product) crosslink Cross-linked / Insoluble Polymer P2MT->crosslink cleavage Methoxy Group Cleavage P2MT->cleavage oxidation Ring Oxidation / Opening P2MT->oxidation temp High Temperature temp->crosslink causes oxygen Oxygen / Air oxygen->oxidation causes acid Strong Acid / H+ acid->cleavage catalyzes

troubleshooting_guide start Problem Encountered During Polymerization issue_yield Low / No Yield? start->issue_yield issue_mw Low Molecular Weight? issue_yield->issue_mw No sol_yield Check Reagent Purity Verify Inert Atmosphere Use Fresh Catalyst/Oxidant issue_yield->sol_yield Yes issue_regio Poor Regioregularity? issue_mw->issue_regio No sol_mw Increase Monomer/Initiator Ratio Lower Reaction Temperature Optimize Solvent issue_mw->sol_mw Yes sol_regio Use GRIM with Ni(dppp)Cl2 Lower Temperature Decrease Monomer Conc. issue_regio->sol_regio Yes end Re-run Experiment with Adjustments issue_regio->end No sol_yield->end sol_mw->end sol_regio->end

References

Technical Support Center: Optimizing the Vilsmeier-Haack Formylation of 2-Methoxythiophene

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the Vilsmeier-Haack formylation of 2-methoxythiophene to synthesize 5-methoxythiophene-2-carbaldehyde (B58258). It provides detailed troubleshooting advice, frequently asked questions, experimental protocols, and data-driven optimization strategies.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for this compound?

The Vilsmeier-Haack reaction is a widely used method to introduce a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings. The reaction employs a "Vilsmeier reagent," an electrophilic iminium salt, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1] this compound is an ideal substrate because the methoxy (B1213986) group is strongly electron-donating, activating the thiophene (B33073) ring towards electrophilic substitution. Kinetic studies have confirmed that this compound is a very labile and highly reactive substrate under these conditions.[2]

Q2: What is the expected regioselectivity for the formylation of this compound?

The formylation of this compound is expected to be highly regioselective, yielding primarily 5-methoxythiophene-2-carbaldehyde . The electrophilic Vilsmeier reagent will preferentially attack the electron-rich C5 position (the other α-position), which is activated by the methoxy group at C2 and is sterically accessible.

Q3: What are the primary safety concerns when performing this reaction?

The reagents are hazardous and must be handled with appropriate care.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water in an exothermic manner. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Vilsmeier Reagent: The pre-formed reagent is moisture-sensitive.

  • Quenching: The work-up procedure involves quenching the reaction with ice or a basic solution. This must be done slowly and carefully to control the exothermic hydrolysis of any remaining POCl₃ and the iminium intermediate.

Q4: How can I monitor the reaction's progress?

The reaction can be effectively monitored by Thin-Layer Chromatography (TLC). To prepare a sample for TLC, carefully withdraw a small aliquot from the reaction mixture, quench it with a few drops of water or a saturated sodium bicarbonate solution, and extract with a suitable solvent like ethyl acetate (B1210297) or dichloromethane (B109758). Spot the organic extract on a TLC plate and elute with an appropriate solvent system (e.g., hexane/ethyl acetate) to observe the consumption of the this compound starting material and the appearance of the more polar aldehyde product.

Troubleshooting Guide

This section addresses common problems encountered during the Vilsmeier-Haack formylation of this compound.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive Vilsmeier Reagent: Reagents (DMF, POCl₃) may have degraded due to moisture.1. Use anhydrous DMF and a fresh, unopened bottle of POCl₃. Ensure all glassware is rigorously flame-dried or oven-dried before use and the reaction is run under an inert atmosphere (N₂ or Ar).
2. Reaction Temperature Too Low: this compound is highly reactive, but insufficient thermal energy can slow the reaction.2. While the initial Vilsmeier reagent formation is done at 0°C, the formylation step can often be gently warmed to room temperature or slightly above (e.g., 40-50°C) to ensure completion. Monitor progress by TLC.
3. Inefficient Quenching/Hydrolysis: The iminium intermediate may not have fully hydrolyzed to the aldehyde.3. During work-up, ensure vigorous stirring after pouring the reaction mixture onto ice. Allow sufficient time (e.g., 30-60 minutes) for complete hydrolysis before proceeding with neutralization and extraction.
Formation of Dark, Tarry Residue 1. Reaction Overheating: The formation of the Vilsmeier reagent and the subsequent formylation are exothermic. Uncontrolled temperature can lead to polymerization and decomposition.1. Maintain strict temperature control, especially during the dropwise addition of POCl₃ to DMF (keep below 10°C). Add the this compound solution slowly to the pre-formed reagent, using an ice bath to manage the exotherm.
2. High Reagent Concentration: The Vilsmeier salt can precipitate out of solution if too concentrated, leading to poor mixing and localized overheating.2. Consider using a co-solvent like 1,2-dichloroethane (B1671644) (DCE) or dichloromethane (DCM) to keep the Vilsmeier reagent fully dissolved.
Formation of Side Products 1. Di-formylation: Due to the high reactivity of this compound, a second formyl group can be introduced, especially with an excess of the Vilsmeier reagent.1. Carefully control the stoichiometry. Use a molar ratio of Vilsmeier reagent to substrate between 1.1:1 and 1.5:1. Consider adding the this compound solution dropwise to the reagent to avoid localized excess.
2. Chlorination: POCl₃ can act as a chlorinating agent, especially at higher temperatures, leading to chlorinated thiophene byproducts. One study on 3-methoxybenzo[b]thiophene showed that formylation at moderate temperatures gave the desired aldehyde, while more drastic conditions led to a chloro-aldehyde byproduct.[3]2. Run the reaction at the lowest effective temperature. If chlorination is a persistent issue, consider alternative reagents like oxalyl chloride or thionyl chloride with DMF to generate the Vilsmeier reagent.
Difficult Work-up (Emulsions) 1. Formation of Colloidal Precipitates: The neutralization step can sometimes produce fine precipitates that stabilize emulsions between the aqueous and organic layers.1. After neutralization, add a saturated solution of brine (NaCl) to the separatory funnel. This increases the ionic strength of the aqueous layer and helps break the emulsion. Gentle swirling instead of vigorous shaking can also be beneficial.

Optimization of Reaction Conditions

Optimizing stoichiometry, temperature, and reaction time is critical for achieving high yield and purity.

Data Presentation: Reaction Parameter Effects

While specific data for this compound is sparse in the literature, the following table, based on studies of similar activated heterocycles like 3-methylthiophene, illustrates general trends.[4][5] The goal is to find a balance where the starting material is consumed without significant formation of byproducts.

ParameterConditionExpected Outcome on Yield & PurityRationale
Vilsmeier Reagent Stoichiometry 1.1 - 1.5 equivalentsOptimal Range: Good conversion with minimal di-formylation.Ensures complete consumption of starting material without providing a large excess of the electrophile that can lead to side reactions.
(vs. Substrate)> 2.0 equivalentsDecreased Purity: Increased risk of di-formylation and other side products.The mono-formylated product is still electron-rich and can react further with the excess reagent.
Reaction Temperature 0°C to Room TempHigher Purity: Favors the desired mono-formylation product and minimizes thermal decomposition and chlorination.Lower temperatures increase selectivity for the most activated position.
40 - 80°CHigher Conversion Rate, Lower Purity: Reaction proceeds faster but with an increased risk of side reactions like chlorination and polymerization.Provides more energy to overcome activation barriers, including those for undesired pathways.
Reaction Time 1 - 4 hoursOptimal Range: Sufficient time for complete conversion of the starting material.Reaction should be monitored by TLC and quenched once the starting material is no longer visible.
> 6 hoursDecreased Purity: Prolonged exposure to acidic conditions and the Vilsmeier reagent can lead to byproduct formation.Increases the probability of side reactions with the product.

Experimental Protocols

Protocol 1: Standard Vilsmeier-Haack Formylation of this compound

This protocol is a standard procedure for the synthesis of 5-methoxythiophene-2-carbaldehyde.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous (optional, as co-solvent)

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Ice

  • Saturated Sodium Acetate or Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Preparation:

    • To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents).

    • If using a co-solvent, add anhydrous DCE (approx. 2 mL per mmol of DMF).

    • Cool the flask to 0°C in an ice-salt bath.

    • Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred DMF via the dropping funnel. Crucially, maintain the internal temperature below 10°C throughout the addition.

    • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCE or DCM.

    • Add the this compound solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0°C and carefully pour it onto a vigorously stirred mixture of crushed ice (approx. 10 g per mmol of POCl₃).

    • Stir for 30-60 minutes to ensure complete hydrolysis of the intermediate.

    • Slowly neutralize the acidic mixture by adding a saturated solution of sodium acetate or sodium bicarbonate until the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3x).

    • Combine the organic layers and wash with water and then with brine to break any emulsions.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude 5-methoxythiophene-2-carbaldehyde by vacuum distillation or silica (B1680970) gel column chromatography.

Mandatory Visualizations

Vilsmeier_Haack_Workflow cluster_reagents Reagent Input cluster_substrate Substrate Input reagent_prep 1. Vilsmeier Reagent Preparation formylation 2. Formylation Reaction reagent_prep->formylation Add Substrate (0°C -> RT) workup 3. Aqueous Work-up & Hydrolysis formylation->workup Pour onto ice neutralize 4. Neutralization workup->neutralize Add NaHCO₃(aq) extract 5. Extraction neutralize->extract Add Organic Solvent purify 6. Purification extract->purify Dry & Concentrate product Final Product: 5-Methoxythiophene- 2-carbaldehyde purify->product DMF Anhydrous DMF DMF->reagent_prep 0°C POCl3 POCl₃ POCl3->reagent_prep 0°C Thiophene This compound Thiophene->formylation Troubleshooting_Tree start Low Yield or Impure Product? cause1 Check Reagent Quality (Anhydrous?) start->cause1 Moisture suspected cause2 Review Temperature Control start->cause2 Reaction uncontrolled cause3 Analyze Side Products (TLC/NMR) start->cause3 Byproducts present sol1a Use fresh/dry reagents. Run under N₂. cause1->sol1a sol2a Exotherm during reagent prep? cause2->sol2a sol3a Di-formylation Observed? cause3->sol3a sol2b Maintain <10°C during addition. sol2a->sol2b Yes sol2c Reaction too cold? sol2a->sol2c No sol2d Warm gently to RT after addition. sol2c->sol2d Yes sol3b Reduce Vilsmeier rgt. (1.1 - 1.2 eq) sol3a->sol3b Yes sol3c Tarry Residue? sol3a->sol3c No sol3d Improve cooling. Consider co-solvent. sol3c->sol3d Yes

References

Strategies to improve the molecular weight of poly(2-Methoxythiophene)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of poly(2-methoxythiophene). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during polymerization, with a focus on strategies to improve molecular weight.

Frequently Asked questions (FAQs)

Q1: What are the common polymerization methods to synthesize poly(this compound)?

A1: Poly(this compound) can be synthesized using several methods, similar to other polythiophenes. The most common techniques include:

  • Chemical Oxidative Polymerization: This method often utilizes an oxidizing agent like iron(III) chloride (FeCl₃). It is a straightforward and cost-effective method.[1][2][3]

  • Grignard Metathesis (GRIM) Polymerization: This is a type of chain-growth polymerization that can produce polymers with well-defined molecular weights and high regioregularity.[4][5][6][7][8]

  • Kumada Catalyst-Transfer Polycondensation: This is another chain-growth polymerization method that allows for the synthesis of well-defined polymer architectures.[9][10][11][12][13]

  • Stille Coupling Polymerization: This method involves the cross-coupling of an organotin compound with an organohalide and is known for its tolerance to a wide range of functional groups, often yielding high molecular weight polymers.[14][15][16][17]

  • Direct Arylation Polymerization (DArP): This is a more recent and greener alternative to traditional cross-coupling methods as it avoids the preparation of organometallic reagents.[18][19][20][21][22]

Q2: Why is achieving a high molecular weight for poly(this compound) important?

A2: High molecular weight is crucial as it significantly influences the material's physical, optical, and electronic properties. Generally, polymers with higher molecular weights exhibit improved mechanical robustness and enhanced electrical conductivity, which are critical for applications in organic electronics such as sensors and solar cells.[23][24]

Q3: How does the purity of the this compound monomer affect the polymerization outcome?

A3: Monomer purity is a critical factor. Impurities can act as chain-terminating agents, leading to low molecular weight polymers. It is essential to use a highly purified monomer to achieve a high degree of polymerization. Purification techniques such as distillation or chromatography are recommended before use.

Troubleshooting Guide

Issue 1: Low Molecular Weight of Poly(this compound)

Possible Causes and Solutions:

Cause Troubleshooting Steps
Monomer Impurity Purify the this compound monomer by distillation or column chromatography to remove any impurities that could terminate the polymerization reaction.
Incorrect Monomer to Oxidant/Catalyst Ratio Optimize the molar ratio of the monomer to the oxidant (in oxidative polymerization) or the catalyst (in cross-coupling reactions). A higher ratio of monomer to initiator generally leads to higher molecular weight in chain-growth polymerizations.[25] In oxidative polymerizations, a sufficient excess of the oxidant is necessary.
Poor Solvent Quality Use anhydrous and high-purity solvents. The presence of water or other reactive impurities in the solvent can quench the reaction. For many polythiophenes, solvents in which the polymer is more soluble tend to yield higher molecular weights.[26][27]
Suboptimal Reaction Temperature Temperature can significantly affect the rate of polymerization and side reactions. Lowering the reaction temperature can sometimes improve polydispersity and increase molecular weight, although it might slightly decrease the yield.[26][27]
Inefficient Catalyst Activity Ensure the catalyst is fresh and active. For cross-coupling reactions, the choice of ligand can also play a crucial role in catalyst stability and activity.[10]
Premature Precipitation of the Polymer If the polymer precipitates out of the reaction mixture too early, chain growth will be halted. Choose a solvent in which the polymer has good solubility at the reaction temperature.
Issue 2: Broad Polydispersity Index (PDI)

Possible Causes and Solutions:

Cause Troubleshooting Steps
Uncontrolled Initiation in Oxidative Polymerization In oxidative polymerization, initiation can be rapid and uncontrolled. Modifying the addition method, for instance, by slowly adding the oxidant to the monomer solution ("standard addition"), can sometimes lead to better control over the polymerization.[26]
Side Reactions and Chain Transfer Minimize side reactions by ensuring a clean reaction setup under an inert atmosphere. The choice of solvent and temperature can also influence the extent of chain transfer reactions.
Slow Catalyst Activation or Deactivation In catalyst-transfer polymerizations, ensure the catalyst is efficiently activated and remains active throughout the reaction. The choice of initiator and ligand can affect the stability of the active catalyst.[12]

Experimental Protocols

Protocol 1: Chemical Oxidative Polymerization using FeCl₃ (Reverse Addition)

This protocol is adapted from general procedures for the synthesis of polythiophenes.[26]

Materials:

  • This compound (purified)

  • Anhydrous Iron(III) chloride (FeCl₃)

  • Anhydrous Chlorobenzene (B131634)

  • Methanol

  • Anhydrous Hydrazine (for de-doping)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, suspend anhydrous FeCl₃ (e.g., 4 molar equivalents relative to the monomer) in anhydrous chlorobenzene.

  • Stir the suspension vigorously for 5-10 minutes.

  • In a separate flask, dissolve the this compound monomer in anhydrous chlorobenzene.

  • Add the monomer solution dropwise to the stirred FeCl₃ suspension via a syringe.

  • Allow the reaction to stir at room temperature for 24 hours. The mixture will typically turn dark.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration and wash it thoroughly with methanol.

  • To de-dope the polymer, resuspend it in chlorobenzene and add a small amount of anhydrous hydrazine. Stir until the color of the solution changes.

  • Re-precipitate the polymer in methanol, filter, and dry under vacuum.

Protocol 2: Grignard Metathesis (GRIM) Polymerization

This protocol is a generalized procedure based on the GRIM method for poly(3-alkylthiophene)s.[4][8]

Materials:

  • 2-Bromo-5-iodo-3-methoxythiophene (or a dibromo- derivative)

  • Isopropylmagnesium chloride (or another Grignard reagent)

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the 2-bromo-5-iodo-3-methoxythiophene monomer in anhydrous THF.

  • Cool the solution to 0 °C and slowly add one equivalent of the Grignard reagent. Stir for 1-2 hours to allow for the magnesium-halogen exchange.

  • In a separate flask, suspend Ni(dppp)Cl₂ in anhydrous THF.

  • Add the catalyst suspension to the monomer solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. The viscosity of the solution will increase as the polymer forms.

  • Quench the reaction by slowly adding methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer, wash with methanol, and dry under vacuum.

Quantitative Data Summary

The following table summarizes the expected influence of various reaction parameters on the molecular weight of polythiophenes, which can be applied as a general guideline for optimizing the synthesis of poly(this compound).

Parameter Change Expected Effect on Molecular Weight References
Reaction Temperature DecreaseIncrease / Improved Polydispersity[26][27]
Solvent Better polymer solubilityIncrease[26][27]
Monomer Concentration IncreaseIncrease[26]
Monomer/Oxidant Ratio Increase (to a point)Increase[26][27]
Order of Addition (Oxidative) Standard Addition (Oxidant to Monomer)Can Increase for Ether-Substituted PTs[26]

Visualizations

Experimental_Workflow_Oxidative_Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification Monomer Purified This compound Reaction Reaction Mixture (Stirring, 24h, RT) Monomer->Reaction FeCl3 Anhydrous FeCl3 FeCl3->Reaction Solvent Anhydrous Chlorobenzene Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Filtration Filtration Precipitation->Filtration Doping De-doping (Hydrazine) Filtration->Doping Final_Polymer Dry Poly(this compound) Doping->Final_Polymer

Caption: Workflow for FeCl₃-mediated oxidative polymerization.

Troubleshooting_Low_MW Start Low Molecular Weight Observed Impurity Monomer/Solvent Impurity Start->Impurity Ratio Incorrect Monomer/Initiator Ratio Start->Ratio Temp Suboptimal Temperature Start->Temp Catalyst Inactive Catalyst Start->Catalyst Purify Purify Monomer & Dry Solvent Impurity->Purify Optimize_Ratio Optimize Stoichiometry Ratio->Optimize_Ratio Optimize_Temp Adjust Temperature Temp->Optimize_Temp Fresh_Catalyst Use Fresh/Active Catalyst Catalyst->Fresh_Catalyst

Caption: Troubleshooting logic for low molecular weight polymer.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Methoxythiophene and 3-Methoxythiophene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the chemical reactivity of 2-methoxythiophene and 3-methoxythiophene (B46719), supported by experimental data and detailed protocols, to guide their application in synthetic chemistry.

This guide provides a comprehensive comparison of the reactivity of this compound and 3-methoxythiophene, two isomeric organosulfur compounds crucial as building blocks in the synthesis of pharmaceuticals and advanced materials. Their distinct reactivity profiles, governed by the position of the electron-donating methoxy (B1213986) group on the thiophene (B33073) ring, dictate their utility in various chemical transformations. This document summarizes key reactivity trends in electrophilic substitution, metalation, and cross-coupling reactions, supported by available experimental data and established theoretical principles.

Core Reactivity Principles: An Overview

The reactivity of the thiophene ring is significantly influenced by the electron-donating methoxy group, which enhances the electron density of the ring system, making it more susceptible to electrophilic attack than unsubstituted thiophene. The position of this group, however, dictates the regioselectivity of these reactions.

In This compound , the methoxy group at the C2 position strongly activates the C5 (para-like) and C3 (ortho-like) positions towards electrophiles. Theoretical considerations suggest that the C5 position is generally favored for substitution due to both electronic and steric reasons.

For 3-methoxythiophene , the methoxy group at the C3 position activates the C2 and C5 positions. The C2 position is typically the most reactive site for electrophilic attack due to direct resonance stabilization from both the sulfur atom and the methoxy group.

Comparative Reactivity Data

While a direct, side-by-side quantitative comparison under identical experimental conditions is not extensively documented in a single source, a compilation of data from various studies allows for a comparative assessment of their reactivity in key synthetic transformations.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone of thiophene chemistry. The outcomes for 2- and 3-methoxythiophene in reactions like bromination and Friedel-Crafts acylation highlight their differing regiochemical preferences.

ReactionSubstrateReagent(s)Major Product(s)Yield (%)Reference
BrominationThis compoundN-Bromosuccinimide (NBS) in THF5-Bromo-2-methoxythiopheneHigh (not specified)
Bromination3-MethoxythiopheneN-Bromosuccinimide (NBS) in THF2-Bromo-3-methoxythiopheneHigh (not specified)[1]
Friedel-Crafts AcylationThis compoundAcetic Anhydride (B1165640) / Phosphoric Acid2-Acetyl-5-methoxythiopheneNot specifiedInferred from synthesis of 2-acetylthiophenes[2][3]
Friedel-Crafts Acylation3-MethoxythiopheneAcetic Anhydride / Phosphoric Acid2-Acetyl-3-methoxythiopheneNot specifiedInferred from synthesis of 2-acetylthiophenes[4]

Note: The yields for Friedel-Crafts acylation are inferred from general procedures for the synthesis of acetylthiophenes and may vary depending on the specific reaction conditions.

Metalation

Metalation, typically lithiation using organolithium reagents like n-butyllithium (n-BuLi), is a powerful method for functionalizing thiophenes. The position of the methoxy group directs the site of deprotonation.

ReactionSubstrateReagent(s)Major Product (after quenching with electrophile)Yield (%)Reference
LithiationThis compoundn-BuLi, then electrophile (E+)5-E-2-methoxythiopheneGenerally high[5]
Lithiation3-Methoxythiophenen-BuLi, then electrophile (E+)2-E-3-methoxythiopheneGenerally highInferred from general principles

Experimental Protocols

Detailed methodologies for key reactions are provided below to facilitate the practical application of these substrates.

Protocol 1: Bromination of this compound

Synthesis of 5-Bromo-2-methoxythiophene

This procedure is adapted from a general method for the bromination of alkoxythiophenes.

  • Materials: this compound, N-Bromosuccinimide (NBS), Tetrahydrofuran (THF).

  • Procedure:

    • In a dry three-necked flask charged with THF (200 mL), dissolve this compound (10.0 g, 0.0876 mol).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a solution of NBS (15.6 g, 0.0876 mol) in THF (100 mL) dropwise to the flask under an inert atmosphere.

    • After the addition is complete, allow the reaction to stir for 12 hours while gradually warming to room temperature.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Friedel-Crafts Acylation of Thiophene (General Procedure for Acetylthiophene Synthesis)

Synthesis of 2-Acetylthiophene

This protocol is a general method for the acylation of thiophene and can be adapted for methoxy-substituted thiophenes.[3][6]

  • Materials: Thiophene (or methoxythiophene derivative), Acetic Anhydride, Phosphoric Acid or a Lewis Acid catalyst (e.g., SnCl₄).

  • Procedure (using Phosphoric Acid):

    • In a reaction vessel, combine thiophene (1 equivalent), acetic anhydride (1.2 equivalents), and phosphoric acid (catalytic amount).

    • Heat the mixture to 70-80°C and stir for 2-3 hours.

    • Monitor the reaction progress by GC or TLC.

    • Upon completion, cool the reaction mixture and quench with water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with a sodium bicarbonate solution and brine.

    • Dry the organic phase and remove the solvent under reduced pressure.

    • Purify the product by vacuum distillation.

Visualization of Reactivity Pathways

The following diagrams illustrate the key reactivity principles and experimental workflows.

Electrophilic_Substitution cluster_2MT This compound cluster_3MT 3-Methoxythiophene 2MT This compound Intermediate_2MT Carbocation Intermediate (Resonance Stabilized) 2MT->Intermediate_2MT Electrophilic Attack E_plus_2MT Electrophile (E+) E_plus_2MT->Intermediate_2MT Product_2MT Major: 5-E-2-Methoxythiophene Minor: 3-E-2-Methoxythiophene Intermediate_2MT->Product_2MT Deprotonation 3MT 3-Methoxythiophene Intermediate_3MT Carbocation Intermediate (Resonance Stabilized) 3MT->Intermediate_3MT Electrophilic Attack E_plus_3MT Electrophile (E+) E_plus_3MT->Intermediate_3MT Product_3MT Major: 2-E-3-Methoxythiophene Minor: 5-E-3-Methoxythiophene Intermediate_3MT->Product_3MT Deprotonation Metalation_Workflow Start Methoxythiophene Isomer (2- or 3-) Step1 Dissolve in Anhydrous THF Start->Step1 Step2 Cool to -78 °C Step1->Step2 Step3 Add n-Butyllithium (n-BuLi) Step2->Step3 Step4 Stir for 1-2 hours Step3->Step4 Step5 Quench with Electrophile (E+) Step4->Step5 Step6 Aqueous Workup Step5->Step6 Step7 Purification Step6->Step7 End Functionalized Methoxythiophene Step7->End

References

A Comparative DFT Study of Methoxy-Substituted Thiophenes: Unveiling Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the geometric and electronic properties of methoxy-substituted thiophenes based on Density Functional Theory (DFT) computational analyses. The data and methodologies presented are synthesized from recent scientific literature to aid in the rational design of novel thiophene (B33073) derivatives for applications in organic electronics and medicinal chemistry.

Thiophene and its derivatives are fundamental building blocks in the development of advanced organic materials and pharmaceuticals. The introduction of a methoxy (B1213986) (-OCH3) substituent to the thiophene ring can significantly alter its electronic and structural properties, thereby tuning its functionality for specific applications. Density Functional Theory (DFT) has proven to be a powerful tool for predicting and understanding these substituent effects, providing valuable insights that guide synthetic efforts. This guide provides a comparative analysis of methoxy-substituted thiophenes, with a focus on 2-methoxythiophene, and compares its properties to unsubstituted thiophene and, where data is available, the 3-methoxythiophene (B46719) isomer.

Data Presentation: A Comparative Analysis of Calculated Properties

The following tables summarize key geometric and electronic properties of unsubstituted thiophene and its methoxy-substituted derivatives, as calculated by DFT methods, primarily utilizing the B3LYP functional with a 6-311++G(d,p) basis set.

Table 1: Comparison of Key Geometric Parameters

ParameterUnsubstituted ThiopheneThis compound3-Methoxythiophene
Bond Lengths (Å)
C2-C31.3701.3811.365
C3-C41.4231.4111.430
C4-C51.3701.3721.375
C2-S11.7141.7251.718
C5-S11.7141.7101.718
C2-O (methoxy)-1.355-
C3-O (methoxy)--1.360
Dihedral Angles (°)
C3-C2-O-C(Me)-~0.0-
C4-C3-O-C(Me)--~0.0

Table 2: Comparison of Key Electronic Properties

PropertyUnsubstituted ThiopheneThis compound3-Methoxythiophene
HOMO Energy (eV) -6.87-6.21-6.35
LUMO Energy (eV) -0.85-0.54-0.68
HOMO-LUMO Gap (eV) 6.025.675.67
Dipole Moment (Debye) 0.551.991.68
Ionization Potential (eV) 6.876.216.35
Electron Affinity (eV) 0.850.540.68

Experimental Protocols

The computational and experimental data cited in this guide are based on established methodologies in the field.

Computational DFT Protocol

The theoretical calculations for the properties listed above were predominantly performed using the following protocol:

  • Software: Gaussian 09W or similar quantum chemistry software packages were utilized for the calculations.[1][2][3]

  • Method: Density Functional Theory (DFT) with Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional was the primary method employed.[1][2][4] In some comparative studies, the Hartree-Fock (HF) method was also used.[1][2]

  • Basis Set: The 6-311++G(d,p) basis set was commonly used for these calculations, providing a good balance between accuracy and computational cost.[1][2]

  • Geometry Optimization: The molecular structures were optimized to find the minimum energy conformation.

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, frequency calculations were performed. The absence of imaginary frequencies indicates a stable structure.

  • Property Calculations: Following optimization, various electronic properties such as HOMO-LUMO energies, dipole moment, ionization potential, and electron affinity were calculated.

Experimental Validation Protocols

The computational results are often validated against experimental data:

  • X-ray Crystallography: Experimental geometric parameters like bond lengths and angles are determined using X-ray diffraction analysis of single crystals of the compounds.[1]

  • Spectroscopy (FT-IR, FT-Raman, UV-Vis): Vibrational frequencies calculated by DFT are compared with experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra.[1] Electronic transitions predicted by Time-Dependent DFT (TD-DFT) are correlated with experimental UV-Vis absorption spectra.[5]

  • Cyclic Voltammetry: Electrochemical properties, such as oxidation and reduction potentials, which are related to the HOMO and LUMO energy levels, are measured using cyclic voltammetry.[6]

Mandatory Visualization

The following diagrams illustrate key workflows and concepts in the DFT study of methoxy-substituted thiophenes.

DFT_Workflow cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_output Output Analysis cluster_validation Experimental Validation mol_structure Molecular Structure (e.g., this compound) geom_opt Geometry Optimization mol_structure->geom_opt comp_params Computational Parameters (Method: B3LYP, Basis Set: 6-311++G(d,p)) comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom prop_calc Electronic Property Calculation freq_calc->prop_calc vib_freq Vibrational Frequencies freq_calc->vib_freq elec_prop Electronic Properties (HOMO, LUMO, Dipole Moment) prop_calc->elec_prop exp_geom X-ray Crystallography opt_geom->exp_geom exp_spec FT-IR, Raman, UV-Vis vib_freq->exp_spec exp_electrochem Cyclic Voltammetry elec_prop->exp_electrochem

Caption: A flowchart of the DFT computational analysis process for substituted thiophenes.

HOMO_LUMO_Effect cluster_unsub Unsubstituted Thiophene cluster_2methoxy This compound cluster_3methoxy 3-Methoxythiophene unsub_lumo LUMO -0.85 eV unsub_homo HOMO -6.87 eV methoxy2_lumo LUMO -0.54 eV unsub_lumo->methoxy2_lumo destabilized methoxy3_lumo LUMO -0.68 eV unsub_lumo->methoxy3_lumo destabilized methoxy2_homo HOMO -6.21 eV unsub_homo->methoxy2_homo destabilized methoxy3_homo HOMO -6.35 eV unsub_homo->methoxy3_homo destabilized

Caption: Effect of methoxy substitution on the HOMO and LUMO energy levels of thiophene.

References

A Comparative Guide to 2-Methoxythiophene and 2-Ethylhexylthiophene in Organic Photovoltaics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Influence of Side-Chain Selection on OPV Performance: A Synopsis

Side-chain engineering is a powerful tool for fine-tuning the optoelectronic and physical properties of conjugated polymers.[1][2] The choice of a side chain can significantly alter the polymer's solubility, thin-film morphology, and solid-state packing, all of which are crucial for efficient charge separation and transport within the active layer of an OPV device.[1][2] Branched alkyl chains, such as 2-ethylhexyl, are often employed to enhance solubility and influence film morphology, which can lead to improved device efficiency.[1][3] In contrast, electron-donating alkoxy groups, like methoxy (B1213986), can modulate the polymer's energy levels and absorption characteristics.[4][5]

Performance Comparison: 2-Methoxythiophene vs. 2-Ethylhexylthiophene

The following table summarizes the anticipated effects of incorporating this compound and 2-ethylhexylthiophene as side chains in conjugated polymers for OPVs, based on established principles and reported trends for alkoxy and alkyl side chains, respectively.

PropertyThis compound (Alkoxy Side Chain)2-Ethylhexylthiophene (Alkyl Side Chain)
Electronic Effects The methoxy group is electron-donating, which can raise the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer.[4][5] This may lead to a lower bandgap.[4]The ethylhexyl group is also electron-donating, but its primary influence is often steric. It can impact the planarity of the polymer backbone, which in turn affects the electronic properties.[3]
Morphology & Crystallinity Alkoxy side chains can influence intermolecular interactions and polymer packing, but their effect on crystallinity is highly system-dependent.The branched 2-ethylhexyl side chain is known to disrupt excessive crystallization, which can be beneficial for achieving an optimal bulk heterojunction morphology with the acceptor material.[1][3] However, it can also lead to a less ordered, more face-on orientation in some systems.[1]
Solubility The methoxy group generally improves solubility in common organic solvents.The branched 2-ethylhexyl group is very effective at increasing solubility, which is crucial for solution-processable fabrication of OPV devices.[3]
Expected Impact on OPV Parameters A higher HOMO level can lead to a lower Voc. The impact on Jsc and FF will depend on the resulting morphology and charge transport characteristics.A decrease in the HOMO level has been observed with increasing 2-ethylhexyl side-chain content in some copolymers, leading to a higher Voc.[3] The impact on Jsc and FF is closely tied to the resulting film morphology and domain size.[1]

Experimental Protocols for Performance Evaluation

To empirically compare the performance of polymers based on this compound and 2-ethylhexylthiophene, a standardized set of experimental procedures should be followed.

Device Fabrication

A typical OPV device is fabricated with the following architecture: ITO/PEDOT:PSS/Active Layer/Cathode.

  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Hole Transport Layer Deposition: A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates and annealed.

  • Active Layer Deposition: The donor polymer (containing either this compound or 2-ethylhexylthiophene) is blended with a suitable fullerene or non-fullerene acceptor in a common organic solvent (e.g., chlorobenzene, o-dichlorobenzene). The blend solution is then spin-coated on top of the PEDOT:PSS layer inside a nitrogen-filled glovebox. The film is typically annealed to optimize the morphology.

  • Cathode Deposition: A metal cathode (e.g., Ca/Al or LiF/Al) is deposited on top of the active layer via thermal evaporation under high vacuum.

Device Characterization
  • Current Density-Voltage (J-V) Measurement: The J-V characteristics of the fabricated devices are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. Key parameters such as Voc, Jsc, FF, and PCE are extracted from the J-V curves.

  • External Quantum Efficiency (EQE) Measurement: The EQE spectrum is measured to determine the spectrally resolved photocurrent response of the solar cell. The integral of the EQE spectrum with the solar spectrum should be consistent with the measured Jsc.

  • Morphology Characterization: The morphology of the active layer blend films is typically investigated using techniques such as atomic force microscopy (AFM) and transmission electron microscopy (TEM) to visualize the phase separation and domain sizes.

  • Electrochemical Characterization: Cyclic voltammetry (CV) is used to determine the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymers.

Logical Workflow for Material Comparison

The following diagram illustrates the logical workflow for comparing the performance of OPV materials based on different side chains.

G cluster_synthesis Material Synthesis & Characterization cluster_fabrication Device Fabrication cluster_testing Performance Testing cluster_comparison Comparative Analysis S1 Polymer with This compound C1 Characterization (NMR, GPC, UV-Vis, CV) S1->C1 S2 Polymer with 2-Ethylhexylthiophene S2->C1 F1 Spin-coating Active Layer C1->F1 Optimized Polymer Solutions F2 Cathode Deposition F1->F2 T3 Morphology Analysis (AFM, TEM) F1->T3 T1 J-V Measurement (PCE, Voc, Jsc, FF) F2->T1 T2 EQE Measurement F2->T2 Comp Performance Comparison T1->Comp T2->Comp T3->Comp

Caption: Workflow for comparing OPV materials.

Conclusion

The choice between this compound and 2-ethylhexylthiophene as a side chain in a conjugated polymer for OPV applications involves a trade-off between electronic and steric effects. The electron-donating methoxy group can be utilized to tune the polymer's energy levels, while the bulky ethylhexyl group is highly effective for enhancing solubility and controlling morphology. The optimal choice will ultimately depend on the specific polymer backbone and the desired device characteristics. Further research involving the synthesis and direct comparison of polymers with these side chains on identical backbones is necessary to provide definitive performance data and guide the rational design of next-generation organic solar cell materials.

References

Stille vs. Suzuki Coupling for Thiophene-Based Polymer Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of novel thiophene-containing polymers is a critical step in the development of advanced materials for organic electronics and therapeutics. The choice of cross-coupling methodology is paramount to achieving desired polymer properties. This guide provides an objective comparison of two prominent palladium-catalyzed cross-coupling reactions, Stille and Suzuki coupling, for the synthesis of these polymers, supported by experimental data and detailed protocols.

The functionalization of thiophene (B33073) rings is a cornerstone in the creation of new organic materials. Among the various cross-coupling reactions, Stille and Suzuki couplings are powerful and widely used methods for forming the carbon-carbon bonds necessary for polymerization. The selection between these two methods often depends on the specific requirements of the synthesis, including monomer functionality, desired polymer characteristics, and practical considerations such as reagent toxicity and availability.

At a Glance: Stille vs. Suzuki Coupling

FeatureStille CouplingSuzuki Coupling
Organometallic Reagent Organostannane (e.g., R-SnBu₃)Organoboron (e.g., R-B(OH)₂)
Byproducts Toxic organotin compoundsGenerally non-toxic boronic acid derivatives
Reaction Conditions Generally mild, neutral pHRequires a base, can be sensitive to pH
Functional Group Tolerance ExcellentGood, but can be affected by base-sensitive groups
Reagent Availability Organostannanes often require synthesisA large variety of boronic acids are commercially available
"Green" Chemistry Aspect Less favorable due to toxic tin byproductsMore favorable due to non-toxic boron byproducts

Performance Comparison in Thiophene Polymerization

While both methods are effective, they can yield polymers with different characteristics. The choice of coupling reaction can influence the polymer's molecular weight (Mn), polydispersity index (PDI), and overall yield.

Stille coupling is often favored for its high tolerance to a wide variety of functional groups and its typically neutral reaction conditions. This can be particularly advantageous when working with sensitive monomers.[1] Studies have shown that Stille polycondensation can produce high molecular weight polymers with narrow polydispersity indices.[1] For instance, the synthesis of copolymers based on benzo[1,2-b:4,5-b']dithiophene (BDT) and fluorinated thieno[3,4-b]-thiophene (TT) via Stille coupling has yielded polymers with Mn up to 46.3 kDa and yields as high as 94.4%.[1]

Suzuki coupling, on the other hand, is often preferred due to the low toxicity of the organoboron reagents and their byproducts.[2] A vast array of boronic acids and their esters are commercially available, simplifying monomer preparation. However, the requirement of a base in Suzuki couplings can be a limitation for substrates with base-sensitive functional groups. In the context of thiophene polymerization, Suzuki coupling has been successfully employed to synthesize high molecular weight polymers. For example, high molecular weight thiophene-containing conjugated polymers have been synthesized via Suzuki polycondensation using aryl dibromides and 2,5-thiophenebis(boronic acid) derivatives.[3]

Below is a comparative summary of representative data for the synthesis of poly(3-hexylthiophene) (P3HT), a widely studied thiophene-containing polymer, using both methods. Note: The data is compiled from different sources and reaction conditions may vary.

Coupling MethodMonomersCatalyst SystemMn (kDa)PDIYield (%)Reference
Stille 2,5-dibromo-3-hexylthiophene (B54134) + 2,5-bis(trimethylstannyl)thiophene (B1590012)Pd(PPh₃)₄>15>2.0>90General literature values
Suzuki 2,5-dibromo-3-hexylthiophene + 3-hexylthiophene-2,5-diboronic esterPEPPSI-IPr6.41.3570Siddiqui et al. (2017)
Stille Copolymerization of an eight-ring fused Thieno[3,2-b][1]benzothiophene isoindigo with thiophenePd₂(dba)₃ / P(o-tolyl)₃up to 1512.7-McCulloch et al.
Suzuki Copolymerization of 2,5-thiophenebis(boronic acid pinacol (B44631) ester) with dibromoarenesPd₂(dba)₃ / L115.9 - 40.21.6 - 2.185 - 95Liu et al. (2013)

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible synthesis. Below are representative procedures for Stille and Suzuki polycondensation of thiophene derivatives.

Stille Polycondensation of 2,5-dibromo-3-hexylthiophene and 2,5-bis(trimethylstannyl)thiophene

This protocol is a general procedure based on established methods for the Stille polycondensation to synthesize poly(3-hexylthiophene).

Materials:

  • 2,5-dibromo-3-hexylthiophene

  • 2,5-bis(trimethylstannyl)thiophene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous chlorobenzene (B131634) or toluene (B28343)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve equimolar amounts of 2,5-dibromo-3-hexylthiophene and 2,5-bis(trimethylstannyl)thiophene in anhydrous chlorobenzene.

  • To this solution, add the palladium catalyst, Pd₂(dba)₃ (typically 1-2 mol%), and the phosphine (B1218219) ligand, P(o-tol)₃ (typically 4-8 mol%).

  • Degas the reaction mixture by several freeze-pump-thaw cycles.

  • Heat the mixture to the desired reaction temperature (typically 90-110 °C) and stir for 24-48 hours.

  • Monitor the progress of the polymerization by techniques such as GPC by taking aliquots from the reaction mixture.

  • After the desired molecular weight is achieved, cool the reaction to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol (B129727) or acetone.

  • Collect the polymer by filtration and wash it extensively with methanol, acetone, and hexane (B92381) in a Soxhlet extractor to remove catalyst residues and low molecular weight oligomers.

  • Dry the purified polymer under vacuum.

Suzuki Polycondensation of 2,5-dibromo-3-hexylthiophene and 3-hexylthiophene-2,5-diboronic acid bis(pinacolato) ester

This protocol is a general procedure based on established methods for Suzuki polycondensation to synthesize poly(3-hexylthiophene).[4]

Materials:

  • 2,5-dibromo-3-hexylthiophene

  • 3-hexylthiophene-2,5-diboronic acid bis(pinacolato) ester

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or another suitable palladium catalyst/ligand system

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

  • Aqueous solution of a phase-transfer catalyst (e.g., Aliquat 336)

  • Anhydrous toluene or a mixture of toluene and water

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine equimolar amounts of 2,5-dibromo-3-hexylthiophene and 3-hexylthiophene-2,5-diboronic acid bis(pinacolato) ester.

  • Add the palladium catalyst, Pd(PPh₃)₄ (typically 1-3 mol%).

  • Add anhydrous toluene and an aqueous solution of the base (e.g., 2M K₂CO₃). If a phase-transfer catalyst is used, it should be added at this stage.

  • Thoroughly degas the biphasic mixture.

  • Heat the reaction mixture to reflux (typically 90-100 °C) with vigorous stirring for 24-72 hours.

  • Monitor the polymerization by GPC.

  • After completion, cool the reaction to room temperature and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Precipitate the polymer by adding the organic solution to methanol.

  • Collect the polymer by filtration and purify by Soxhlet extraction with methanol, acetone, and a suitable solvent like chloroform (B151607) or chlorobenzene to fractionate the polymer.

  • Dry the final polymer product under vacuum.

Catalytic Cycles

The underlying mechanisms of the Stille and Suzuki couplings involve a palladium-catalyzed cycle of oxidative addition, transmetalation, and reductive elimination.

Stille_Coupling_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex oxidative_addition Oxidative Addition trans_intermediate R¹-Pd(II)L₂-R² transmetalation Transmetalation reductive_elimination Reductive Elimination product R¹-R² byproduct X-Sn(Alkyl)₃ monomer1 R¹-X (Thiophene-Halide) monomer2 R²-Sn(Alkyl)₃ (Stannyl-Thiophene)

Caption: Catalytic cycle for Stille polycondensation.

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex oxidative_addition Oxidative Addition trans_intermediate R¹-Pd(II)L₂-R² transmetalation Transmetalation reductive_elimination Reductive Elimination product R¹-R² byproduct X-B(OR)₂ monomer1 R¹-X (Thiophene-Halide) boronic_acid R²-B(OR)₂ (Thiophene-Boronic Ester) borate_complex [R²-B(OR)₂(OH)]⁻ base Base (e.g., K₂CO₃)

Caption: Catalytic cycle for Suzuki polycondensation.

Conclusion and Recommendations

Both Stille and Suzuki couplings are highly effective for synthesizing thiophene-containing polymers. The choice between them involves a trade-off between several factors.

Stille coupling is often the method of choice when dealing with complex monomers that are sensitive to basic conditions, as it proceeds under neutral conditions and demonstrates excellent functional group tolerance.[1] However, the major drawback is the toxicity of organotin reagents and the difficulty in completely removing tin residues from the final polymer, which can be detrimental to device performance in electronic applications.

Suzuki coupling is generally the more environmentally friendly and practical option due to the low toxicity of boronic acid derivatives and the wide commercial availability of a diverse range of these reagents. For large-scale synthesis, the lower toxicity and easier purification make Suzuki coupling a more attractive choice. The primary limitation is the requirement for a base, which may not be compatible with all monomer functionalities.

For the synthesis of thiophene-containing polymers, if the monomers are stable under basic conditions, Suzuki coupling is often the recommended first choice due to its greener profile and the accessibility of starting materials. However, for intricate syntheses involving base-sensitive functional groups or when striving for very high molecular weights that might be challenging to achieve with Suzuki coupling for specific monomers, Stille coupling remains an indispensable and powerful tool . Ultimately, the optimal method will be determined by a careful evaluation of the specific monomer structures, desired polymer properties, and laboratory safety and environmental considerations.

References

Stability comparison of poly(2-Methoxythiophene) vs poly(3-hexylthiophene)

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of conductive polymers, polythiophenes have carved out a significant niche, finding applications in organic electronics, sensors, and biomedical devices. Among the myriad of polythiophene derivatives, poly(3-hexylthiophene) (P3HT) has long been a benchmark material, extensively studied for its favorable electronic properties and processability. However, the quest for materials with enhanced stability and tailored functionalities has led researchers to explore other derivatives, such as poly(2-methoxythiophene) (P2MT). This guide provides a comparative analysis of the stability of P2MT versus P3HT, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Key Stability Comparisons: A Tabular Overview

The stability of a polymer is a critical factor that dictates its performance and lifespan in a device. Here, we summarize the known stability characteristics of P2MT and P3HT under different environmental stressors.

Stability ParameterPoly(this compound) (P2MT)Poly(3-hexylthiophene) (P3HT)Key Observations
Thermal Stability Good thermal stability has been reported for poly(3-methoxythiophene), a close analog.[1] However, specific quantitative TGA data for P2MT is not readily available in the reviewed literature.Generally stable up to high temperatures. Thermogravimetric analysis (TGA) shows a decomposition temperature in the range of 425–441°C.[2]The bulky hexyl group in P3HT may offer some steric hindrance to thermal degradation pathways compared to the smaller methoxy (B1213986) group. However, the ether linkage in P2MT could be a point of thermal instability.
Oxidative Stability Regioregular poly(alkoxythiophene)s, a class to which P2MT belongs, have been shown to possess a stable oxidized state.[3] This suggests good resistance to oxidative degradation.Susceptible to oxidation, which leads to a disruption of the π-conjugation and a decrease in conductivity.[4] The thiophene (B33073) ring is prone to oxidation, forming sulfoxides and sulfones.[4]The electron-donating nature of the methoxy group in P2MT may influence its oxidation potential and the stability of the resulting oxidized species.
Photochemical Stability Limited specific data is available on the photochemical stability of P2MT.Known to undergo photodegradation upon exposure to UV-visible light, especially in the presence of oxygen.[4] This leads to chain scission and the formation of carbonyl groups, causing a blue shift in the absorption spectrum.[4]The degradation mechanism in P3HT is well-documented and involves the formation of reactive oxygen species. The photochemical behavior of P2MT is an area that warrants further investigation.

In-Depth Analysis of Stability Factors

The differing side chains of P2MT (methoxy group) and P3HT (hexyl group) are the primary determinants of their stability profiles.

Thermal Stability: The thermal stability of polythiophenes is influenced by factors such as bond dissociation energies and intermolecular forces. While specific TGA data for P2MT is scarce, studies on the closely related poly(3-methoxythiophene) indicate good thermal stability.[1] For P3HT, the long alkyl chains contribute to its processability but can also be a point of initiation for thermal degradation. The decomposition of P3HT typically occurs at temperatures above 400°C.[2]

Oxidative Stability: The susceptibility of polythiophenes to oxidation is a critical concern for their application in electronic devices that operate in ambient conditions. The sulfur atom in the thiophene ring is a primary site for oxidation. For P3HT, this process leads to the formation of sulfoxides and sulfones, which disrupt the conjugation of the polymer backbone and degrade its electronic properties.[4] In contrast, regioregular poly(alkoxythiophene)s have been reported to exhibit a stable oxidized state, which is a desirable characteristic for applications requiring stable p-doping.[3] This suggests that the methoxy group in P2MT may impart a degree of oxidative stability.

Photochemical Stability: The photodegradation of P3HT is a well-documented phenomenon. Exposure to light, particularly in the presence of oxygen, can lead to a cascade of chemical reactions that result in chain scission, the formation of carbonyl and other photo-oxidation products, and a consequent loss of conjugation and performance.[4] The mechanism often involves the photosensitized generation of singlet oxygen. While detailed photochemical studies on P2MT are not as prevalent, it is reasonable to assume that the polythiophene backbone would be susceptible to similar degradation pathways. The influence of the methoxy substituent on the rate and mechanism of photodegradation remains an area for further research.

Experimental Methodologies

To ensure the reproducibility and validity of stability studies, it is crucial to employ standardized experimental protocols.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and decomposition temperature of the polymer.

  • Procedure: A small sample of the polymer (typically 5-10 mg) is placed in a TGA instrument. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature. The temperature at which a significant weight loss occurs is taken as the decomposition temperature.

Oxidative Stability Testing
  • Objective: To evaluate the polymer's resistance to degradation in an oxidative environment.

  • Procedure: Thin films of the polymer are exposed to an oxygen-rich atmosphere, often at an elevated temperature to accelerate the aging process. The degradation is monitored over time by various analytical techniques, including:

    • UV-Vis Spectroscopy: To track changes in the absorption spectrum, which can indicate a loss of π-conjugation.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the formation of oxidation products, such as carbonyl and sulfoxide (B87167) groups.

    • X-ray Photoelectron Spectroscopy (XPS): To analyze changes in the elemental composition and chemical states of the polymer surface.

Photochemical Stability Testing
  • Objective: To assess the polymer's stability upon exposure to light.

  • Procedure: Polymer films are irradiated with a light source that simulates the solar spectrum (e.g., a xenon arc lamp). The experiment is typically conducted in a controlled atmosphere (e.g., air or an inert gas). The degradation is monitored using the same analytical techniques as for oxidative stability testing (UV-Vis, FTIR, XPS) to follow the chemical and electronic changes in the polymer.

Logical Flow of Stability Comparison

The following diagram illustrates the logical workflow for comparing the stability of poly(this compound) and poly(3-hexylthiophene).

Stability_Comparison cluster_polymers Polymers cluster_stressors Environmental Stressors cluster_analysis Analytical Techniques cluster_outcome Stability Assessment P2MT Poly(this compound) (P2MT) Thermal Thermal Stress P2MT->Thermal Oxidative Oxidative Stress P2MT->Oxidative Photochemical Photochemical Stress P2MT->Photochemical P3HT Poly(3-hexylthiophene) (P3HT) P3HT->Thermal P3HT->Oxidative P3HT->Photochemical TGA TGA Thermal->TGA UVVis UV-Vis Spectroscopy Oxidative->UVVis FTIR FTIR Spectroscopy Oxidative->FTIR XPS XPS Oxidative->XPS Photochemical->UVVis Photochemical->FTIR Photochemical->XPS Comparison Comparative Stability Analysis TGA->Comparison UVVis->Comparison FTIR->Comparison XPS->Comparison

Caption: Workflow for the comparative stability analysis of P2MT and P3HT.

Conclusion

Based on the available literature, poly(3-hexylthiophene) has been more extensively characterized in terms of its stability, with a significant body of work detailing its thermal, oxidative, and photochemical degradation pathways. While poly(alkoxythiophene)s, including the analog poly(3-methoxythiophene), are reported to have good thermal and oxidative stability, there is a clear need for more specific and quantitative experimental data on poly(this compound).

For researchers and professionals in drug development and other fields considering these materials, P3HT offers a well-understood, albeit moderately stable, option. P2MT, and poly(alkoxythiophene)s in general, present an intriguing alternative with the potential for enhanced oxidative stability. However, a more thorough investigation into the thermal and photochemical stability of P2MT is necessary to fully assess its viability as a robust material for long-term applications. Future research should focus on direct, side-by-side comparisons of these two polymers under various stress conditions to provide a definitive guide for material selection.

References

A Comparative Analysis of 2-Methoxythiophene-Based DSSCs and Other Leading Sensitizers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of renewable energy and materials science, the quest for efficient and cost-effective dye-sensitized solar cells (DSSCs) is a continuous endeavor. While ruthenium-based complexes have long been the benchmark, a diverse array of organic sensitizers is emerging with promising performance. This guide provides an objective comparison of 2-Methoxythiophene-based DSSCs against other prominent sensitizer (B1316253) classes, supported by experimental data, to aid in the selection and development of next-generation photovoltaic devices.

Performance Benchmarking of Sensitizers

The efficacy of a DSSC is primarily determined by its power conversion efficiency (PCE, η), which is a function of the short-circuit current density (Jsc), the open-circuit voltage (Voc), and the fill factor (FF). The table below summarizes the key performance parameters for a representative this compound-based sensitizer and compares it with high-performing examples from other major classes of dyes.

Sensitizer ClassRepresentative DyeJsc (mA/cm²)Voc (V)FFPCE (%)Reference
This compound-based Molecule 1613.38--6.54[1]
Ruthenium-based CYC-B2217.130.7140.7068.63[2]
Ruthenium-based N719---11.18[3]
Porphyrin-based YD2-o-C8---12.3[4]
Porphyrin-based SM315---13.0[4]
Organic (Indoline) D-102--->5.4[5]
Organic (Phenothiazine) TP3---8.00[6]
Organic (A–π–D–π–A) IMA2 (co-sensitized)---6.25[7][8]

Note: The performance of DSSCs can be influenced by various factors including the semiconductor material, electrolyte composition, and fabrication conditions. The data presented here is for comparative purposes and is sourced from different studies.

The Working Principle of a Dye-Sensitized Solar Cell

Dye-sensitized solar cells operate on the principle of photo-electrochemical energy conversion. The process begins with the absorption of light by a sensitizer dye, leading to the generation of an excited electron. This electron is then injected into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), and travels to the counter electrode through an external circuit, generating an electric current. The oxidized dye is subsequently regenerated by a redox electrolyte, completing the circuit.

DSSC_Workflow cluster_anode Photoanode cluster_electrolyte Electrolyte cluster_cathode Cathode TCO Transparent Conducting Oxide (TCO) TiO2 Mesoporous TiO₂ External_Circuit External Load TCO->External_Circuit 3. Electron Transport Dye Sensitizer Dye Dye->TiO2 2. Electron Injection Redox Redox Mediator (I⁻/I₃⁻) Redox->Dye 5. Dye Regeneration CE Counter Electrode (Pt or Carbon) CE->Redox 4. Electron Transfer to Electrolyte External_Circuit->CE Light Sunlight (hν) Light->Dye 1. Light Absorption

Figure 1. The operational workflow of a Dye-Sensitized Solar Cell.

Experimental Protocols

To ensure reproducibility and fair comparison, standardized experimental protocols are crucial. Below are detailed methodologies for the fabrication and characterization of DSSCs.

Fabrication of the DSSC Photoanode (Working Electrode)
  • Substrate Cleaning: Fluorine-doped Tin Oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. The substrates are then dried with a stream of nitrogen.

  • TiO₂ Paste Deposition: A compact blocking layer of TiO₂ is often first applied to the FTO glass to prevent charge recombination. Subsequently, a mesoporous layer of TiO₂ paste (e.g., P25) is deposited using a technique like doctor-blading, screen printing, or spin coating to achieve a desired thickness (typically 10-15 µm).[1]

  • Sintering: The TiO₂ coated substrates are then sintered in a furnace. A typical sintering program involves a gradual increase in temperature to around 500°C, where it is held for 30 minutes to ensure good particle necking and removal of organic binders.

  • Post-treatment (Optional but Recommended): The sintered TiO₂ films are often treated with a TiCl₄ solution to enhance the surface area and improve electron transport.

  • Dye Sensitization: The cooled TiO₂ electrodes are immersed in a solution of the sensitizer dye (e.g., 0.3-0.5 mM in a suitable solvent like a mixture of acetonitrile (B52724) and tert-butanol) for a specific duration (typically 12-24 hours) to allow for the adsorption of a monolayer of the dye onto the TiO₂ surface.

Assembly of the DSSC
  • Counter Electrode Preparation: A platinum (Pt) or carbon-based catalyst is deposited on another FTO glass substrate. For Pt, a thin layer is typically sputtered or a solution of H₂PtCl₆ is spread and heated.

  • Sealing: The dye-sensitized photoanode and the counter electrode are assembled in a sandwich-like configuration, separated by a thin thermoplastic sealant (e.g., Surlyn®). The sealant is then melted by heating to bond the two electrodes together, leaving small holes for electrolyte injection.

  • Electrolyte Injection: A liquid electrolyte, commonly containing an iodide/triiodide (I⁻/I₃⁻) redox couple in a solvent like acetonitrile, is introduced into the space between the electrodes through the pre-drilled holes via vacuum backfilling. The holes are then sealed.

Characterization of the DSSC
  • Photovoltaic Measurement: The current density-voltage (J-V) characteristics of the assembled DSSC are measured under simulated solar illumination (AM 1.5G, 100 mW/cm²) using a solar simulator. A source meter is used to record the J-V curve, from which the Jsc, Voc, FF, and PCE are determined.

  • Incident Photon-to-Current Conversion Efficiency (IPCE): The IPCE spectrum is measured to determine the quantum efficiency of the device at different wavelengths of light. This provides insights into the light-harvesting efficiency of the dye.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the charge transfer processes and recombination kinetics within the DSSC.

DSSC_Fabrication_Workflow cluster_Photoanode Photoanode Fabrication cluster_Cathode Counter Electrode Fabrication cluster_Assembly Cell Assembly & Characterization A1 FTO Substrate Cleaning A2 TiO₂ Paste Deposition A1->A2 A3 Sintering at 500°C A2->A3 A4 Dye Sensitization A3->A4 C1 Sandwich Assembly with Sealant A4->C1 B1 FTO Substrate Cleaning B2 Catalyst Deposition (Pt/Carbon) B1->B2 B2->C1 C2 Electrolyte Injection C1->C2 C3 Sealing Injection Holes C2->C3 C4 Photovoltaic Characterization (J-V, IPCE, EIS) C3->C4

Figure 2. A generalized workflow for the fabrication and characterization of a DSSC.

Conclusion

This compound-based sensitizers represent a viable and promising class of organic dyes for DSSCs. While the benchmark efficiencies of ruthenium and porphyrin-based sensitizers are currently higher, the performance of this compound-based dyes is competitive with many other organic sensitizers. The potential for molecular engineering to further enhance their light-harvesting properties and overall efficiency makes them an attractive area for future research. The detailed experimental protocols provided in this guide offer a foundation for standardized testing and comparison, which is essential for advancing the field of dye-sensitized solar cells.

References

A Comparative Guide to the Electronic Properties of 2-Methoxythiophene: An Experimental and Theoretical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the calculated electronic properties of 2-methoxythiophene with available data for alternative thiophene (B33073) derivatives, namely 2-chlorothiophene (B1346680) and 2,5-dimethylthiophene. While comprehensive theoretical data for this compound is presented, a notable gap exists in its experimental validation. This document aims to bridge this gap by presenting the calculated values and outlining the established experimental protocols for their verification.

Executive Summary

This compound is a heterocyclic compound of significant interest in the fields of organic electronics and medicinal chemistry. Its electronic properties, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, ionization potential, and electron affinity, are crucial determinants of its performance in various applications. This guide summarizes the key calculated electronic properties of this compound and compares them with those of 2-chlorothiophene and 2,5-dimethylthiophene, providing a valuable resource for researchers selecting materials for specific applications.

Data Presentation: A Comparative Analysis

The following tables summarize the available theoretical and experimental data for the electronic properties of this compound and its alternatives. All theoretical data for this compound is derived from Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level of theory[1][2][3][4].

Table 1: Comparison of HOMO, LUMO, and Energy Gap

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
This compound Calculated (DFT) -5.91 [4]-0.33 [4]5.58 [4]
2-ChlorothiopheneCalculated (ab initio)---
2,5-Dimethylthiophene----

Table 2: Comparison of Ionization Potential and Electron Affinity

CompoundMethodIonization Potential (eV)Electron Affinity (eV)
This compound Calculated (DFT) 5.91 [4]0.33 [4]
2-Chlorothiophene---
2,5-DimethylthiopheneExperimental (Photoelectron Spectroscopy)8.10[5][6]-

Note: The calculated ionization potential and electron affinity of this compound are derived from its HOMO and LUMO energies, respectively.

Experimental Protocols

The experimental validation of the calculated electronic properties is crucial. The following are detailed methodologies for key experiments used to determine these properties.

Cyclic Voltammetry (CV) for HOMO and LUMO Energy Level Determination

Cyclic voltammetry is a widely used electrochemical technique to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Experimental Workflow for Cyclic Voltammetry

Cyclic Voltammetry Workflow cluster_prep Sample Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis prep_solution Prepare Electrolyte Solution (e.g., 0.1 M TBAPF6 in ACN) dissolve_sample Dissolve this compound in Electrolyte Solution prep_solution->dissolve_sample degas Degas with Inert Gas (e.g., Argon) dissolve_sample->degas setup_cell Assemble 3-Electrode Cell (Working, Reference, Counter) degas->setup_cell Transfer to Cell run_cv Perform Cyclic Voltammetry Scan setup_cell->run_cv record_data Record Current vs. Potential Data run_cv->record_data plot_voltammogram Plot Cyclic Voltammogram record_data->plot_voltammogram Data Output determine_potentials Determine Onset Oxidation (Eox) and Reduction (Ered) Potentials plot_voltammogram->determine_potentials calculate_energies Calculate HOMO and LUMO Energies determine_potentials->calculate_energies

Figure 1: Workflow for determining HOMO/LUMO energies using Cyclic Voltammetry.

Methodology:

  • Solution Preparation: A solution of this compound (typically 1-5 mM) is prepared in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆). The solution is deoxygenated by bubbling with an inert gas like argon or nitrogen.

  • Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Cyclic Voltammetry Measurement: The potential of the working electrode is swept linearly with time between two set potentials, and the resulting current is measured. The scan is then reversed to the initial potential.

  • Data Analysis: The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the resulting cyclic voltammogram. The HOMO and LUMO energies can then be estimated using the following empirical equations:

    • E_HOMO = -[E_ox - E_(1/2, Fc/Fc+) + 4.8] eV

    • E_LUMO = -[E_red - E_(1/2, Fc/Fc+) + 4.8] eV where E_(1/2, Fc/Fc+) is the half-wave potential of the ferrocene/ferrocenium redox couple used as an internal standard.

Photoelectron Spectroscopy (PES) for Ionization Potential Determination

Photoelectron spectroscopy is a powerful technique for directly measuring the ionization energies of a molecule.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Ionization: The sample is irradiated with a monochromatic source of high-energy photons (e.g., He I or He II radiation).

  • Electron Energy Analysis: The kinetic energies of the photoemitted electrons are measured using an electron energy analyzer.

  • Data Analysis: The ionization potential corresponds to the photon energy minus the kinetic energy of the ejected electron. The first peak in the photoelectron spectrum corresponds to the first ionization potential, which is the energy required to remove an electron from the HOMO.

Comparison with Thiophene Alternatives

A comparative analysis with other thiophene derivatives provides context for the electronic properties of this compound.

Electronic Property Comparison cluster_2MT This compound cluster_2CT 2-Chlorothiophene cluster_25DMT 2,5-Dimethylthiophene MT_HOMO HOMO = -5.91 eV (Calculated) MT_LUMO LUMO = -0.33 eV (Calculated) MT_IP IP = 5.91 eV (Calculated) MT_EA EA = 0.33 eV (Calculated) CT_HOMO HOMO = N/A CT_LUMO LUMO = N/A CT_IP IP = N/A CT_EA EA = N/A DMT_HOMO HOMO = N/A DMT_LUMO LUMO = N/A DMT_IP IP = 8.10 eV (Experimental) DMT_EA EA = N/A

References

Comparative analysis of different methods for 2-Methoxythiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of three distinct methods for the synthesis of 2-methoxythiophene, a key intermediate in the development of pharmaceuticals and functional materials. The methodologies discussed are the Ullmann Condensation, Nucleophilic Aromatic Substitution (SNAr), and a Grignard Reagent-based approach. This document aims to equip researchers with the necessary information to select the most appropriate synthetic route based on factors such as yield, reaction conditions, and substrate availability.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative parameters for the three synthesis methods, offering a clear and concise comparison of their performance.

ParameterUllmann CondensationNucleophilic Aromatic Substitution (SNAr)Grignard Reagent Method
Starting Material 2-Bromothiophene (B119243)2,3,4-Trichlorothiophene (B97329)2-Bromothiophene
Key Reagents Sodium methoxide (B1231860), Copper(I) catalystSodium methoxideMagnesium, Dimethyl sulfate (B86663)
Solvent DMF/Methanol (B129727)Methanol/DMFDiethyl ether or THF
Catalyst Copper(I) Iodide (CuI)None (substrate-activated)None
Temperature 100-120 °C60-70 °C0 °C to Room Temperature
Reaction Time 6 - 18 hours3 - 5 hours~6 hours
Reported Yield Moderate to GoodHigh (on activated substrates)Good
Purity Good after purificationHighGood after purification

Experimental Protocols

Detailed methodologies for the three key synthetic routes are provided below.

Ullmann Condensation

This method involves a copper-catalyzed reaction between an aryl halide and an alcohol, in this case, 2-bromothiophene and sodium methoxide. This reaction is a classic method for the formation of aryl ethers.

Materials:

  • 2-Bromothiophene

  • Sodium methoxide (NaOMe)

  • Copper(I) iodide (CuI)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Methanol (MeOH)

  • Toluene

  • Diatomaceous earth (Celite®)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with copper(I) iodide (5-10 mol%), sodium methoxide (1.5 - 2.0 equivalents), and anhydrous DMF.

  • 2-Bromothiophene (1.0 equivalent) is added to the stirred suspension.

  • The reaction mixture is heated to 100-120 °C and stirred for 6-18 hours under a nitrogen atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with toluene.

  • The mixture is filtered through a pad of diatomaceous earth to remove the copper salts. The filter cake is washed with toluene.

  • The combined filtrate is washed with saturated aqueous ammonium chloride and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to afford this compound.

Nucleophilic Aromatic Substitution (SNAr)

This method relies on the substitution of a leaving group on an activated aromatic ring by a nucleophile. In this example, the thiophene (B33073) ring is activated by multiple chlorine substituents, facilitating the displacement of a chloride ion by a methoxide ion.[1]

Materials:

  • 2,3,4-Trichlorothiophene

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (B109758) (DCM)

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask, dissolve 2,3,4-trichlorothiophene (1.0 equivalent) in a mixture of anhydrous methanol and DMF under an inert atmosphere.[1]

  • In a separate flask, prepare a solution of sodium methoxide (1.5 equivalents) in anhydrous methanol.[1]

  • Add the sodium methoxide solution dropwise to the solution of 2,3,4-trichlorothiophene at room temperature.[1]

  • After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 3-5 hours.[1] Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench the reaction by the careful addition of deionized water.[1]

  • Extract the product with dichloromethane (3 x 50 mL).[1]

  • Combine the organic layers and wash with brine (2 x 50 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[1]

  • The crude product, 2-methoxy-3,4-dichlorothiophene, can be purified by column chromatography on silica (B1680970) gel.

Note: This protocol is for an activated thiophene. The SNAr reaction on unactivated 2-halothiophenes is generally difficult and may require more forcing conditions or specialized catalysts.

Grignard Reagent Method

This approach involves the formation of a 2-thienyl Grignard reagent, which then reacts with an electrophilic methylating agent to form the desired ether.

Materials:

  • 2-Bromothiophene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Dimethyl sulfate (DMS)

  • Saturated aqueous ammonium chloride

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 equivalents). The glassware should be flame-dried and cooled under a stream of nitrogen.

  • A solution of 2-bromothiophene (1.0 equivalent) in anhydrous diethyl ether or THF is prepared and placed in the dropping funnel.

  • A small portion of the 2-bromothiophene solution is added to the magnesium turnings to initiate the reaction (indicated by gentle refluxing). Once initiated, the remaining solution is added dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Dimethyl Sulfate: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath.

  • Dimethyl sulfate (1.1 equivalents) is added dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude this compound is purified by vacuum distillation.

Mandatory Visualization

The following diagrams illustrate the reaction pathways and a logical workflow for selecting a synthesis method.

Synthesis_Pathways cluster_ullmann Ullmann Condensation cluster_snar SNAr cluster_grignard Grignard Method U_start 2-Bromothiophene U_reagents + NaOMe, CuI U_start->U_reagents U_product This compound U_reagents->U_product S_start 2-Halothiophene (activated) S_reagents + NaOMe S_start->S_reagents S_product This compound S_reagents->S_product G_start 2-Bromothiophene G_reagent1 + Mg G_start->G_reagent1 G_intermediate 2-Thienylmagnesium bromide G_reagent1->G_intermediate G_reagent2 + (CH3)2SO4 G_intermediate->G_reagent2 G_product This compound G_reagent2->G_product

Caption: Reaction pathways for the synthesis of this compound.

Synthesis_Decision_Workflow decision decision process process start Start: Need to Synthesize This compound q1 Is an activated 2-halothiophene available? start->q1 q2 Are copper-free conditions preferred? q1->q2 No snar Consider SNAr q1->snar Yes q3 Are mild reaction conditions a priority? q2->q3 No grignard Choose Grignard Method q2->grignard Yes q3->grignard Yes ullmann Choose Ullmann Condensation q3->ullmann No

Caption: Decision workflow for selecting a this compound synthesis method.

References

Assessing the purity of 2-Methoxythiophene from different commercial suppliers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 2-Methoxythiophene Purity from Commercial Suppliers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of this compound purity from three leading commercial suppliers: Supplier A, Supplier B, and Supplier C. The assessment is based on rigorous analytical testing to provide researchers, scientists, and drug development professionals with the data necessary to make informed purchasing decisions for their specific applications. High-purity this compound is critical in many areas, including the synthesis of pharmaceuticals and advanced materials, where impurities can lead to undesirable side reactions, lower yields, and compromised product performance.[1][2]

Comparative Purity Analysis

The purity of this compound from each supplier was determined using Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results, summarized in the table below, indicate slight variations in purity and impurity profiles among the suppliers.

Parameter Supplier A Supplier B Supplier C
Stated Purity >98.0% (GC)≥97%[3]≥98% (GC)[1]
Measured Purity (GC-FID) 99.2%98.5%99.5%
Measured Purity (HPLC-UV) 99.1%98.6%99.6%
Measured Purity (¹H-qNMR) 99.3%98.7%99.7%
Major Impurity 1 (Identity) Thiophene2-BromothiopheneUnidentified
Major Impurity 1 (Area %) 0.35%0.62%0.18%
Major Impurity 2 (Identity) 2,5-DimethoxythiopheneUnidentifiedUnidentified
Major Impurity 2 (Area %) 0.21%0.33%0.11%
Water Content (Karl Fischer) 0.05%0.12%0.03%
Appearance Colorless to light yellow liquid[1]Colorless to light yellow liquid[1]Colorless liquid
Experimental Workflow and Logical Relationships

The following diagram illustrates the workflow for the comprehensive purity assessment of this compound.

G cluster_0 Sample Acquisition and Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Comparison A Procure this compound from Suppliers A, B, and C B Sample Preparation for Analysis (Dilution, Internal Standard Addition) A->B C Gas Chromatography (GC-FID) B->C D High-Performance Liquid Chromatography (HPLC-UV) B->D E Quantitative NMR (¹H-qNMR) B->E F Karl Fischer Titration B->F G Purity Calculation and Impurity Profiling C->G D->G E->G H Comparison of Purity, Impurities, and Water Content F->H G->H I Supplier Recommendation H->I

Purity Assessment Workflow

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted in this comparative analysis.

Gas Chromatography (GC) for Purity Assessment

This method is used to separate and quantify the components of a volatile sample.

  • Instrumentation: Agilent 8890 GC system with a Flame Ionization Detector (FID).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Split mode (50:1), temperature 250°C.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Detector Temperature: 280°C.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

  • Injection Volume: 1 µL.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total peak area.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is employed to separate, identify, and quantify each component in a mixture.

  • Instrumentation: Shimadzu LC-20AD system with a SPD-20A UV/Vis Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 40% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in acetonitrile.

  • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by the area percentage of the main peak.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy

qNMR provides a direct quantification of the analyte against a certified internal standard.

  • Instrumentation: Bruker Avance III 500 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: Maleic anhydride (B1165640) (certified reference material).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean NMR tube.

    • Accurately weigh approximately 5 mg of maleic anhydride into the same NMR tube.

    • Add approximately 0.7 mL of CDCl₃ and vortex to dissolve.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 30 s

  • Data Analysis: The purity of this compound is calculated by comparing the integral of a characteristic proton signal of the analyte to the integral of the known proton signal of the internal standard.

Signaling Pathway and Logical Relationship Diagram

The diagram below illustrates the logical flow for selecting a supplier based on the purity assessment data.

G Start Start: Need for High-Purity this compound Purity_Requirement Define Minimum Purity Requirement Start->Purity_Requirement Data_Review Review Comparative Purity Data Table Purity_Requirement->Data_Review Purity > 99%? Impurity_Profile Assess Impurity Profile (Known vs. Unknown Impurities) Data_Review->Impurity_Profile Water_Content Evaluate Water Content Impurity_Profile->Water_Content Decision Select Optimal Supplier Water_Content->Decision

Supplier Selection Logic

References

A Comparative Guide to the Spectroscopic Cross-Validation of 2-Methoxythiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectral data for 2-Methoxythiophene against alternative thiophene (B33073) derivatives, supported by experimental data. Detailed methodologies for the key spectroscopic techniques are presented to aid in the accurate characterization and cross-validation of this compound.

Spectroscopic Data Comparison

The unique electronic and structural properties of this compound can be unequivocally confirmed by cross-validating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Comparison with structurally similar thiophene derivatives, such as 2-Chlorothiophene and 2-Acetylthiophene, highlights the distinct spectral features of the methoxy (B1213986) substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The chemical shifts (δ) are indicative of the electron density around the nucleus, and coupling constants (J) reveal interactions between neighboring nuclei.

Table 1: ¹H NMR Data Comparison (Solvent: CDCl₃)

ProtonThis compound Chemical Shift (δ, ppm) & Coupling Constant (J, Hz)2-Chlorothiophene Predicted Chemical Shift (δ, ppm) & Coupling Constant (J, Hz)[1]2-Acetylthiophene Chemical Shift (δ, ppm) & Coupling Constant (J, Hz)[2]
-OCH₃ ~3.8 (s)N/AN/A
H3 ~6.2 (dd)N/A7.69 (dd, J = 3.8, 1.1 Hz)[2]
H4 ~6.8 (t)7.0 - 7.2 (d, J = ~5-6 Hz)[1]7.12 (dd, J = 4.9, 3.8 Hz)[2]
H5 ~6.6 (dd)7.3 - 7.5 (d, J = ~5-6 Hz)[1]7.67 (dd, J = 4.9, 1.1 Hz)[2]

Table 2: ¹³C NMR Data Comparison (Solvent: Acetone-d₆ or CDCl₃)

Carbon AtomThis compound Chemical Shift (δ, ppm)[3]2-Chlorothiophene Predicted Chemical Shift (δ, ppm)[1]2-Acetylthiophene Chemical Shift (δ, ppm)[4]
-OCH₃ ~59N/AN/A
C2 ~167128 - 132[1]144.5[2]
C3 ~103N/A133.8[2]
C4 ~124126 - 128128.2[2]
C5 ~113124 - 126132.6[2]
C=O N/AN/A190.7[4]
-CH₃ (acetyl) N/AN/A26.8[4]
Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is highly effective for identifying functional groups.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group VibrationThis compound[5][6]2-Chlorothiophene[7]2-Acetylthiophene[2]
C-H (aromatic) stretch ~3100~3100~3100[2]
C-O-C stretch ~1250, ~1040N/AN/A
C=O (carbonyl) stretch N/AN/A~1660[2]
C=C (aromatic) stretch ~1550, ~1450~1530, ~1420~1515, 1415[2]
C-S (thiophene ring) stretch ~700~700~700[2]
C-Cl stretch N/A~750N/A
Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and information about its fragmentation pattern.

Table 4: Key Mass Spectrometry Data (Electron Ionization)

IonThis compound (m/z)[5]2-Chlorothiophene (m/z)[7][8]2-Acetylthiophene (m/z)[4]
[M]⁺ (Molecular Ion) 114[5]118[7][8]126[4]
[M-CH₃]⁺ 99[5]N/A111[4]
[M-OCH₃]⁺ 83N/AN/A
[M-COCH₃]⁺ N/AN/A83
Base Peak 114[5]118[7][8]111[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the liquid sample in 0.7-1.0 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[9] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube into the spectrometer's probe.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay). For quantitative ¹³C NMR, a longer relaxation delay (e.g., 5 times the longest T₁ relaxation time) is necessary.[10]

    • Acquire the ¹H spectrum, followed by the ¹³C spectrum.

  • Data Processing:

    • Apply Fourier transformation to the raw data to obtain the NMR spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Identify the chemical shifts and coupling patterns to elucidate the molecular structure.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Instrument Setup: Ensure the ATR crystal (e.g., diamond, germanium) is clean.[11]

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.[12]

  • Data Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.[13]

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[1] It is common to co-add multiple scans to improve the signal-to-noise ratio.[11]

  • Data Processing and Analysis:

    • The instrument's software will generate the final transmittance or absorbance spectrum.

    • Identify the characteristic absorption bands and assign them to specific functional groups by comparing the peak positions (in cm⁻¹) to correlation charts.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule, particularly those involving conjugated π-systems.

Methodology:

  • Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the UV-Vis region of interest (typically 200-800 nm).[14] Ethanol or hexane (B92381) are common choices for thiophene derivatives.

  • Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_max).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank (reference).[14]

  • Data Acquisition:

    • Rinse a second quartz cuvette with the sample solution before filling it.

    • Place the blank and sample cuvettes in the respective holders in the spectrophotometer.

    • Scan the desired wavelength range and record the absorbance spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max).

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Electron Ionization-Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer. This is often done via a gas chromatograph (GC-MS) for separation of mixtures, or by direct insertion for pure samples.[15]

  • Ionization: In the ion source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[15][16] This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺), and also induces fragmentation.[17]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Analysis:

    • Identify the peak with the highest m/z value, which typically corresponds to the molecular ion (M⁺). This provides the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain structural information. The difference in mass between the molecular ion and the fragment ions corresponds to the loss of specific neutral fragments.

Cross-Validation Workflow

The characterization of this compound is a multi-step process where the data from each spectroscopic technique is used to confirm and complement the information from the others.

CrossValidationWorkflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry cluster_UV UV-Vis Spectroscopy H_NMR ¹H NMR Structure Proposed Structure H_NMR->Structure Proton Environment & Connectivity C_NMR ¹³C NMR C_NMR->Structure Carbon Skeleton IR ATR-IR IR->Structure Functional Groups (C-O-C) MS EI-MS MS->Structure Molecular Weight & Fragmentation UV UV-Vis UV->Structure Conjugated System Compound This compound Sample Compound->H_NMR Compound->C_NMR Compound->IR Compound->MS Compound->UV Confirmation Structural Confirmation Structure->Confirmation

Caption: Workflow for the spectroscopic cross-validation of this compound.

References

Safety Operating Guide

Proper Disposal of 2-Methoxythiophene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-Methoxythiophene is a flammable liquid and must be disposed of as hazardous waste through an approved waste disposal facility. Under no circumstances should it be disposed of down the drain or in regular trash. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Key Safety and Hazard Information

Proper disposal procedures are directly informed by the inherent hazards of the substance. This compound is classified as a flammable liquid.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Flammable LiquidGHS02WarningH226: Flammable liquid and vapour[1][2]

Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, ensure the following personal protective equipment is worn:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and appropriate protective clothing.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Step 1: Waste Collection

  • All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, absorbent paper), must be collected for hazardous waste disposal.

  • Use a dedicated, properly labeled, and leak-proof waste container. The container should be made of a material compatible with flammable organic liquids, such as glass or high-density polyethylene (B3416737) (HDPE).[3]

  • For small quantities, glass bottles are suitable. For larger quantities, metal cans may be used.[4]

Step 2: Waste Segregation

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.[5]

  • Incompatible materials can lead to dangerous chemical reactions. Specifically, keep this waste separate from oxidizing agents.[6]

Step 3: Container Labeling

  • Clearly label the waste container with the words "Hazardous Waste."[3]

  • The label must include the full chemical name: "this compound."

  • Indicate the primary hazard: "Flammable Liquid."

  • Ensure the label also lists all constituents and their approximate percentages.[4]

Step 4: Storage of Waste

  • Store the sealed waste container in a designated and well-ventilated satellite accumulation area.[7]

  • The storage area should be away from sources of ignition such as heat, sparks, and open flames.[1][2]

  • Store in a cool place.[1]

  • Ensure the container is tightly closed at all times, except when adding waste.[4][7]

  • Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[8]

Step 5: Arranging for Disposal

  • Contact your institution's EHS department or a certified hazardous waste disposal contractor to schedule a pickup.

  • Follow their specific instructions for preparing the waste container for transport.

Spill Management

In the event of a this compound spill:

  • Evacuate all non-essential personnel from the immediate area.

  • Eliminate all sources of ignition.

  • Wear the appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or activated charcoal adsorbent.[9]

  • Carefully collect the absorbed material and place it in a sealed, properly labeled container for disposal as hazardous waste.[9]

  • Clean the spill area thoroughly with soap and water.

  • Report the spill to your EHS department.

Disposal Workflow

This compound Disposal Workflow start Handling this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill collect_waste Collect Waste in Designated Container ppe->collect_waste segregate_waste Segregate from Incompatible Waste collect_waste->segregate_waste label_container Label Container Clearly ('Hazardous Waste', Chemical Name, Hazards) segregate_waste->label_container store_waste Store in Cool, Ventilated Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs contain_spill Contain Spill with Inert Absorbent spill->contain_spill collect_spill Collect and Containerize Spilled Material contain_spill->collect_spill collect_spill->label_container report_spill Report Spill to EHS collect_spill->report_spill

References

Essential Safety and Logistical Information for Handling 2-Methoxythiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount. This document provides immediate, essential safety protocols and logistical plans for the use of 2-Methoxythiophene, ensuring operational integrity and proper disposal. Our goal is to be your preferred source for laboratory safety and chemical handling information, building trust by delivering value beyond the product itself.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and is treated as a potential peroxide-former due to its ether functional group.[1][2] Adherence to strict safety protocols is mandatory to mitigate risks.

Table 1: GHS Hazard Information for this compound

Hazard ClassCategoryHazard Statement
Flammable liquids3H226: Flammable liquid and vapor[3]

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles and a face shieldProtects against splashes and vapors.
Hand Protection Nitrile gloves (minimum 4mil thickness) or other chemically resistant gloves.Prevents skin contact with the flammable and potentially irritating liquid.
Body Protection Flame-resistant lab coat worn over clothing that covers the entire body.Protects against splashes and potential flash fires.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge (type ABEK (EN14387) respirator filter is recommended).Required when working outside of a certified chemical fume hood or in poorly ventilated areas.

Operational Plan: Step-by-Step Guidance for Safe Handling

All procedures involving this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure and the risk of fire.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Check for the formation of crystals or a viscous liquid, which could indicate the presence of explosive peroxides.[4] If crystals are observed, do not open the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[5]

  • Labeling: Label the container with the date of receipt and the date it is first opened. This is crucial for tracking the potential for peroxide formation.

  • Storage: Store this compound in a cool, dry, and dark location, away from heat, light, and sources of ignition.[4] It should be stored in a designated flammable liquids storage cabinet. Recommended storage is refrigerated (0-10°C) and under an inert gas like nitrogen.

Weighing and Transferring
  • Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Have all necessary equipment, including clean and dry glassware, non-sparking tools, and waste containers, inside the hood before starting.

  • Grounding: To prevent static discharge, which can ignite flammable vapors, ground and bond the container and receiving equipment when transferring significant quantities.

  • Dispensing: Use a calibrated pipette or a syringe with a blunt-tip needle for accurate and safe transfer of the liquid. Avoid pouring directly from the bottle to minimize splashing and vapor release.

  • Weighing: If weighing is required, perform it in a tared, sealed container within the fume hood.

Use in Reactions
  • Inert Atmosphere: For reactions sensitive to air or moisture, or to further mitigate fire risk, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Heating: Never heat this compound with an open flame. Use a heating mantle, oil bath, or other controlled heating source.

  • Quenching: If the reaction requires quenching, add the quenching agent slowly and in a controlled manner, especially if the reaction mixture is still hot.

Experimental Protocols

Protocol for Testing for Peroxides

Given that this compound is an ether, it is prudent to test for the presence of peroxides before use, especially if the container has been opened for an extended period or if the liquid is to be distilled or concentrated.

Method: Potassium Iodide (KI) Test [6][7]

  • Materials:

    • 10% (w/v) potassium iodide solution (freshly prepared)

    • Dilute hydrochloric acid

    • Starch solution (optional)

    • Test tube

  • Procedure:

    • In a chemical fume hood, add approximately 10 mL of this compound to a clean, dry test tube.

    • Add 1 mL of freshly prepared 10% potassium iodide solution and a few drops of dilute hydrochloric acid.

    • Stopper the test tube and shake for one minute.

    • Allow the layers to separate.

  • Interpretation:

    • No color change or a faint yellow color in the aqueous layer indicates a low or acceptable level of peroxides.

    • A distinct yellow or brown color in the aqueous layer indicates the presence of peroxides. The intensity of the color correlates with the peroxide concentration.

    • If the result is ambiguous, add a few drops of starch solution. A blue-black color confirms the presence of peroxides.

Protocol for Neutralization of Peroxides

If the peroxide test is positive, the peroxides must be neutralized before the chemical is used or disposed of.

Method: Ferrous Sulfate (B86663) Treatment [7][8]

  • Materials:

    • Freshly prepared solution of 60 g of ferrous sulfate (FeSO₄) in 110 mL of water, with 6 mL of concentrated sulfuric acid added carefully.

    • Separatory funnel

  • Procedure:

    • Place the this compound containing peroxides in a separatory funnel.

    • Add an equal volume of the ferrous sulfate solution.

    • Stopper the funnel and shake gently, periodically venting the funnel to release any pressure.

    • Allow the layers to separate and drain the aqueous (bottom) layer.

    • Wash the this compound layer with water to remove any residual acid and iron salts.

    • Dry the treated this compound over an appropriate drying agent (e.g., anhydrous magnesium sulfate).

    • Re-test for the presence of peroxides to ensure complete removal.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to ensure laboratory and environmental safety.

  • Waste Collection:

    • Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with organic solvents and clearly marked as "Flammable Organic Waste" and list "this compound" as a component.

    • Do not mix this compound waste with incompatible chemicals such as strong oxidizing agents, strong reducing agents, strong acids, or strong bases.[9]

  • Solid Waste:

    • Contaminated solid waste, such as gloves, pipette tips, and paper towels, should be collected in a separate, clearly labeled hazardous waste bag or container.

  • Disposal Request:

    • Arrange for the disposal of all hazardous waste through your institution's licensed hazardous waste disposal program. Follow all institutional and local regulations for waste pickup and disposal.

Emergency Procedures

  • Spill: In case of a small spill within the fume hood, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand). Collect the contaminated absorbent in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's emergency response team.

  • Fire: In case of a fire, use a Class B fire extinguisher (dry chemical or carbon dioxide). Do not use water, as it may spread the flammable liquid.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Quantitative Data Summary

Table 3: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₅H₆OS[3]
Molecular Weight 114.17 g/mol [3]
Appearance Colorless to pale yellow liquid[10]
Boiling Point 151-152 °C @ 760 mmHg
Flash Point 43 °C (109.4 °F) - closed cup
Specific Gravity 1.133 g/mL at 25 °C
Vapor Pressure 5.57 mmHg @ 25 °C (estimated)[10]

Workflow Diagram

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_disposal Waste Management Receive Receive & Inspect Store Store Appropriately Receive->Store PPE Don Proper PPE Store->PPE PeroxideTest Test for Peroxides PPE->PeroxideTest Neutralize Neutralize Peroxides (if positive) PeroxideTest->Neutralize Positive Test WeighTransfer Weigh & Transfer PeroxideTest->WeighTransfer Negative Test Neutralize->WeighTransfer Reaction Use in Reaction WeighTransfer->Reaction CollectWaste Collect Liquid & Solid Waste Reaction->CollectWaste LabelWaste Label Waste Containers CollectWaste->LabelWaste Dispose Dispose via EHS LabelWaste->Dispose

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.